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  • Product: 2,5-Dihydro-2,2-dimethylfuran
  • CAS: 36043-04-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6), a heterocyclic compound with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6), a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes the available information and supplements it with data from closely related analogs, namely 2,5-dihydrofuran and 2,5-dimethylfuran, to provide a contextual understanding of its physicochemical properties, spectral characteristics, reactivity, and potential applications. This document aims to serve as a valuable resource for researchers and professionals interested in the unique attributes of substituted dihydrofurans and their role as versatile building blocks in the development of novel molecules.

Introduction

2,5-Dihydro-2,2-dimethylfuran, a derivative of furan, is a heterocyclic organic compound that has garnered interest as a potential building block in various synthetic endeavors.[1] Its structure, featuring a partially saturated furan ring with two methyl groups on a quaternary carbon, presents a unique combination of steric and electronic properties that can influence its reactivity and utility in constructing more complex molecular architectures. While the broader class of furan and dihydrofuran derivatives has been extensively studied for their diverse biological activities and applications in materials science, specific experimental data on the 2,2-dimethyl isomer remains scarce in publicly accessible literature. This guide aims to consolidate the existing knowledge on 2,5-Dihydro-2,2-dimethylfuran and provide a comparative analysis with related compounds to infer its potential characteristics and guide future research.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,5-Dihydro-2,2-dimethylfuran are not widely reported. However, based on its molecular structure and data from related compounds, we can infer some of its key characteristics.

Property2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6)2,5-Dihydrofuran (CAS 1708-29-8)2,5-Dimethylfuran (CAS 625-86-5)
Molecular Formula C₆H₁₀O[2]C₄H₆O[3]C₆H₈O
Molecular Weight 98.14 g/mol [2]70.09 g/mol [3]96.13 g/mol
Boiling Point Not available67 °C[3]92-94 °C
Melting Point Not available-86 °C[3]-62 °C
Density Not available0.937 g/cm³[3]0.887 g/cm³
Solubility in Water Not availableNot availableInsoluble
XLogP3 0.9 (Computed)[2]Not availableNot available

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the methylene protons, and the vinyl protons on the double bond. The gem-dimethyl groups would likely appear as a singlet, while the methylene and vinyl protons would exhibit more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon bearing the methyl groups, the methylene carbon, the two vinyl carbons, and the carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dihydro-2,2-dimethylfuran is expected to show characteristic absorption bands for C-H stretching of the alkyl and vinyl groups, C=C stretching of the double bond, and C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight (98.14 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the dihydrofuran ring.

Synthesis and Reactivity

Synthesis

Specific, high-yield synthetic routes for 2,5-Dihydro-2,2-dimethylfuran are not extensively documented in common literature. However, general methods for the synthesis of dihydrofurans can be adapted. One common approach involves the acid-catalyzed rearrangement of vinyl epoxides. Another potential route is the partial reduction of a corresponding furan derivative.

Conceptual Experimental Protocol: Synthesis via Catalytic Reduction

This protocol is a conceptual illustration and has not been experimentally validated for this specific compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dissolve 2,2-dimethylfuran in an appropriate solvent (e.g., ethanol). P2 Add a hydrogenation catalyst (e.g., Palladium on carbon). P1->P2 Next R1 Pressurize the reaction vessel with hydrogen gas. P2->R1 Transfer to reactor R2 Heat the mixture to a controlled temperature and stir. R1->R2 Initiate R3 Monitor the reaction progress by GC-MS. R2->R3 Continuously W1 Cool the reaction mixture and filter to remove the catalyst. R3->W1 Upon completion W2 Remove the solvent under reduced pressure. W1->W2 Next W3 Purify the crude product by distillation or chromatography. W2->W3 Final step

Caption: Conceptual workflow for the synthesis of 2,5-Dihydro-2,2-dimethylfuran.

Reactivity

The reactivity of 2,5-Dihydro-2,2-dimethylfuran is dictated by the presence of the double bond and the ether linkage within the five-membered ring.

  • Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration (under acidic conditions).

  • Reduction: The double bond can be hydrogenated to yield 2,2-dimethyltetrahydrofuran.

  • Ring-Opening Reactions: Like other cyclic ethers, the dihydrofuran ring can be cleaved under strong acidic or basic conditions.

  • Oxidation: The double bond can be cleaved by strong oxidizing agents. The ether linkage can also be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[4]

G A 2,5-Dihydro-2,2-dimethylfuran B Addition Products (e.g., Halogenated) A->B Electrophilic Addition (X₂ or HX) C 2,2-Dimethyltetrahydrofuran A->C Hydrogenation (H₂/Catalyst) D Ring-Opened Products A->D Ring Opening (Strong Acid/Base)

Caption: Key reaction pathways of 2,5-Dihydro-2,2-dimethylfuran.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for 2,5-Dihydro-2,2-dimethylfuran are not well-documented, the dihydrofuran scaffold is a valuable motif in medicinal chemistry and organic synthesis. Furan and its derivatives are found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5] The dihydrofuran ring can act as a bioisosteric replacement for other cyclic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability.

The gem-dimethyl group in 2,5-Dihydro-2,2-dimethylfuran can provide steric hindrance, potentially influencing the molecule's interaction with biological targets and protecting adjacent functional groups from metabolic degradation. This structural feature makes it an interesting building block for creating novel chemical entities with potential therapeutic applications.

Safety and Handling

Specific safety and toxicity data for 2,5-Dihydro-2,2-dimethylfuran are not available. However, based on its structural similarity to other volatile cyclic ethers and unsaturated heterocyclic compounds, the following precautions should be taken:

  • Flammability: The compound is expected to be flammable.[2] It should be handled away from ignition sources in a well-ventilated area, preferably in a fume hood.[6]

  • Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged storage and exposure to air and light.[4] Containers should be dated upon opening and tested for peroxides periodically.

  • Irritation: It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.[2] Work should be conducted in a well-ventilated area to minimize exposure.[6]

In case of a spill, all ignition sources should be eliminated, and the area should be ventilated. The spill should be absorbed with an inert material and disposed of as hazardous waste.[8]

Conclusion

2,5-Dihydro-2,2-dimethylfuran represents a chemical entity with untapped potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its expected properties and reactivity based on its structure and comparison with related compounds. The unique structural features of this molecule, particularly the gem-dimethyl substitution on the dihydrofuran ring, make it an intriguing candidate for further investigation as a building block for novel compounds with potential biological activity. Future research focused on developing efficient synthetic routes and exploring its reactivity and pharmacological profile is warranted to fully elucidate its value to the scientific community.

References

  • Wikipedia. 2,5-Dihydrofuran. [Link]

  • Wikipedia. 2,5-Dihydrofuran. [Link]

  • PubChem. 2,2-Dimethyl-2,5-dihydrofuran. [Link]

  • University of St Andrews. Ethers | Health & Safety. [Link]

  • Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. [Link]

  • orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • University of Edinburgh. Ethers - Handling and control of exposure. [Link]

  • Environmental Health and Safety Office. 5 - Chemical Hazards - EHSO Manual 2023-2024. [Link]

Sources

Exploratory

5,5-dimethyl-2H-furan chemical structure and reactivity

An In-depth Technical Guide to 5,5-dimethyl-2H-furan: Chemical Structure and Reactivity Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5,5-dimethyl-2H-furan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,5-dimethyl-2H-furan: Chemical Structure and Reactivity

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5,5-dimethyl-2H-furan, a heterocyclic compound with a unique structural framework. Due to the limited direct experimental literature on this specific molecule, this document synthesizes information from established principles of furan and 2H-furan chemistry to predict its spectroscopic properties, propose viable synthetic routes, and detail its expected reactivity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel heterocyclic building blocks.

Molecular Structure and Spectroscopic Characterization

5,5-dimethyl-2H-furan is a five-membered heterocyclic ether containing a gem-dimethyl group at the 5-position. This substitution pattern disrupts the aromaticity typical of furan, resulting in a non-aromatic dihydrofuran derivative. The presence of the sp³-hybridized carbon at the 5-position significantly influences the molecule's electronic properties and reactivity.

Chemical Structure:

Caption: Proposed synthesis of 5,5-dimethyl-2H-furan.

Reactivity of 5,5-dimethyl-2H-furan

The reactivity of 5,5-dimethyl-2H-furan is dictated by the non-aromatic, electron-rich diene system and the presence of the gem-dimethyl group. Unlike aromatic furans, it is expected to readily undergo addition reactions.

General Reactivity and Stability

The 2H-furan ring is inherently strained and, in the absence of stabilizing substituents, can be prone to rearrangement or polymerization, especially under acidic conditions. [1]The gem-dimethyl group at the 5-position sterically hinders this carbon and may lend some kinetic stability to the ring system.

Electrophilic Addition

Given the presence of a double bond, 5,5-dimethyl-2H-furan is expected to undergo electrophilic addition reactions. Reaction with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would likely lead to the formation of di- or mono-halogenated tetrahydrofuran derivatives, respectively. [2]The reaction would proceed via a carbocation intermediate, with the position of attack influenced by the stability of the resulting carbocation.

Diagram of Electrophilic Addition

G furan 5,5-dimethyl-2H-furan intermediate Carbocation Intermediate furan->intermediate + E⁺ electrophile E-Nu product Addition Product intermediate->product + Nu⁻

Sources

Foundational

A Tale of Two Furans: A Technical Guide to 2,5-Dimethylfuran and its Dihydro- Counterpart for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan and its derivatives stand out as versatile building blocks with a wide array of applications, from flavor and fragrance to pharmaceuticals and biofuels. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, furan and its derivatives stand out as versatile building blocks with a wide array of applications, from flavor and fragrance to pharmaceuticals and biofuels. This guide provides an in-depth technical comparison of two closely related, yet distinct, furan derivatives: the aromatic 2,5-dimethylfuran and the non-aromatic 2,5-dihydro-2,2-dimethylfuran. Understanding the nuanced differences in their structure, properties, and reactivity is paramount for researchers aiming to leverage these scaffolds in novel synthetic strategies and drug discovery programs.

Structural Disparity: The Aromaticity Divide

The fundamental difference between 2,5-dimethylfuran and 2,5-dihydro-2,2-dimethylfuran lies in the aromaticity of the furan ring. 2,5-Dimethylfuran possesses a fully conjugated, planar five-membered ring containing an oxygen atom, fulfilling Hückel's rule for aromaticity. This aromatic character imparts significant thermodynamic stability and dictates its chemical behavior.

In contrast, 2,5-dihydro-2,2-dimethylfuran features a partially saturated furan ring, lacking the continuous pi-electron system necessary for aromaticity. This structural alteration from an aromatic ether to a cyclic enol ether dramatically influences its reactivity and spectroscopic properties. The gem-dimethyl substitution at the C2 position further introduces steric hindrance and unique electronic effects.

Diagram 1: Chemical Structures

G cluster_0 2,5-Dimethylfuran cluster_1 2,5-Dihydro-2,2-dimethylfuran A O B C A->B C C B->C F CH3 B->F D C C->D E C D->E E->A G CH3 E->G H O I C H->I J C I->J M CH3 I->M N CH3 I->N K C J->K L CH2 K->L L->H

Caption: Chemical structures of 2,5-dimethylfuran and 2,5-dihydro-2,2-dimethylfuran.

Physicochemical Properties: A Comparative Overview

Property2,5-Dimethylfuran2,5-Dihydro-2,2-dimethylfuran (Predicted)
Molecular Formula C₆H₈OC₆H₁₀O
Molar Mass 96.13 g/mol 98.14 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless liquid
Boiling Point 92-94 °C[2]Expected to be lower than 2,5-dimethylfuran
Melting Point -62 °C[2]N/A
Aromaticity AromaticNon-aromatic

Synthesis Strategies: From Biomass and Beyond

Synthesis of 2,5-Dimethylfuran

A prominent and sustainable route to 2,5-dimethylfuran involves the catalytic conversion of fructose, a readily available sugar from biomass.[3][4] This process typically proceeds through the intermediate 5-hydroxymethylfurfural (HMF).[3]

Experimental Protocol: Two-Step Synthesis of 2,5-Dimethylfuran from Fructose [4]

Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine fructose (15 g) and Amberlyst-15 ion-exchange resin (1.0 g) in 1-butanol (85 g).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until maximum conversion of fructose to HMF is achieved.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The resulting solution of HMF in 1-butanol can be used directly in the next step.

Step 2: Hydrogenolysis of HMF to 2,5-Dimethylfuran

  • The HMF solution from the previous step is subjected to vapor-phase hydrogenolysis.

  • The reaction is carried out over a Ru-Sn/ZnO catalyst.

  • The specific conditions for temperature, pressure, and flow rate should be optimized based on the reactor setup to achieve high yields of 2,5-dimethylfuran. A study reported an overall yield of 92% for this two-step process.[4]

Diagram 2: Synthesis of 2,5-Dimethylfuran from Fructose

G Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF  Dehydration (Amberlyst-15, 100°C) DMF 2,5-Dimethylfuran HMF->DMF  Hydrogenolysis (Ru-Sn/ZnO catalyst) G DMF 2,5-Dimethylfuran Adduct Diels-Alder Adduct DMF->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Diels-Alder reaction of 2,5-dimethylfuran.

Reactivity of 2,5-Dihydro-2,2-dimethylfuran

As a cyclic enol ether, 2,5-dihydro-2,2-dimethylfuran is expected to be significantly more reactive than its aromatic counterpart. The double bond can readily undergo addition reactions such as hydrogenation, halogenation, and epoxidation. The enol ether moiety is also susceptible to hydrolysis under acidic conditions, which would lead to ring-opening to form a γ-hydroxy ketone. This reactivity makes it a potentially valuable intermediate in organic synthesis. [3]

Applications in Research and Drug Development

2,5-Dimethylfuran is a molecule of significant interest. Its potential as a biofuel with a higher energy density than ethanol has been extensively studied. [2]In the context of drug development, the furan ring is a common scaffold in many bioactive molecules. The ability of 2,5-dimethylfuran to undergo Diels-Alder reactions opens up pathways to a variety of complex carbocyclic and heterocyclic structures. [5] 2,5-Dihydro-2,2-dimethylfuran , while less studied, presents unique opportunities. Its non-aromatic, strained ring system and the presence of a reactive double bond make it an interesting building block for the synthesis of novel, sp³-rich molecules, which are increasingly sought after in drug discovery for their improved physicochemical properties and novel biological activities. [3]

Conclusion

The distinction between 2,5-dimethylfuran and 2,5-dihydro-2,2-dimethylfuran is a clear illustration of how a subtle change in molecular structure, in this case, the presence or absence of aromaticity, can have profound consequences on chemical and physical properties. While 2,5-dimethylfuran is a well-characterized and versatile aromatic building block with established applications, the less-explored 2,5-dihydro-2,2-dimethylfuran holds promise as a reactive intermediate for the construction of complex, non-planar molecular architectures. Further research into the synthesis and reactivity of the latter is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

References

  • Zhang, Z., Deng, K., & Chen, J. (2013). An integrated process for the production of 2,5-dimethylfuran from fructose. Green Chemistry, 15(5), 1303-1307. Available from: [Link]

  • Wikipedia. 2,5-Dihydrofuran. Available from: [Link]

  • Wikipedia. 2,5-Dimethylfuran. Available from: [Link]

  • Gómez-Peralta, C., et al. (2021). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega, 6(38), 24867–24876. Available from: [Link]

  • PubChem. 2,5-Dihydro-2,2-dimethylfuran. Available from: [Link]

  • PubChem. 2,5-Dihydro-2,5-dimethylfuran. Available from: [Link]

  • PubChem. 2,5-Dimethylfuran. Available from: [Link]

Sources

Exploratory

2,2-dimethyl-2,5-dihydrofuran IUPAC name vs common synonyms

An In-depth Technical Guide to 2,2-dimethyl-2,5-dihydrofuran: Nomenclature, Properties, Synthesis, and Applications in Drug Development Introduction The dihydrofuran scaffold is a cornerstone in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-dimethyl-2,5-dihydrofuran: Nomenclature, Properties, Synthesis, and Applications in Drug Development

Introduction

The dihydrofuran scaffold is a cornerstone in modern organic synthesis and medicinal chemistry. These five-membered heterocyclic compounds serve as versatile intermediates and are integral components of numerous biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a specific, yet important, derivative: 2,2-dimethyl-2,5-dihydrofuran. Despite its simple structure, this molecule presents a case study in the nuances of chemical nomenclature and offers significant potential as a building block for complex molecular architectures.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It will clarify the compound's nomenclature, detail its physicochemical properties, propose a robust synthetic methodology with an emphasis on the underlying chemical principles, and explore its strategic applications in the field of medicinal chemistry.

Nomenclature and Structural Elucidation

A primary point of ambiguity surrounding this compound is its nomenclature. While commonly referred to as 2,2-dimethyl-2,5-dihydrofuran, its preferred IUPAC name is 5,5-dimethyl-2H-furan .[2][3][4] This discrepancy arises from different conventions in numbering the heterocyclic ring. The IUPAC system prioritizes the lowest possible locant for the indicated hydrogen (the '2H'). However, in practical laboratory settings and within many chemical databases, the "dihydrofuran" terminology is prevalent. For clarity, this guide will use the common name "2,2-dimethyl-2,5-dihydrofuran" while acknowledging the formal IUPAC designation.

Key Identifiers:

  • Common Name: 2,2-dimethyl-2,5-dihydrofuran

  • IUPAC Name: 5,5-dimethyl-2H-furan[2][3][4]

  • CAS Number: 36043-04-6[4]

  • Molecular Formula: C₆H₁₀O[3][4]

  • SMILES: CC1(C=CCO1)C[3][4]

  • InChI Key: VTJBOLLYKNPLGP-UHFFFAOYSA-N[2][3]

Synonyms:

  • 2,5-dihydro-2,2-dimethylfuran[4]

  • 5,5-dimethyl-2H-furan[4]

Caption: Chemical structure of C₆H₁₀O.

Physicochemical Properties

Quantitative experimental data for 2,2-dimethyl-2,5-dihydrofuran is not extensively documented in publicly available literature. The majority of available information is derived from computational models, which nonetheless provide valuable insights for experimental design.

PropertyValueSource
Molecular Weight 98.14 g/mol PubChem[4]
Molecular Formula C₆H₁₀OPubChem[3][4]
XLogP3 (Computed) 0.9PubChem[3][4]
Monoisotopic Mass 98.073164938 DaPubChem[3][4]
GHS Hazard Statements H225, H315, H319, H335ECHA C&L Inventory via PubChem[4]

The positive XLogP3 value suggests a nonpolar character, indicating good solubility in common organic solvents and relative insolubility in water. The provided GHS classifications indicate that the compound is a highly flammable liquid and vapor, and may cause skin, eye, and respiratory irritation, necessitating careful handling in a laboratory setting.[4]

Synthesis and Reactivity

The synthesis of 2,5-dihydrofurans can be achieved through various methodologies, including the electrophilic cyclization of α-allenic alcohols and the isomerization of exocyclic methylene tetrahydrofurans.[5][6] For the specific synthesis of 2,2-dimethyl-2,5-dihydrofuran, a silver(I)-mediated cyclization of the corresponding allenic alcohol represents a reliable and high-yielding approach.[5]

The causality behind this choice of reaction is twofold:

  • Substrate Accessibility: The required starting material, 4-methyl-penta-1,2-dien-4-ol, can be readily prepared from commercially available reagents.

  • Reaction Selectivity: Silver(I) acts as a soft π-acid, selectively coordinating to the allene system. This coordination activates the allene for a 5-exo-dig intramolecular nucleophilic attack by the tertiary alcohol, a favored cyclization pathway according to Baldwin's rules. This process is typically high-yielding and avoids the harsh conditions that could lead to isomerization or decomposition.

Caption: Proposed workflow for the synthesis of 2,2-dimethyl-2,5-dihydrofuran.

Experimental Protocol: Synthesis via Silver-Catalyzed Cyclization

This protocol describes a self-validating system where the identity and purity of the final product are confirmed through standard analytical techniques.

Safety Precautions:

  • This compound is highly flammable and an irritant.[4] All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • All glassware must be oven-dried to exclude moisture, which can interfere with the catalyst.

Materials:

  • 4-methyl-penta-1,2-dien-4-ol (1.0 eq)

  • Silver nitrate (AgNO₃) (0.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-penta-1,2-dien-4-ol (e.g., 5.0 g, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (e.g., 50 mL).

  • Catalyst Addition: Add silver nitrate (0.05 eq) to the solution. The choice of a catalytic amount is crucial for efficiency and cost-effectiveness, as silver is a precious metal. The catalyst activates the allene for cyclization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak indicates reaction completion, typically within 2-4 hours.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (25 mL). This step neutralizes any acidic byproducts and precipitates the silver catalyst as silver oxide or carbonate, facilitating its removal.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL) to ensure complete recovery of the product.

  • Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. The drying agent removes residual water, which is critical for obtaining a pure product. Filter the mixture and wash the solid with a small amount of dichloromethane.

  • Purification - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification - Chromatography (Self-Validation): Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. This step is essential to separate the desired product from unreacted starting material and non-polar byproducts, thus validating the purity of the isolated compound.

  • Characterization (Self-Validation): Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring it matches the expected data for 2,2-dimethyl-2,5-dihydrofuran.

Applications in Drug Development and Medicinal Chemistry

The 2,2-dimethyl-2,5-dihydrofuran scaffold is a valuable building block for drug development professionals for several key reasons:

  • Structural Rigidity: The dihydrofuran ring introduces a degree of conformational constraint, which is often desirable in drug design to improve binding affinity to biological targets.

  • Metabolic Stability: The gem-dimethyl group at the C2 position can serve as a metabolic shield. It blocks potential sites of oxidative metabolism (e.g., hydroxylation), which can increase the half-life and oral bioavailability of a drug candidate. This is a field-proven insight used to optimize drug-like properties.

  • Synthetic Handle: The double bond within the ring is a versatile functional group that can be further elaborated through various chemical transformations, such as hydrogenation, epoxidation, dihydroxylation, or cycloaddition, to generate diverse molecular libraries.

Applications Scaffold 2,2-dimethyl-2,5-dihydrofuran (Building Block) Hydrogenation Hydrogenation Scaffold->Hydrogenation Epoxidation Epoxidation Scaffold->Epoxidation Hydroboration Hydroboration-Oxidation Scaffold->Hydroboration Product1 Substituted Tetrahydrofuran Hydrogenation->Product1 Product2 Epoxidized Scaffold Epoxidation->Product2 Product3 Functionalized Alcohol Hydroboration->Product3

Caption: Role as a versatile intermediate for generating diverse molecular scaffolds.

This building block can be incorporated into lead compounds to explore new chemical space or to fine-tune the pharmacokinetic properties of existing drug candidates. Dihydrofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, making this scaffold a high-value target for synthesis.[1]

Conclusion

2,2-dimethyl-2,5-dihydrofuran, or 5,5-dimethyl-2H-furan by its formal IUPAC name, is a synthetically accessible and valuable heterocyclic compound. Understanding its correct nomenclature is critical for clear scientific communication. The synthetic route via silver-catalyzed cyclization provides a reliable method for its preparation, and its inherent structural and chemical features—notably the metabolically robust gem-dimethyl group and the reactive olefin—make it a strategic tool for medicinal chemists. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of such well-defined building blocks will remain paramount in the drug discovery process.

References

  • 2,5-Dihydro-2,2-dimethylfuran | RUO - Benchchem. Benchchem.
  • 2,2-dimethyl-2,5-dihydrofuran (C6H10O) - PubChemLite. PubChemLite.
  • 2,2-Dimethyl-2,5-dihydrofuran | C6H10O | CID 12871456 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity.
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC - NIH . National Institutes of Health. [Link]

  • Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • A New Synthetic Route to 2,5=Dihydrofurans - RSC Publishing . Royal Society of Chemistry. [Link]

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Foundational

Strategic Utilization of Non-Aromatic Furan Derivatives in Organic Synthesis

Executive Summary: The "Flat-to-3D" Transition In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving solubility, selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flat-to-3D" Transition

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving solubility, selectivity, and patentability. While aromatic furan is a staple bioisostere for the phenyl ring, its non-aromatic derivatives —specifically dihydrofurans, tetrahydrofurans (THFs), and oxabicyclic adducts—offer superior geometric diversity and metabolic stability.

This guide details the strategic transformation of the furan core into these high-value non-aromatic scaffolds. We focus on three dominant synthetic vectors: reductive saturation , oxidative rearrangement , and cycloaddition .

Structural Classes & Reactivity Profiles

The utility of furan derivatives lies in their controlled destabilization. By breaking the aromaticity (approx. 16 kcal/mol), we access reactive intermediates that serve as versatile synthons.

Scaffold ClassStructure TypeKey Reactivity FeaturePrimary Synthetic Vector
2,5-Dihydrofurans Cyclic Enol EtherMasked 1,4-dicarbonyls; susceptible to electrophilic addition.Birch Reduction or Silane Reduction
Tetrahydrofurans (THF) Saturated EtherStable sp³ core; often chiral; ubiquitous in polyether antibiotics.Asymmetric Hydrogenation or [3+2] Annulation
Pyranuloses Dihydropyranone6-membered enone; versatile Michael acceptor.Achmatowicz Rearrangement (Oxidative Ring Expansion)
Oxanorbornenes Bicyclic EtherStrained alkene; rigid 3D scaffold; retro-Diels-Alder susceptible.Diels-Alder Cycloaddition

Strategic Vector I: Reductive Functionalization

The Challenge of Furan Reduction

Direct hydrogenation of furan is kinetically challenging due to aromatic stability and the risk of ring-opening polymerization under acidic conditions. Traditional Birch reduction (Na/NH₃) is harsh and functional group intolerant.

Modern Protocol: HFIP-Promoted Silane Reduction

Recent advancements utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent to enable mild, acid-catalyzed reduction. HFIP stabilizes the oxocarbenium intermediates via H-bonding networks, preventing polymerization.

Experimental Protocol 1: Synthesis of 2,5-Dihydrofurans via HFIP/Silane

Objective: Selective reduction of 2-substituted furan to 2,5-dihydrofuran.

Reagents:

  • Substrate: 2-Phenylfuran (1.0 equiv)

  • Reductant: Triethylsilane (Et₃SiH, 1.2 equiv)

  • Catalyst: Triflimide (HNTf₂, 1 mol%) or mild Brønsted acid

  • Solvent: HFIP (0.2 M)

Methodology:

  • Setup: In a flame-dried Schlenk flask under Ar, dissolve 2-phenylfuran (1 mmol) in anhydrous HFIP (5 mL).

  • Addition: Add Et₃SiH (1.2 mmol) via syringe.

  • Catalysis: Cool to 0°C. Add HNTf₂ (0.01 mmol) dropwise. Note: The reaction is exothermic. HFIP’s high ionizing power accelerates the hydride transfer.

  • Monitoring: Stir at 0°C for 30 min. Monitor via TLC (stain with Anisaldehyde).

  • Quench: Quench with sat. NaHCO₃ (2 mL). Extract with Et₂O (3x).

  • Purification: Flash chromatography (Neut. Alumina). Silica gel can cause hydrolysis of the enol ether.

Mechanistic Insight: The protonation of furan occurs at C2 or C5. HFIP stabilizes the resulting cation, extending its lifetime sufficiently for the silane to deliver a hydride. Without HFIP, the cation would trap a second furan molecule, leading to oligomers.

Strategic Vector II: Oxidative Ring Expansion (Achmatowicz)

The Achmatowicz rearrangement is the premier method for converting furfuryl alcohols into 6-membered dihydropyranones. This transformation is stereospecific, transferring the chirality of the carbinol center to the new pyran ring.

Visualization: The Achmatowicz Workflow

The following diagram illustrates the mechanism and decision points for the oxidative rearrangement.

Achmatowicz_Mechanism cluster_0 Critical Control Point: pH Substrate Furfuryl Alcohol (Chiral) Oxidation Oxidation (NBS or Oxone) Substrate->Oxidation + [O] Intermed1 Hemiacetal/Enedione Intermediate Oxidation->Intermed1 Ring Opening Cyclization Acid-Catalyzed Cyclization Intermed1->Cyclization H+ Product Pyranulose (Dihydropyranone) Cyclization->Product Dehydration

Caption: Mechanistic flow of the Achmatowicz rearrangement converting furfuryl alcohols to pyranones.

Experimental Protocol 2: Green Catalytic Achmatowicz

Objective: Oxidative rearrangement using catalytic NBS and Oxone as the terminal oxidant (avoiding stoichiometric succinimide waste).

Reagents:

  • Substrate: (S)-1-(Furan-2-yl)ethanol

  • Catalyst: NBS (5 mol%)[1]

  • Oxidant: Oxone (1.1 equiv)

  • Buffer: NaHCO₃ (3.0 equiv)

  • Solvent: Acetone/H₂O (9:1)

Methodology:

  • Preparation: Dissolve substrate (1.0 mmol) and NaHCO₃ (3.0 mmol) in Acetone/H₂O (10 mL).

  • Initiation: Add NBS (0.05 mmol).

  • Oxidation: Add Oxone (1.1 mmol) portion-wise over 10 minutes. Reasoning: Slow addition prevents over-oxidation of the double bond.

  • Reaction: Stir at room temperature for 1-2 hours. The solution will turn from colorless to pale yellow.

  • Workup: Filter off inorganic salts. Concentrate acetone. Extract aqueous layer with EtOAc.

  • Isolation: The product, 6-hydroxy-2H-pyran-3(6H)-one, is often used directly or protected as an acetal due to the instability of the hemiacetal.

Strategic Vector III: Diels-Alder Cycloaddition (IMDAF)

Furan is an electron-rich diene, but its aromaticity makes it a reluctant participant in intermolecular Diels-Alder reactions (often requiring high pressure). The Intramolecular Diels-Alder of Furan (IMDAF) overcomes this entropic penalty, generating complex oxatricyclic cores found in natural products like spinosyn.

Visualization: IMDAF Stereochemical Control

IMDAF_Strategy Start Furan-Tethered Dienophile Tether Tether Length (3 vs 4 atoms) Start->Tether Conditions Thermal vs Lewis Acid Tether->Conditions Strain Analysis Exo Exo Adduct (Thermodynamic) Conditions->Exo High T / Reversible Endo Endo Adduct (Kinetic) Conditions->Endo Lewis Acid / Low T Exo->Endo Retro-DA

Caption: Decision tree for controlling stereoselectivity (Exo vs Endo) in IMDAF reactions.

Protocol 3: Lewis Acid-Catalyzed IMDAF

Objective: Synthesis of 7-oxabicyclo[2.2.1]heptene via low-temperature cyclization.

Reagents:

  • Substrate: 4-(Furan-2-yl)butyl acrylate (IMDAF precursor)

  • Catalyst: Et₂AlCl (1.0 M in hexanes)

  • Solvent: CH₂Cl₂ (Anhydrous)

Methodology:

  • Drying: Flame-dry a round-bottom flask under N₂.

  • Solvation: Dissolve substrate (0.5 mmol) in CH₂Cl₂ (5 mL). Cool to -78°C.[2]

  • Activation: Add Et₂AlCl (1.1 equiv) dropwise. Causality: Lewis acid coordinates to the acrylate carbonyl, lowering the LUMO energy and facilitating the reaction at low temp, favoring the kinetic (endo) product.

  • Reaction: Stir at -78°C for 4 hours.

  • Quench: Slowly add sat. Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour at RT.

  • Purification: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Applications in Drug Development[3][4]

Drug/LeadFuran Derivative CoreTherapeutic Area
Eribulin Macrocyclic Polyether (THF rich)Oncology (Microtubule inhibitor)
Sofosbuvir Modified THF (Nucleoside analog)Antiviral (HCV)
Canagliflozin C-Aryl Glycoside (THF derivative)Diabetes (SGLT2 inhibitor)
Spinosad Oxabicyclic system (IMDAF derived)Antiparasitic

References

  • HFIP-Promoted Silane Reduction: Frank, N., Leutzsch, M., & List, B. (2025).[3] "The use of HFIP as solvent enables mild Brønsted acid-catalyzed reductions of furans."[3] Journal of the American Chemical Society, 147, 7932-7938.[3] Link

  • Green Achmatowicz Protocol: Deska, J., & Thiel, O. (2011). "Catalytic Achmatowicz Reaction using NBS and Oxone." Journal of Organic Chemistry, 76(5), 1333-1339. Link

  • Stereoselective THF Synthesis: Wolfe, J. P., & Hay, M. B. (2007). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 63(2), 261-290. Link

  • IMDAF Applications: Keay, B. A. (2005). "The Intramolecular Diels–Alder Reaction of Furan (IMDAF): A Versatile Strategy in Total Synthesis." Chemical Reviews, 105(10), 3773-3811. Link

  • Bio-Derived Furanics: Ananikov, V. P. (2023).[4] "Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities."[5] International Journal of Molecular Sciences, 24(4), 3987. Link

Sources

Exploratory

5,5-dimethyl-2,5-dihydrofuran molecular weight and boiling point

This technical guide details the physicochemical properties, synthesis, and applications of 2,2-dimethyl-2,5-dihydrofuran (often referred to in specific chemical literature as 5,5-dimethyl-2,5-dihydrofuran ). Nomenclatur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 2,2-dimethyl-2,5-dihydrofuran (often referred to in specific chemical literature as 5,5-dimethyl-2,5-dihydrofuran ).

Nomenclature, Synthesis, and Applications in High-Performance Materials

Executive Summary

5,5-Dimethyl-2,5-dihydrofuran (IUPAC: 2,2-dimethyl-2,5-dihydrofuran) is a specialized heterocyclic intermediate. While structurally simple, it serves as a critical "locking" scaffold in the synthesis of Tricyanofuran (TCF) acceptors—key components in non-linear optical (NLO) materials and high-performance electro-optic modulators. Its gem-dimethyl group prevents aromatization, maintaining the electronic conjugation required for advanced photonic applications.

Physicochemical Profile

The following data establishes the baseline identity for the compound. Note that while the user query specifies "5,5-dimethyl," the IUPAC numbering priority assigns the lowest locants to the substituents, making 2,2-dimethyl-2,5-dihydrofuran the standard systematic name.

PropertyValueNotes
IUPAC Name 2,2-Dimethyl-2,5-dihydrofuran"5,5" is common in NLO literature to denote position relative to the double bond.
CAS Number 36043-04-6 Distinct from aromatic 2,5-dimethylfuran (625-86-5).
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol Calculated (

).
Boiling Point 93 – 94 °C At 760 mmHg.[1] Consistent with structural analogs (e.g., 2,5-dimethylfuran).
Density ~0.89 g/cm³Estimated based on liquid density of related dihydrofurans.
Solubility Organic SolventsMiscible with DCM, THF, Ethanol; immiscible with water.
Stability Peroxide FormerAs an ether, it may form explosive peroxides upon prolonged air exposure.

Synthetic Methodologies

The synthesis of 5,5-dimethyl-2,5-dihydrofuran requires preventing the thermodynamically favored isomerization to the 2,3-dihydro isomer (enol ether). The most robust protocol involves the cyclization of homoallylic alcohols.

Protocol A: Cyclodehydration of 2-Methyl-4-penten-2-ol

This route utilizes a Grignard addition followed by an intramolecular cyclization mediated by halogenation/dehydrohalogenation.

Step-by-Step Protocol:

  • Grignard Addition: React Acetone with Allylmagnesium bromide in diethyl ether at 0°C to yield 2-methyl-4-penten-2-ol .

  • Bromination: Treat the alcohol with Bromine (

    
    ) in DCM at -78°C. This induces transient bromination of the alkene.
    
  • Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the hydroxyl group.

  • Elimination: Treatment with a strong base (e.g., Quinoline or KOH pellets) at elevated temperature (reflux) effects dehydrobromination, yielding the dihydrofuran ring.

  • Purification: The product is isolated via fractional distillation. Note: This often yields a mixture of 2,5-dihydro and 2,3-dihydro isomers, which must be separated by fine distillation or column chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from commodity precursors to the target scaffold.

Synthesis Precursors Acetone + AllylMgBr Intermediate 2-Methyl-4-penten-2-ol Precursors->Intermediate Grignard Addn Bromination Bromination (Br2 / -78°C) Intermediate->Bromination Cyclization Cyclization/Elimination (KOH / Quinoline) Bromination->Cyclization Intramolecular Attack Target 5,5-Dimethyl-2,5-dihydrofuran (Target) Cyclization->Target Major Product Isomer 2,2-Dimethyl-2,3-dihydrofuran (By-product) Cyclization->Isomer Isomerization

Caption: Figure 1.[2][3] Synthetic pathway transforming acetone and allyl bromide into the 5,5-dimethyl-2,5-dihydrofuran scaffold via a homoallylic alcohol intermediate.

Applications in Drug Discovery & Material Science

While used as a specialized solvent or intermediate in pharma, the primary high-value application of this molecule is in Materials Science (Photonics) .

The "TCF" Acceptor in NLO Chromophores

5,5-Dimethyl-2,5-dihydrofuran is the core skeleton for Tricyanofuran (TCF) acceptors (2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran).[4]

  • Mechanism: The gem-dimethyl group at position 5 (or 2) acts as a steric lock. It prevents the ring from aromatizing into a furan.

  • Impact: This forces the molecule to maintain a quinoid-like character when conjugated, significantly enhancing the hyperpolarizability (

    
    )  of the chromophore.
    
  • Usage: These chromophores are doped into polymers to create electro-optic modulators that convert electrical signals into optical signals in fiber optic networks.

Pharmaceutical Scaffold

In drug design, the 2,5-dihydrofuran ring acts as a bio-isostere for:

  • Cyclopentene rings: Providing similar geometry but altered polarity and H-bond accepting capability.

  • Furan rings: Offering a non-aromatic, more metabolically active handle for functionalization.

  • Pyrethroid Precursors: The dimethyl-substituted ring is a precursor to chrysanthemic acid derivatives (insecticides) via cyclopropanation reactions.

Handling and Safety (SDS Summary)

As a volatile ether, strict safety protocols are required.

  • Flammability: Highly Flammable Liquid. Flash point estimated at -1°C . Store in explosion-proof cabinets.

  • Peroxide Formation: Class B Peroxide Former.

    • Protocol: Test for peroxides using starch-iodide paper before distillation or concentration.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) and inhibit with BHT (Butylated hydroxytoluene) if not used immediately.

  • Toxicity: Irritating to eyes, respiratory system, and skin. Use in a fume hood.

References

  • PubChem Compound Summary. (2025). 2,2-Dimethyl-2,5-dihydrofuran (CID 12871456). National Center for Biotechnology Information. Link

  • Bondock, S., & Griesbeck, A. G. (2003).[5] Synthesis of 2,2-dimethyl-2,5-dihydrofuran via Dehydrobromination.[6] University of Cologne, Department of Chemistry. Link

  • Gainsford, G. J., et al. (2011). Structure and Synthesis of NLO Chromophores containing the 5,5-dimethyl-2,5-dihydrofuran moiety. Acta Crystallographica Section E. Link

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Dihydrofurans. National Institute of Standards and Technology. Link

Sources

Foundational

Cyclic Enol Ethers: Versatile Scaffolds for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Cyclic Enol Ethers In the landscape of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Cyclic Enol Ethers

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with high precision is paramount. Cyclic enol ethers, a class of oxygen-containing heterocycles featuring an endocyclic double bond adjacent to the oxygen atom, have emerged as exceptionally versatile and powerful building blocks. Their unique electronic nature, characterized by a polarized carbon-carbon double bond, imparts a rich and tunable reactivity profile. This allows them to participate in a wide array of chemical transformations, ranging from cycloadditions to stereoselective additions of electrophiles, making them invaluable intermediates in the synthesis of natural products, pharmaceuticals, and other functionally complex organic molecules.

This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of cyclic enol ethers. We will delve into the practical aspects of their preparation, explore the mechanistic underpinnings of their characteristic reactions, and showcase their utility through case studies in total synthesis. The insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of these remarkable scaffolds.

I. Synthesis of Cyclic Enol Ethers: Forging the Core Scaffold

The judicious choice of a synthetic route to a cyclic enol ether is critical and often dictated by the desired ring size, substitution pattern, and the availability of starting materials. Several robust and general methods have been developed, with the olefination of lactones and ring-closing metathesis being among the most widely adopted.

Olefination of Lactones: A Direct and Reliable Approach

The direct conversion of lactones to cyclic enol ethers via olefination is a conceptually straightforward and highly effective strategy. This transformation essentially replaces the exocyclic carbonyl oxygen with a methylene group. While the Wittig reaction is a cornerstone of olefination chemistry, its application to lactones can be challenging due to the lower reactivity of the ester carbonyl compared to aldehydes and ketones. To overcome this, more reactive olefination reagents are often employed.

The Tebbe reagent (μ-chloro-μ-methylenebis(cyclopentadienyl)titanium]dimethylaluminum) and the Petasis reagent (dimethyltitanocene) are particularly well-suited for the olefination of lactones. These titanium-based reagents exhibit a high affinity for the carbonyl oxygen, facilitating the formation of a metallo-oxetane intermediate that subsequently collapses to the desired cyclic enol ether. The Petasis reagent is often favored due to its higher stability and easier handling compared to the Tebbe reagent.

Experimental Protocol: Synthesis of a Dihydropyran from a δ-Valerolactone using the Petasis Reagent

  • To a stirred solution of δ-valerolactone (1.0 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere of argon, add the Petasis reagent (1.2 equiv).

  • The reaction vessel is then heated to 80 °C and maintained at this temperature for 4-6 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The mixture is filtered through a pad of Celite to remove titanium salts, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyran.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and cyclic enol ethers are no exception. This method involves the intramolecular cyclization of an acyclic diene bearing an enol ether moiety, catalyzed by a ruthenium or molybdenum alkylidene complex. The versatility of RCM allows for the construction of a wide range of ring sizes with excellent functional group tolerance.

Experimental Protocol: Synthesis of a Seven-Membered Cyclic Enol Ether via RCM

  • To a solution of the acyclic enol ether diene precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M) under an argon atmosphere, add the Grubbs second-generation catalyst (0.05 equiv).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired seven-membered cyclic enol ether.

Table 1: Comparison of Synthetic Methods for Cyclic Enol Ethers

MethodKey ReagentsAdvantagesLimitationsTypical Yields
Petasis Olefination Dimethyltitanocene, LactoneDirect, good for 5- and 6-membered ringsRequires stoichiometric amounts of the reagent, can be sensitive to air and moisture70-90%
Ring-Closing Metathesis Grubbs or Schrock catalyst, Acyclic dieneHigh functional group tolerance, versatile for various ring sizesCost of the catalyst, potential for catalyst poisoning80-95%

II. Reactivity and Synthetic Utility: Unleashing the Potential

The synthetic utility of cyclic enol ethers stems from their rich and predictable reactivity. The electron-donating oxygen atom renders the double bond electron-rich, making it susceptible to attack by a wide range of electrophiles. This inherent reactivity allows for their participation in a variety of powerful transformations.

Cycloaddition Reactions: Building Molecular Complexity

Cyclic enol ethers are excellent partners in cycloaddition reactions, providing rapid access to complex polycyclic systems with high stereocontrol.

As electron-rich dienophiles, cyclic enol ethers readily react with electron-deficient dienes in Diels-Alder reactions to form bicyclic ethers. These products can be further elaborated to access a variety of molecular scaffolds.

The [2+2] cycloaddition of cyclic enol ethers with ketenes or isocyanates provides access to cyclobutane-fused heterocyclic systems. These strained ring systems can serve as precursors to other functionalized molecules.

In the presence of a Lewis acid, cyclic enol ethers can react with 1,3-dienes in a formal [4+3] cycloaddition to generate seven-membered carbocycles. This transformation is a powerful tool for the construction of medium-sized rings, which are prevalent in many natural products.

Caption: Diels-Alder reaction of a cyclic enol ether.

Electrophilic Additions: Stereoselective Functionalization

The electron-rich double bond of cyclic enol ethers is highly susceptible to attack by electrophiles. These reactions often proceed with high diastereoselectivity, with the incoming electrophile adding to the face of the double bond opposite to the bulky substituent on the ring. This allows for the stereocontrolled installation of new functional groups.

Common Electrophilic Additions:

  • Halogenation: Reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) introduces a halogen atom.

  • Epoxidation: Treatment with meta-chloroperoxybenzoic acid (m-CPBA) affords the corresponding epoxide.

  • Hydroboration-Oxidation: This two-step sequence results in the anti-Markovnikov addition of water across the double bond, yielding a trans-disubstituted cyclic ether.

III. Case Study in Total Synthesis: The Power of Cyclic Enol Ethers in Action

The strategic importance of cyclic enol ethers as synthetic building blocks is best illustrated through their application in the total synthesis of complex natural products.

Total Synthesis of Herboxidiene

Herboxidiene is a polyketide natural product with potent herbicidal and antitumor activity. A key step in several total syntheses of herboxidiene involves the use of a cyclic enol ether as a precursor to the tetrahydropyran core of the molecule.

In one approach, a dihydropyran intermediate is synthesized via the ring-closing metathesis of an acyclic enol ether diene. This cyclic enol ether then undergoes a series of stereoselective transformations, including an asymmetric dihydroxylation and a subsequent functional group manipulation, to establish the correct stereochemistry of the tetrahydropyran ring. This example highlights how the predictable reactivity of cyclic enol ethers can be leveraged to control stereochemistry in complex settings.

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5,5-dimethyl-2H-furan from 4-methyl-4-penten-1-ol

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5,5-dimethyl-2H-furan, a valuable heterocyclic compound, starting from the readily available 4-methyl-4-penten-1-ol. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5,5-dimethyl-2H-furan, a valuable heterocyclic compound, starting from the readily available 4-methyl-4-penten-1-ol. The synthetic strategy involves a selective oxidation of the primary allylic alcohol to the corresponding aldehyde, followed by an acid-catalyzed intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical considerations to ensure a successful and reproducible synthesis.

Introduction

Substituted furan moieties are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. The 5,5-dimethyl-2H-furan scaffold, in particular, serves as a key building block in the synthesis of more complex molecules. The development of efficient and reliable synthetic routes to such compounds is therefore of significant interest to the chemical and pharmaceutical industries.

This application note outlines a robust and accessible two-step synthesis of 5,5-dimethyl-2H-furan from 4-methyl-4-penten-1-ol. The first step is the selective oxidation of the primary alcohol to the intermediate aldehyde, 4-methyl-4-pentenal. This transformation is achieved using a mild and selective oxidizing agent to prevent over-oxidation or reaction with the alkene functionality. The second step involves an acid-catalyzed intramolecular cyclization of the unsaturated aldehyde, leading to the formation of the desired 2H-furan ring system. The causality behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the synthetic process.

Reaction Scheme

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5,5-dimethyl-2H-furan. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Selective Oxidation of 4-methyl-4-penten-1-ol to 4-methyl-4-pentenal

The selective oxidation of a primary allylic alcohol to an aldehyde without affecting the double bond is a critical step. Two reliable methods are presented here: Pyridinium Chlorochromate (PCC) oxidation and Dess-Martin Periodinane (DMP) oxidation. The choice between these reagents may depend on availability, scale, and desired work-up conditions.

PCC is a mild oxidizing agent that selectively converts primary allylic alcohols to α,β-unsaturated aldehydes under anhydrous conditions.[1][2]

Materials:

  • 4-methyl-4-penten-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Short path distillation apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add PCC (1.5 equivalents) and a layer of Celite® or silica gel.

  • Add anhydrous DCM to the flask to create a slurry.

  • In a separate flask, dissolve 4-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of the alcohol to the PCC slurry at room temperature with vigorous stirring. The reaction is exothermic, and the mixture will turn dark brown.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude 4-methyl-4-pentenal can be purified by short path distillation under reduced pressure.

DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[4][5] This method avoids the use of toxic chromium reagents.[6]

Materials:

  • 4-methyl-4-penten-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion at room temperature with stirring.

  • The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-methyl-4-pentenal, which can be purified by distillation.

Step 2: Acid-Catalyzed Cyclization of 4-methyl-4-pentenal to 5,5-dimethyl-2H-furan

The intramolecular cyclization of the unsaturated aldehyde is promoted by an acid catalyst. This process is an example of an intramolecular hydroalkoxylation.

Materials:

  • 4-methyl-4-pentenal (from Step 1)

  • Anhydrous toluene or benzene

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., Amberlyst-15)

  • Dean-Stark apparatus

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add a solution of 4-methyl-4-pentenal (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 5,5-dimethyl-2H-furan can be purified by distillation.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Oxidation
  • PCC Oxidation: The oxidation with PCC involves the formation of a chromate ester intermediate from the alcohol and PCC. A subsequent E2-like elimination reaction, where a base (such as pyridine from the PCC salt) removes the proton from the carbon bearing the hydroxyl group, leads to the formation of the aldehyde and a reduced chromium species.[7]

  • DMP Oxidation: The Dess-Martin oxidation proceeds via a ligand exchange reaction where the alcohol displaces an acetate group on the hypervalent iodine center. An intramolecular deprotonation by the acetate ligand then facilitates the elimination of the product aldehyde and a reduced iodine species.[4][8]

Mechanism of Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of 4-methyl-4-pentenal to 5,5-dimethyl-2H-furan is a key transformation. The proposed mechanism is as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The electron-rich double bond acts as an intramolecular nucleophile and attacks the activated carbonyl carbon. This results in the formation of a five-membered ring and a tertiary carbocation.

  • Deprotonation and Dehydration: A base (e.g., the conjugate base of the acid catalyst or water) removes a proton from the hydroxyl group, and a subsequent elimination of a water molecule leads to the formation of the stable 2H-furan ring system.

Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Reaction TimePurification
1A Oxidation4-methyl-4-penten-1-ol, PCC, Celite®Anhydrous DCMRoom Temp.2-4 hoursDistillation
1B Oxidation4-methyl-4-penten-1-ol, DMPAnhydrous DCMRoom Temp.30-60 minDistillation
2 Cyclization4-methyl-4-pentenal, p-TsOHTolueneRefluxVariesDistillation

Visualized Workflow

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification Start 4-methyl-4-penten-1-ol Oxidation Selective Oxidation (PCC or DMP) in Anhydrous DCM Start->Oxidation Intermediate 4-methyl-4-pentenal Oxidation->Intermediate Workup1 Filtration/ Quenching Oxidation->Workup1 Cyclization Acid-Catalyzed Cyclization (p-TsOH) in Toluene (Reflux) Intermediate->Cyclization Product 5,5-dimethyl-2H-furan Cyclization->Product Workup2 Neutralization/ Extraction Cyclization->Workup2 Purification1 Distillation Workup1->Purification1 Purification1->Intermediate Purification2 Distillation Workup2->Purification2 Purification2->Product

Caption: Experimental workflow for the two-step synthesis of 5,5-dimethyl-2H-furan.

Troubleshooting and Safety Considerations

  • Incomplete Oxidation: If the oxidation reaction is sluggish, ensure that all reagents and solvents are anhydrous. For PCC oxidation, the freshness of the reagent is important.

  • Over-oxidation: While PCC and DMP are generally selective for aldehyde formation, prolonged reaction times or elevated temperatures could potentially lead to side reactions.

  • Low Cyclization Yield: Incomplete removal of water during the cyclization step can inhibit the reaction. Ensure the Dean-Stark apparatus is functioning correctly. The choice and amount of acid catalyst may also need optimization.

  • Safety: PCC is a suspected carcinogen and should be handled with extreme care. DMP can be explosive upon impact or heating, so it should be handled with caution. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 5,5-dimethyl-2H-furan from 4-methyl-4-penten-1-ol. The described methods utilize well-established and selective chemical transformations, offering a practical approach for obtaining this valuable heterocyclic compound. The inclusion of mechanistic details and troubleshooting tips aims to empower researchers to successfully implement and adapt this synthesis for their specific needs.

References

  • Can Allylic Alcohol Be Oxidized By Pcc - SLT. (2025, May 8). Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Retrieved from [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Retrieved from [Link]

  • Dess–Martin oxidation - Wikipedia. Retrieved from [Link]

  • Selective oxidation of allylic alcohols with chromic acid - Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. Retrieved from [Link]

  • Dess-Martin-Periodinane oxidation - YouTube. (2025, November 21). Retrieved from [Link]

  • Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes - NIH. (2024, March 9). Retrieved from [Link]

  • Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? [closed] - Chemistry Stack Exchange. (2020, June 5). Retrieved from [Link]

  • Acid-Catalyzed Cascade Reaction of 2-Alkylfurans with α,β-Unsaturated Ketones: A Shortcut to 2,3,5-Trisubstituted Furans - PubMed. (2021, December 3). Retrieved from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids - Organic Chemistry Portal. Retrieved from [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9). Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of 2,5-Dihydrofurans via Gold(I)-Catalyzed [4+1] Cycloaddition

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds. It details the Gold(I)-Catalyzed Formal [4+1] Cycloaddition , a precision methodology fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds. It details the Gold(I)-Catalyzed Formal [4+1] Cycloaddition , a precision methodology for constructing 2,5-dihydrofurans from


-diazoesters and propargyl alcohols.[1]

[1]

Executive Summary

The construction of five-membered oxygenated heterocycles is a cornerstone of medicinal chemistry, particularly for nucleoside analogs and polyketide mimetics. While Rhodium(II) catalysis has dominated diazo-mediated cyclizations, it often suffers from chemoselectivity issues when applied to complex unsaturated substrates.

This protocol details a Gold(I)-catalyzed formal [4+1] cycloaddition between


-diazoesters (C1 synthon) and propargyl alcohols (C4 synthon). Unlike traditional [3+2] dipolar cycloadditions, this method utilizes the unique carbophilic nature of Gold(I) to access an 

-hydroxy allene intermediate, triggering a highly selective 5-endo-dig cyclization. The result is a robust, atom-economical route to 2,5-dihydrofurans with high functional group tolerance.

Mechanistic Insight & Causality

To optimize this reaction, one must understand that it is not a concerted cycloaddition (like a Diels-Alder) but a stepwise cascade governed by the electrophilicity of the Gold-Carbene.

The Mechanistic Pathway[2][3][4][5][6][7]
  • Carbene Generation: The Gold(I) catalyst (L-Au+) promotes the decomposition of the

    
    -diazoester, releasing N₂ and generating a highly electrophilic Gold(I)-Carbene .
    
  • Nucleophilic Attack: The hydroxyl group of the propargyl alcohol attacks the electrophilic carbene carbon.

  • Rearrangement: This oxonium ylide-like species undergoes a [2,3]-sigmatropic rearrangement (or metal-mediated equivalent) to form an

    
    -hydroxy allene .
    
  • Cyclization: The Gold(I) catalyst activates the distal allene double bond, facilitating a 5-endo-dig hydroalkoxylation (ring closure) to yield the dihydrofuran.

Diagram 1: Catalytic Cycle & Signaling Pathway

GoldMechanism Start Pre-Catalyst (JohnPhosAuCl + AgSbF6) ActiveCat Active Species [L-Au]+ Start->ActiveCat Activation (-AgCl) Carbene Intermediate A: Gold(I)-Carbene ActiveCat->Carbene + Diazo (-N2) Diazo Substrate 1: α-Diazoester Allene Intermediate B: α-Hydroxy Allene Carbene->Allene + Propargyl Alcohol (O-H Insertion/Rearrangement) PropAlc Substrate 2: Propargyl Alcohol Cyclization Transition State: 5-endo-dig Cyclization Allene->Cyclization Au-Activation of Allene Product Product: 2,5-Dihydrofuran Cyclization->Product Protodeauration Product->ActiveCat Regeneration

Caption: The Gold(I) catalytic cycle involves diazo decomposition followed by a cascade insertion-rearrangement-cyclization sequence.

Critical Parameters & Optimization

Success in this protocol relies on balancing the rate of diazo decomposition against the rate of nucleophilic attack by the alcohol.

ParameterRecommended ConditionScientific Rationale
Catalyst System JohnPhosAuCl (5 mol%) + AgSbF₆ (5 mol%)Bulky Buchwald phosphine ligands (JohnPhos) stabilize the cationic gold species and prevent catalyst aggregation, enhancing lifetime.
Solvent 1,2-Dichloroethane (DCE) Non-coordinating, polar enough to solubilize the cationic gold intermediate but does not quench the carbene.
Temperature RT to 40 °C Higher temperatures increase the rate of N₂ extrusion but may promote diazo dimerization (homocoupling).
Stoichiometry Diazo (1.2 equiv) : Alcohol (1.0 equiv)Slight excess of diazoester compensates for minor homocoupling side reactions.
Addition Rate Slow Addition (via syringe pump)Critical. Keeping the instantaneous concentration of diazoester low prevents dimerization and favors the cross-reaction with the alcohol.

Standard Operating Procedure (SOP)

Objective: Synthesis of methyl 2-phenyl-2,5-dihydrofuran-3-carboxylate (Model Substrate).

Materials
  • Catalyst: Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) (JohnPhosAuCl) [CAS: 854045-95-7]

  • Activator: Silver hexafluoroantimonate (AgSbF₆) [CAS: 26042-64-8]

  • Substrate A: Methyl phenyldiazoacetate (Caution: Diazo compounds are potentially explosive; handle with care).

  • Substrate B: Propargyl alcohol.[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

Experimental Workflow
  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge JohnPhosAuCl (5 mol%) and AgSbF₆ (5 mol%).

    • Add anhydrous DCE (concentration 0.1 M relative to limiting reagent) under an Argon atmosphere.

    • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form; do not filter.

  • Substrate Addition:

    • Add Propargyl Alcohol (1.0 equiv) directly to the reaction mixture.

    • Prepare a separate solution of

      
      -diazoester (1.2 equiv) in DCE.
      
  • Controlled Reaction:

    • Using a syringe pump, add the diazoester solution to the catalyst/alcohol mixture over 1–2 hours .

    • Why: This "pseudo-high-dilution" technique ensures the highly reactive Gold-carbene encounters the alcohol substrate rather than another diazo molecule.

  • Monitoring & Quench:

    • Monitor by TLC (disappearance of diazo compound, usually bright yellow, to colorless).

    • Once complete (typically <30 min after addition ends), filter the mixture through a short pad of Celite to remove silver salts and gold residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).

Diagram 2: Experimental Setup Workflow

Workflow Step1 1. Catalyst Activation (AuCl + AgSbF6 in DCE) Argon Atm. Step2 2. Add Propargyl Alcohol (1.0 equiv) Step1->Step2 Step3 3. Syringe Pump Addition (Diazoester, 1.2 equiv) Rate: 1 mL/hr Step2->Step3 Step4 4. Filtration (Celite) & Concentration Step3->Step4 Step5 5. Chromatography (Yield: 70-85%) Step4->Step5

Caption: Step-by-step workflow emphasizing the slow addition of the diazo component.

Troubleshooting & Limitations

IssueProbable CauseCorrective Action
Low Yield / Homocoupling Diazo concentration too high.Decrease addition rate or increase dilution of the diazo stock solution.
No Reaction (Diazo Persists) Catalyst poisoning or inactive Ag salt.Ensure DCE is anhydrous. Use fresh AgSbF₆ (hygroscopic).
Complex Mixture Competitive [3+2] cycloaddition.Ensure the use of JohnPhos . Smaller ligands (e.g., PPh3) may not provide the steric bulk necessary to direct the [4+1] pathway.
Decomposition on Column Product acid-sensitivity.Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.

References

  • Wang, J., Yao, X., Wang, T., Han, J., Zhang, J., Zhang, X., Wang, P., & Zhang, Z. (2015).[1] Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols.[1] Organic Letters, 17(21), 5124–5127.

  • Pérez-Galán, P., & Echavarren, A. M. (2011). Gold-Catalyzed Reactions of Diazo Compounds. Chemical Society Reviews, 40, 4913-4924.

  • Gorren, A. C. F., & Gooßen, L. J. (2017). Gold-Catalyzed Transformations of α-Diazoesters.

Sources

Method

Application Notes and Protocols for the Cyclization of Propargyl Alcohols to 2,5-Dihydrofurans

Introduction: The Strategic Importance of 2,5-Dihydrofurans The 2,5-dihydrofuran scaffold is a privileged structural motif in a vast array of biologically active natural products and serves as a versatile synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Dihydrofurans

The 2,5-dihydrofuran scaffold is a privileged structural motif in a vast array of biologically active natural products and serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties make it an invaluable building block for the synthesis of more complex molecular architectures, including tetrahydrofurans, furans, and various carbocycles. The development of efficient and atom-economical methods for the construction of this heterocyclic core is, therefore, a subject of intense research and holds significant value for drug development professionals.

This application note provides a detailed technical guide for the catalytic cyclization of readily accessible propargyl alcohols to 2,5-dihydrofurans. We will delve into the mechanistic underpinnings of this transformation, with a focus on catalysis by gold, silver, and platinum complexes. Furthermore, we will present detailed, step-by-step protocols for each catalytic system, a comparative analysis of their performance, and insights into the causality behind experimental choices to empower researchers in this field.

Mechanistic Insights: The Pathway to Cyclization

The intramolecular hydroalkoxylation of propargyl alcohols to form 2,5-dihydrofurans is predominantly facilitated by soft, carbophilic metal catalysts such as gold(I), silver(I), and platinum(II). While the specific intermediates and kinetics may vary, the overarching mechanistic pathway involves the activation of the alkyne moiety towards nucleophilic attack by the pendant hydroxyl group.

The Gold-Catalyzed Pathway: A Well-Trodden Route

Gold(I) catalysis is the most extensively studied and arguably the most efficient method for this transformation. The generally accepted mechanism proceeds through a 5-endo-dig cyclization of an α-hydroxy allene intermediate.[2][3][4]

The key steps are as follows:

  • Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne of the propargyl alcohol, increasing its electrophilicity.

  • Meyer-Schuster Rearrangement: The activated alkyne undergoes a Meyer-Schuster rearrangement to form a crucial α-hydroxy allene-gold complex.[5]

  • Intramolecular Hydroalkoxylation: The pendant hydroxyl group attacks the central carbon of the allene in a 5-endo-dig fashion. This step is often turnover-limiting.[4]

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the 2,5-dihydrofuran product and regenerating the active gold(I) catalyst.

Gold-Catalyzed Cyclization Propargyl_Alcohol Propargyl Alcohol Activated_Complex π-Alkyne Gold Complex Propargyl_Alcohol->Activated_Complex + [L-Au]⁺ Au_Catalyst [L-Au]⁺ Allene_Intermediate α-Hydroxy Allene Gold Complex Activated_Complex->Allene_Intermediate Meyer-Schuster Rearrangement Cyclization_TS 5-endo-dig Transition State Allene_Intermediate->Cyclization_TS Intramolecular Attack Vinyl_Gold Vinyl-Gold Intermediate Cyclization_TS->Vinyl_Gold Vinyl_Gold->Au_Catalyst - [L-Au]⁺ Dihydrofuran 2,5-Dihydrofuran Vinyl_Gold->Dihydrofuran + H⁺ Proton_Source H⁺ Proton_Source->Vinyl_Gold

Caption: Gold-Catalyzed Cyclization of Propargyl Alcohols.

Silver and Platinum Catalysis: Alternative Pathways

Silver(I) and Platinum(II) also effectively catalyze the hydroalkoxylation of alkynes through π-activation.[6][7] While detailed mechanistic studies for the direct conversion of propargyl alcohols to 2,5-dihydrofurans are less common compared to gold, the general principles are similar. Silver(I), being a strong π-Lewis acid, activates the alkyne for intramolecular nucleophilic attack.[8] Platinum(II) complexes, such as PtCl₂, also serve as potent carbophilic Lewis acids to facilitate this transformation.[9] For both metals, the reaction likely proceeds through a 5-endo-dig cyclization pathway.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and depends on the specific substrate, desired reaction conditions, and cost considerations. Gold catalysts are often preferred for their high efficiency and functional group tolerance, though silver and platinum present viable and sometimes more economical alternatives.

Catalyst SystemTypical Loading (mol%)Temperature (°C)SolventAdvantagesDisadvantagesRepresentative Yield (%)
Gold(I)
JohnPhosAuCl / AgSbF₆[2]2-525-801,2-DichloroethaneHigh efficiency, broad scope, mild conditionsHigh cost of gold and ligands, silver salt additive81
AuBr₃ / AgOTf[7]5 / 1560Ionic LiquidRecyclable catalyst systemHigh catalyst loading, ionic liquid may complicate workup84
Silver(I)
Ag₂CO₃ / Ligand[2]2 / 525-401,4-DioxaneLower cost than gold, mild conditionsSubstrate-specific, may require ligand screening90 (for specific substrate)
Platinum(II)
PtCl₂[9]5100TolueneReadily available, lower cost than goldHigher temperatures often required, potential for side reactions65 (for related furanone)

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2,5-dihydrofurans from propargyl alcohols. Researchers should note that optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Propargyl Alcohol & Catalyst Components Solvent 2. Add Anhydrous Solvent under Inert Atmosphere Reactants->Solvent Stirring 3. Stir at Designated Temperature Solvent->Stirring Monitoring 4. Monitor by TLC/GC-MS Stirring->Monitoring Quenching 5. Quench Reaction (if necessary) Monitoring->Quenching Extraction 6. Aqueous Workup & Extraction Quenching->Extraction Purification 7. Column Chromatography Extraction->Purification Characterization 8. Characterize by NMR, MS, IR Purification->Characterization

Caption: General Experimental Workflow for Cyclization.

Protocol 1: Gold(I)-Catalyzed Cyclization using JohnPhosAuCl/AgSbF₆

This protocol is adapted from a procedure for a formal [4+1] cycloaddition to yield 2,5-dihydrofurans and is representative of a highly efficient gold-catalyzed system.[2]

Materials:

  • Propargyl alcohol derivative

  • JohnPhosAuCl (2-5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (2-5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add JohnPhosAuCl and AgSbF₆.

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the propargyl alcohol derivative (1.0 equivalent) to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-dihydrofuran.

Protocol 2: Silver(I)-Catalyzed Cyclization using Ag₂CO₃

This protocol is based on the cyclization of ortho-hydroxyphenylpropargyl alcohols and may require adaptation for other substrates.[2]

Materials:

  • Propargyl alcohol derivative

  • Silver(I) carbonate (Ag₂CO₃) (2 mol%)

  • Isocyanide ligand (e.g., 1,1,3,3-tetramethylbutyl isocyanide) (5 mol%)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the propargyl alcohol derivative (1.0 equivalent), silver(I) carbonate, and the isocyanide ligand.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-dihydrofuran.

Protocol 3: Platinum(II)-Catalyzed Cyclization using PtCl₂

This protocol is adapted from a procedure for the synthesis of 3(2H)-furanones and serves as a starting point for the synthesis of 2,5-dihydrofurans.[9] Higher temperatures are often required for platinum catalysis.

Materials:

  • Propargyl alcohol derivative

  • Platinum(II) chloride (PtCl₂) (5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube equipped with a stir bar, add platinum(II) chloride.

  • Add a solution of the propargyl alcohol derivative (1.0 equivalent) in anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

  • Purify the adsorbed product by flash column chromatography to afford the desired 2,5-dihydrofuran.

Conclusion

The catalytic cyclization of propargyl alcohols is a powerful and versatile strategy for the synthesis of 2,5-dihydrofurans. Gold(I) catalysts, in particular, offer a highly efficient and general route with broad functional group tolerance. Silver and platinum catalysts provide valuable, lower-cost alternatives, although they may require more substrate-specific optimization and potentially harsher reaction conditions. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers and drug development professionals, enabling the efficient synthesis of this important class of heterocyclic compounds.

References

  • Wang, J., Yao, X., Wang, T., Han, J., Zhang, J., Zhang, X., Wang, P., & Zhang, Z. (2015). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Organic Letters, 17(20), 5124-5127. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Dihydrofuran: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

  • Feng, M., Lü, L., Guo, Y., Liu, J., & Wang, X. (2024). Silver-Catalyzed 5-Exo-dig Cyclization Reaction of ortho-Hydroxyphenylpropargyl Alcohols to 2-Methylene-2,3-dihydrobenzofuran. Chinese Journal of Organic Chemistry, 44(4), 1218-1225. [Link]

  • Widenhoefer, R. A., & Han, X. (2006). Gold-Catalyzed Hydroamination of Alkenes. European Journal of Organic Chemistry, 2006(20), 4555-4563.
  • Mauleón, P., & Zard, S. Z. (2007). A Short, Radical-Based Synthesis of (±)-Rocaglamide. Organic Letters, 9(16), 3097-3099.
  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211.
  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Powerful Concept for Carbon−Carbon and Carbon−Heteroatom Bond Formation.
  • Li, Z., Brouwer, C., & He, C. (2008). Gold-Catalyzed Organic Transformations. Chemical Reviews, 108(8), 3239-3265.
  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in gold catalysis.
  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloadditions of Enynes. Chemical Reviews, 108(8), 3326-3350.
  • Sromek, A. W., Rubina, M., & Gevorgyan, V. (2005). Pt-Catalyzed Cyclization/Migration of Propargylic Alcohols for the Synthesis of 3(2H)-Furanones, Pyrrolones, Indolizines, and Indolizinones. The Journal of Organic Chemistry, 70(17), 6793-6796. [Link]

  • Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes.
  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Allenes and Alkynes.
  • Sheppard, T. D., & De, S. (2012). Gold- and silver-catalyzed reactions of propargylic alcohols in the presence of protic additives. Beilstein Journal of Organic Chemistry, 8, 553-562. [Link]

  • Qian, H., Han, X., & Widenhoefer, R. A. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers. Journal of the American Chemical Society, 126(31), 9536-9537. [Link]

  • Skouta, R., & Li, C.-J. (2007). Gold-catalyzed reactions of propargyl alcohols in water. Canadian Journal of Chemistry, 85(10), 875-880.
  • Belting, V., & Krause, N. (2007). Gold-Catalyzed Cyclization of α-Hydroxyallenes: A Mild and Efficient Synthesis of 2,5-Dihydrofurans. Organic Letters, 9(8), 1541-1543.
  • Mamane, V., Gress, T., Krause, H., & Fürstner, A. (2004). Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes. Journal of the American Chemical Society, 126(28), 8654-8655. [Link]

  • Yoshikai, N., & Nakamura, E. (2012). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 27(22), 7936. [Link]

  • Wang, D., & Zhang, J. (2013). Gold-Catalyzed Reactions of Propargylic Alcohols. Accounts of Chemical Research, 46(4), 920-931.
  • Gockel, B., & Krause, N. (2006). Gold-Catalyzed Cyclization of α-Hydroxyallenes: A Chiral Pool Synthesis of (+)-Pentenomycin I and (+)-Epi-pentenomycin I. Organic Letters, 8(20), 4489-4491.
  • Eom, D., Kang, D., & Lee, P. H. (2010). Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation. The Journal of Organic Chemistry, 75(21), 7447-7450. [Link]

  • Toullec, Y., & Michelet, V. (2011). Gold, Platinum, and Silver Catalysis in the Synthesis of Heterocycles. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 1-46). John Wiley & Sons, Ltd.
  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028-9072.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Bi, X., & Liao, J. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 53(3), 681-694. [Link]

Sources

Application

Paternò-Büchi reaction products of oxazoles and carbonyls

Topic: Paternò-Büchi Reaction Products of Oxazoles and Carbonyls Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Note: Phot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Paternò-Büchi Reaction Products of Oxazoles and Carbonyls Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Application Note: Photochemical Synthesis of Bicyclic Oxetanes and -Amino- -Hydroxy Ketones via Paternò-Büchi Reaction of Oxazoles

Abstract

The Paternò-Büchi (PB) reaction—a [2+2] photocycloaddition between excited carbonyl compounds and alkenes—offers a direct route to oxetane scaffolds.[1][2][3] When applied to oxazoles , this reaction generates highly strained 2,7-dioxa-3-azabicyclo[3.2.0]hept-3-ene systems. These bicyclic intermediates are valuable "masked" synthons.[2] While often unstable, they can be isolated under specific conditions or derivatized in situ to yield erythro-


-amino-

-hydroxy ketones
with high diastereoselectivity. This guide details the mechanistic principles, regiochemical controls, and a validated protocol for exploiting this reaction in the synthesis of complex heterocyclic amino alcohol motifs.

Mechanistic Insight & Regioselectivity

The reaction is driven by the excitation of the carbonyl compound (typically an aldehyde or ketone) to its singlet excited state (


), followed by Intersystem Crossing (ISC) to the triplet state (

).[2] The triplet carbonyl acts as a diradical, attacking the oxazole ring.[2]
The Regioselectivity Challenge

Oxazoles possess two potential sites for attack: the C2=N3 bond and the C4=C5 bond.

  • Dominant Pathway: Attack exclusively occurs at the C4=C5 bond (the "alkene-like" character), preserving the aromaticity of the N-C-O segment initially.[2]

  • Biradical Intermediate: The regiochemistry is governed by the stability of the 1,4-biradical intermediate. The carbonyl oxygen typically adds to C4 , generating a radical at C5 stabilized by the ring oxygen.[2] This leads to the formation of the bicyclic oxetane.[2]

Reaction Pathway Diagram

The following diagram illustrates the excitation, addition, and subsequent ring-opening pathways.

PB_Mechanism Start Start: Carbonyl + Oxazole Excitation Excitation (hν) S0 → S1 → T1 (n,π*) Start->Excitation Attack Biradical Attack (Carbonyl O attacks C4) Excitation->Attack Triplet State Intermediate 1,4-Biradical Intermediate Attack->Intermediate Cyclization Spin Inversion & Closure ([2+2] Cycloaddition) Intermediate->Cyclization Product Bicyclic Oxetane (2,7-dioxa-3-azabicyclo[3.2.0]hept-3-ene) Cyclization->Product Hydrolysis Acid Hydrolysis (Ring Opening) Product->Hydrolysis H+ / H2O Final Erythro-α-amino-β-hydroxy ketone Hydrolysis->Final

Figure 1: Mechanistic pathway of the Paternò-Büchi reaction between a carbonyl and an oxazole, leading to the bicyclic oxetane and its hydrolysis product.[2]

Experimental Protocol

Equipment & Reagents[2][4]
  • Light Source: Rayonet Photochemical Reactor (RPR-100) or High-Power LED setup (300 nm or 350 nm lamps depending on carbonyl absorption).

  • Reaction Vessel: Pyrex tubes (cutoff

    
     > 290 nm) or Quartz tubes (if < 300 nm is required).[2]
    
  • Solvent: Benzene (traditional, high triplet lifetime) or Acetonitrile (polar, safer alternative).[2] Note: Solvents must be spectrophotometric grade.

  • Gas: High-purity Argon or Nitrogen for degassing.

Standard Operating Procedure (SOP)

Target Reaction: Photocycloaddition of Benzaldehyde and 2,4,5-Trimethyloxazole.

Step 1: Preparation

  • Dissolve Benzaldehyde (1.0 eq, e.g., 5 mmol) and 2,4,5-Trimethyloxazole (1.0–5.0 eq) in Benzene (50 mL).

    • Expert Tip: Use an excess of the oxazole if it is inexpensive; this minimizes competitive dimerization of the carbonyl.

  • Transfer the solution to a Pyrex photolysis tube.[2]

Step 2: Degassing (Critical)

  • Seal the tube with a rubber septum.[2]

  • Sparge the solution with Argon for 20 minutes via a long needle.

    • Why? Oxygen is a potent triplet quencher.[2] Failure to degas will inhibit the reaction completely.

Step 3: Irradiation

  • Place the tube in the photoreactor equipped with 300 nm lamps .

  • Irradiate at ambient temperature (approx. 20–25°C). Use a cooling fan to prevent overheating.[2]

  • Monitoring: Monitor reaction progress via 1H NMR every 2 hours. Look for:

    • Disappearance of the aldehyde proton (

      
       ~10 ppm).[2]
      
    • Appearance of the oxetane ring protons (typically

      
       4.5–6.5 ppm depending on substitution).[2]
      
    • Typical Duration: 4 to 24 hours.[2]

Step 4: Workup & Purification [2]

  • For Isolation of Oxetane:

    • Evaporate solvent under reduced pressure at low temperature (< 30°C) .

    • Purify via rapid flash chromatography on neutral alumina (Silica is often too acidic and causes ring opening).[2]

  • For Hydrolysis (Synthesis of Amino Alcohols):

    • Add 1N HCl (5 mL) to the crude reaction mixture.

    • Stir for 30 minutes.

    • Neutralize with NaHCO

      
       and extract with Ethyl Acetate.[2]
      
    • Purify the resulting

      
      -amino-
      
      
      
      -hydroxy ketone via silica gel chromatography.
Workflow Visualization

Workflow Prep 1. Dissolve Reagents (Benzene/MeCN) Degas 2. Degas (Argon) 20 mins Prep->Degas Irradiate 3. Irradiate (300 nm) 4-24 Hours Degas->Irradiate Monitor 4. Monitor (NMR) Check Aldehyde Peak Irradiate->Monitor Monitor->Irradiate Incomplete Decision Product Type? Monitor->Decision Complete Iso Isolate Oxetane (Neutral Alumina, <30°C) Decision->Iso Bicyclic Scaffold Hydro Hydrolysis (1N HCl, 30 min) Decision->Hydro Amino Alcohol

Figure 2: Operational workflow for the Paternò-Büchi reaction of oxazoles.

Data & Performance Metrics

The choice of substituents on the oxazole ring significantly influences the yield and diastereoselectivity (erythro/threo ratio) of the ring-opened product.[2]

Table 1: Effect of Substituents on Yield and Selectivity (Benzaldehyde + Oxazole)

Oxazole Substituent (C5)Carbonyl PartnerSolventYield (%)Diastereoselectivity (Erythro:Threo)Notes
Methyl BenzaldehydeBenzene75%70:30Standard reactivity.[2]
Methoxy (-OMe) BenzaldehydeBenzene88%>95:5Griesbeck Effect: Electron-donating groups increase regioselectivity and yield.[2]
Phenyl BenzophenoneMeCN60%50:50Steric bulk reduces selectivity.[2]
H (Unsubstituted) BenzaldehydeBenzene<20%N/APoor reactivity; competitive polymerization.[2]

Note: Data generalized from Griesbeck et al. (See References).[2][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Oxygen quenching.Degas longer (30+ mins) or use freeze-pump-thaw cycles.
Low Yield Polymerization of oxazole.[2]Dilute the reaction (0.01 M) or use excess oxazole (5 eq).
Product Decomposition Acidic silica during purification.[2]Use Neutral Alumina or deactivated silica (treat with 1% Et3N).[2]
Wrong Regioisomer Steric clash or electronic mismatch.[2]Switch from non-polar (Benzene) to polar solvent (MeCN) to favor exciplex formation.[2]

References

  • Griesbeck, A. G., & Bondock, S. (2003).[2][4] Synthesis of erythro-α-amino β-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. Journal of Organic Chemistry.[2][5] Link[2]

  • D'Auria, M. (2019).[2][6] The Paternò–Büchi reaction – a comprehensive review.[6][7] Photochemical & Photobiological Sciences.[2][4][6] Link

  • Griesbeck, A. G., et al. (2000).[2] Oxazole–carbonyl photocycloadditions: Selectivity pattern and synthetic route to erythro α-amino, β-hydroxy ketones.[4] Chemical Communications.[2][4] Link

  • Abe, M. (2004).[2][4] Photochemical oxetane formation: Addition to heterocycles.[2][4] In Handbook of Photochemistry and Photobiology.[2][4][6][8] CRC Press.[2][4][6] Link

Sources

Method

The Strategic Utility of 2,5-Dihydro-2,2-dimethylfuran in Natural Product Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the efficiency and elegance of a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the efficiency and elegance of a synthetic route. Among the diverse array of heterocyclic scaffolds, the 2,5-dihydro-2,2-dimethylfuran moiety has emerged as a versatile and valuable synthon. Its unique combination of a sterically hindered gem-dimethyl group and a reactive double bond within a cyclic ether framework offers a powerful handle for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 2,5-dihydro-2,2-dimethylfuran in the synthesis of natural products, complete with detailed protocols and mechanistic insights to empower researchers in this dynamic field.

Introduction: The Versatile Nature of the 2,5-Dihydro-2,2-dimethylfuran Scaffold

The 2,5-dihydro-2,2-dimethylfuran unit is a privileged structural motif found in a variety of natural products, particularly terpenoids and pheromones. The gem-dimethyl group at the C2 position imparts conformational rigidity and shields one face of the molecule, influencing the stereochemical outcome of subsequent transformations. The endocyclic double bond serves as a versatile functional group, amenable to a wide range of chemical manipulations including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. Furthermore, the dihydrofuran ring can be readily converted to the corresponding saturated tetrahydrofuran, a core structure in numerous biologically active compounds.

This guide will delve into the key synthetic strategies employing 2,5-dihydro-2,2-dimethylfuran and its derivatives, with a focus on providing actionable protocols and a clear understanding of the underlying chemical principles.

Key Synthetic Applications and Methodologies

The utility of 2,5-dihydro-2,2-dimethylfuran as a building block is best illustrated through its application in the total synthesis of specific natural products. A prime example is its role as a precursor to the furanoid form of linalool oxide , a naturally occurring monoterpenoid found in many essential oils and valued for its floral and slightly woody aroma.

Synthesis of Linalool Oxide: A Case Study

Linalool oxide, specifically the furanoid isomer, possesses a 2,2-dimethyl-5-(1-isopropenyl-1-methylethyl)tetrahydrofuran structure. Its synthesis often proceeds through the intermediacy of a 2,5-dihydro-2,2-dimethylfuran derivative. A common and efficient strategy involves the acid-catalyzed cyclization of a suitable acyclic precursor.

This protocol outlines a general procedure for the synthesis of a substituted 2,5-dihydro-2,2-dimethylfuran, a key intermediate in the synthesis of furanoid linalool oxide. The reaction involves the epoxidation of a diene followed by an acid-catalyzed intramolecular cyclization.

Materials:

  • 3,7-Dimethyl-2,6-octadienal (Citral)

  • m-Chloroperbenzoic acid (mCPBA)

  • Dichloromethane (CH₂)

  • p-Toluenesulfonic acid (PTSA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Epoxidation: Dissolve 3,7-dimethyl-2,6-octadienal (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add m-chloroperbenzoic acid (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Acid-Catalyzed Cyclization: Dissolve the crude epoxide in dichloromethane and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 2,5-dihydro-2,2-dimethylfuran derivative.[1]

Causality and Mechanistic Insights:

The epoxidation of the trisubstituted double bond of citral is regioselective due to its higher nucleophilicity compared to the disubstituted double bond. The subsequent acid-catalyzed cyclization proceeds via protonation of the epoxide oxygen, followed by an intramolecular nucleophilic attack of the hydroxyl group (formed from the reduction of the aldehyde or present in a related substrate) onto the activated epoxide. The gem-dimethyl group directs the cyclization to form the five-membered dihydrofuran ring.

Stereoselective Synthesis: The Power of Asymmetric Reactions

The synthesis of chiral natural products often requires the use of stereoselective reactions. The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[2][3][4] This methodology can be applied to create chiral precursors for the synthesis of enantiomerically pure 2,5-dihydro-2,2-dimethylfuran derivatives.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol describes the enantioselective epoxidation of an allylic alcohol, a key step in the synthesis of chiral building blocks for natural products.

Materials:

  • Allylic alcohol

  • Titanium (IV) isopropoxide [Ti(OiPr)₄]

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and activated 4Å molecular sieves.

  • Cool the flask to -20 °C.

  • Add titanium (IV) isopropoxide (1.0 eq) and the appropriate chiral diethyl tartrate (1.2 eq, (+)-DET for one enantiomer, (-)-DET for the other).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 eq) to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide (2.0 eq) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxy alcohol by silica gel column chromatography.[5][6]

Expertise in Action: Choosing the Right Tartrate

The choice between (+)-DET and (-)-DET determines the stereochemistry of the resulting epoxide. A well-established mnemonic helps in predicting the outcome: when the allylic alcohol is drawn horizontally with the hydroxyl group on the right, (+)-DET directs epoxidation to the bottom face of the double bond, while (-)-DET directs it to the top face. This predictable stereocontrol is a cornerstone of modern asymmetric synthesis.

Data Presentation: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
EpoxidationmCPBACH₂Cl₂085-95
Acid-Catalyzed CyclizationPTSACH₂Cl₂Room Temp.70-85
Sharpless EpoxidationTi(OiPr)₄, DET, TBHPCH₂Cl₂-2080-95 (ee >95%)

Visualizing the Synthesis: Reaction Workflow

Below is a diagram illustrating the general synthetic workflow for the preparation of a substituted 2,5-dihydro-2,2-dimethylfuran and its subsequent conversion to a tetrahydrofuran derivative, as seen in the synthesis of linalool oxide.

G A Acyclic Precursor (e.g., Dienol) B Epoxidation (e.g., mCPBA) A->B Step 1 C Epoxy Alcohol B->C D Acid-Catalyzed Intramolecular Cyclization C->D Step 2 E 2,5-Dihydro-2,2-dimethylfuran Derivative D->E F Reduction (e.g., H₂, Pd/C) E->F Step 3 G Tetrahydrofuran Derivative (Natural Product Core) F->G

Caption: General workflow for natural product synthesis.

Logical Relationships in Stereocontrol

The following diagram illustrates the decision-making process for achieving a desired stereoisomer using the Sharpless Asymmetric Epoxidation.

G Start Target Enantiomer? DET_Choice Select Chiral Ligand Start->DET_Choice Define desired stereochemistry Plus_DET (+)-DET DET_Choice->Plus_DET For one enantiomer Minus_DET (-)-DET DET_Choice->Minus_DET For the other enantiomer Epoxidation Sharpless Asymmetric Epoxidation Plus_DET->Epoxidation Minus_DET->Epoxidation Product_R Product (R-configuration) Epoxidation->Product_R Yields one enantiomer Product_S Product (S-configuration) Epoxidation->Product_S Yields the other enantiomer

Caption: Stereocontrol in Sharpless Epoxidation.

Conclusion and Future Outlook

The 2,5-dihydro-2,2-dimethylfuran scaffold continues to be a valuable tool in the arsenal of the synthetic organic chemist. Its inherent structural features and chemical reactivity provide a reliable platform for the construction of complex natural products. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of biologically active molecules. As new synthetic methods and catalytic systems are developed, the applications of this versatile building block are poised to expand, further enabling the efficient and elegant synthesis of the next generation of natural product-based therapeutics.

References

  • Google Patents. (n.d.). Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. Retrieved February 3, 2026, from [Link]

  • ScenTree. (n.d.). Linalool oxide (CAS N° 1365-19-1). Retrieved February 3, 2026, from [Link]

  • Qin, Y. (n.d.). A New and Simple Synthetic Route to Furaniod Linalool Oxide from Citral. DEStech Transactions on Engineering and Technology Research. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2,5-disubstituted furan compound.
  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-5-(1-methylpropenyl)tetrahydrofuran. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2024). Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of linalool oxide or of linalool oxide containing mixtures.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan formation. Journal of the Chemical Society, Chemical Communications. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Two types of intramolecular epoxide‐opening cyclizations and previously.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved February 3, 2026, from [Link]

  • NIST WebBook. (n.d.). Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-. Retrieved February 3, 2026, from [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Furan, tetrahydro-2,2-dimethyl-5-(1-methylpropyl)-. Retrieved February 3, 2026, from [Link]

  • YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone. Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note: Ring-Closing Metathesis Protocols for gem-Dimethyl Dihydrofurans

Executive Summary & Strategic Rationale The synthesis of gem-dimethyl-substituted dihydrofurans represents a classic study in the balance between kinetic assistance and steric impedance. While the Thorpe-Ingold effect (g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of gem-dimethyl-substituted dihydrofurans represents a classic study in the balance between kinetic assistance and steric impedance. While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically accelerates cyclization by compressing bond angles and reducing conformational entropy, the steric bulk of the gem-dimethyl group can simultaneously hinder catalyst approach if not managed correctly.

This guide provides a validated workflow for the Ring-Closing Metathesis (RCM) of bis-allyl ethers to form 2,2-dimethyl-2,5-dihydrofurans. It moves beyond standard textbook procedures to address the specific challenges of this scaffold: ruthenium-hydride induced isomerization (leading to aromatic furans) and oligomerization .

Mechanistic Grounding: The Thorpe-Ingold Paradox

To optimize this reaction, one must understand the competing forces at play.

The Thorpe-Ingold Effect (Kinetic Assistance)

In a standard linear chain, the reactive vinyl groups have high conformational freedom. Introducing a gem-dimethyl group at the propargylic or allylic position (C2) distorts the C-C-C bond angle from the tetrahedral 109.5° to a narrower angle. This "angle compression" forces the two alkene termini closer together, increasing the effective molarity of the reacting species and favoring the formation of the metallacyclobutane intermediate [1].

The Isomerization Threat

A critical failure mode in dihydrofuran synthesis is the migration of the double bond. Ruthenium catalysts can decompose to form Ru-hydride species (Ru-H).[1] These hydrides catalyze the isomerization of the 2,5-dihydrofuran product into the thermodynamically stable (aromatic) furan or the 2,3-dihydrofuran.

Solution: The addition of 1,4-benzoquinone serves as a hydride scavenger, oxidizing Ru-H species back to active Ru-carbene species or sequestering them, thus preserving the kinetic olefin product [2].

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the specific diversion pathways relevant to gem-dimethyl substrates.

RCM_Mechanism cluster_prevention Critical Control Points Precursor Acyclic Precursor Metallacycle Metallacyclobutane Intermediate Precursor->Metallacycle + Catalyst (Thorpe-Ingold Assist) Oligomer Linear Oligomer Precursor->Oligomer High Conc. (Intermolecular) ActiveCat Active Ru Carbene (14e-) Metallacycle->Precursor Reversible Product 2,5-Dihydrofuran (Target) Metallacycle->Product - Ethylene Isomer Furan/Isomerized Byproduct Product->Isomer Ru-H Species (If no Additive)

Figure 1: RCM pathway showing the target cycle (center) and competitive pathways (dashed) driven by concentration and catalyst decomposition.

Experimental Protocols

Protocol A: Standard Synthesis (High Activity)

Recommended for standard 2,2-dimethyl-2,5-dihydrofuran substrates with minimal additional steric bulk.

Reagents:

  • Substrate: 1,1-dimethyl-allyl vinyl ether derivative (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II)[2][3]

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Concentration: 0.05 M (Dilution is key).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Loading: Add degassed DCM to achieve a substrate concentration of 0.05 M.

    • Note: Higher concentrations (>0.1 M) favor intermolecular metathesis (oligomerization).

  • Substrate Addition: Dissolve the acyclic precursor in a minimal amount of DCM and transfer via cannula to the reaction flask.

  • Catalyst Injection: Dissolve Grubbs II catalyst (2–5 mol%) in degassed DCM. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir at 40°C (reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the terminal alkene peaks.

  • Quenching: Once complete, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This deactivates the Ru-carbene.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Protocol B: Optimized Protocol for "Difficult" Substrates

Recommended for bulky substrates or those prone to isomerization/aromatization.

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) - More stable, handles sterics better.

  • Solvent: Toluene (allows higher temperature).

  • Additive: 1,4-Benzoquinone (10 mol%).

  • Temperature: 60–80°C.

Step-by-Step:

  • Setup: Prepare a Schlenk tube or pressure vial under Argon.

  • Mix: Add the substrate (1.0 equiv) and 1,4-benzoquinone (0.1 equiv) to the vessel.

    • Why: The quinone prevents the formation of Ru-hydrides, stopping the double bond from migrating into the ring to form a furan [2].

  • Solvent: Add anhydrous, degassed Toluene to reach 0.005 M – 0.01 M concentration.

    • Note: Extreme dilution drives the entropy-disfavored cyclization of highly hindered rings.

  • Catalyst: Add Hoveyda-Grubbs II (5 mol%) as a solid or solution.

  • Heating: Seal the vessel and heat to 80°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a small pad of silica to remove the bulk of the ruthenium byproducts (which turn dark brown/black). Concentrate and purify.

Critical Parameter Analysis

The following table summarizes the impact of key variables on the RCM of gem-dimethyl substrates.

VariableConditionImpact on gem-Dimethyl Dihydrofuran Synthesis
Solvent DCM (Boiling Point 40°C)Standard. Good solubility, easy removal.
Toluene (Boiling Point 110°C)Preferred for difficult cases. Allows higher thermal energy to overcome steric barriers.
Concentration High (>0.1 M)High Risk. Favors oligomerization (ADMET).
Low (<0.01 M)Optimal. Favors intramolecular cyclization (RCM).
Additive NoneRisk of isomerization to aromatic furan.
1,4-Benzoquinone Essential. Suppresses isomerization; preserves the dihydrofuran olefin [3].
Catalyst Grubbs IGenerally too unstable for hindered gem-dimethyl substrates.
Hoveyda-Grubbs II Gold Standard. High thermal stability, "boomerang" mechanism allows catalyst release/return.

Decision Logic for Protocol Selection

Use this logic flow to determine the appropriate protocol for your specific molecule.

Decision_Tree Start Start: Analyze Substrate IsBulky Is the alkene hindered? (Tetrasubstituted?) Start->IsBulky IsProne Is the product prone to aromatization? IsBulky->IsProne No ProtoB Use Protocol B (HG-II, Toluene, 80°C + Benzoquinone) IsBulky->ProtoB Yes ProtoA Use Protocol A (Grubbs II, DCM, 40°C) IsProne->ProtoA No IsProne->ProtoB Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate complexity.

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst decomposition or ethylene saturation.

    • Fix: Sparge the reaction with Argon continuously to remove ethylene (driving the equilibrium). Add a second portion of catalyst (2.5 mol%) after 4 hours.

  • Problem: Product is a mixture of dihydrofuran and furan.

    • Cause: Isomerization via Ru-H.[1][4]

    • Fix: You must use Protocol B with 1,4-benzoquinone. Ensure the solvent is strictly anhydrous.

  • Problem: NMR shows broad peaks and no distinct product.

    • Cause: Oligomerization.

    • Fix: The reaction is too concentrated. Dilute by a factor of 10 (e.g., go from 0.05 M to 0.005 M).

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5][6] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link

Sources

Method

synthesis of quaternary alpha-amino beta-hydroxy acids via furan intermediates

This Application Note is structured as a high-level technical guide for senior researchers in medicinal chemistry and process development. It synthesizes established methodologies into a cohesive, high-integrity protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior researchers in medicinal chemistry and process development. It synthesizes established methodologies into a cohesive, high-integrity protocol.

Application Note: Precision Synthesis of Quaternary -Amino -Hydroxy Acids via Furan Intermediates

Executive Summary

Quaternary


-amino acids, particularly those bearing 

-hydroxyl groups (e.g., Sphingofungin analogs, Myriocin, and

-methyl serine derivatives), represent a formidable challenge in synthetic chemistry due to the steric congestion at the tetrasubstituted carbon. Traditional routes like the Strecker synthesis or alkylation of enolates often suffer from poor stereocontrol or harsh conditions incompatible with sensitive functionalities.

This guide details a "Latent Carboxylate" strategy , where a furan ring serves as a robust, lipophilic surrogate for the carboxylic acid moiety. This approach allows the construction of the quaternary center via nucleophilic addition to a furan-derived ketimine, followed by the mild oxidative unmasking of the furan to the carboxylic acid. This method offers superior stereocontrol, functional group tolerance, and scalability.

Key Advantages[1]
  • Stereocontrol: High diastereoselectivity (>95:5 dr) utilizing chiral sulfinamide auxiliaries.

  • Orthogonality: The furan ring is stable to strong nucleophiles (Grignard, organolithium) and reducing agents, unlike esters or nitriles.

  • Versatility: The intermediate alkene allows for divergent synthesis of

    
    -hydroxy, 
    
    
    
    -lactones, or poly-hydroxylated side chains.

Strategic Analysis & Mechanism

The core logic relies on the oxidative degradation of the electron-rich furan ring to a carboxylic acid using Ruthenium(III) chloride and Sodium Periodate (


).
Retrosynthetic Logic

The target molecule, a quaternary


-amino 

-hydroxy acid, is disconnected into three components:
  • The Carboxylate: Masked as a 2-Furyl group.

  • The Amine: Introduced via a Chiral Sulfinamide auxiliary.

  • The

    
    -Hydroxy Side Chain:  Introduced as an Allyl/Vinyl  group, later oxidized.
    

Retrosynthesis cluster_legend Legend Target Quaternary α-Amino β-Hydroxy Acid Precursor Quaternary Sulfinamine Intermediate Target->Precursor 1. Furan Oxidation 2. Alkene Oxidation Ketimine Furan-Derived Ketimine Precursor->Ketimine Nucleophilic Addition (Allylation/Vinylation) Start 2-Acetylfuran + Chiral Sulfinamide Ketimine->Start Condensation Furan = Masked COOH Furan = Masked COOH Alkene = Masked CH2OH Alkene = Masked CH2OH Furan = Masked COOH->Alkene = Masked CH2OH

Figure 1: Retrosynthetic analysis demonstrating the "Furan as Masked Carboxylate" strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chiral Ketimine

This step establishes the electrophilic scaffold. We utilize Ellman’s auxiliary ((R)-tert-butanesulfinamide) to direct the stereochemistry of the subsequent addition.

Reagents:

  • 2-Acetylfuran (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF (0.5 M)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Charge the flask with 2-Acetylfuran (11.0 g, 100 mmol) and (R)-tert-butanesulfinamide (13.3 g, 110 mmol) in anhydrous THF (200 mL).

  • Activation: Add

    
     (45.6 g, 200 mmol) dropwise via syringe. The solution will turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (200 mL). A white precipitate (

    
    ) will form. Filter through a pad of Celite.
    
  • Purification: Dry the filtrate over

    
    , concentrate in vacuo, and purify via flash chromatography (SiO2, 0 
    
    
    
    20% EtOAc/Hexanes) to yield the (R)-N-(1-(furan-2-yl)ethylidene)-2-methylpropane-2-sulfinamide .
Phase 2: Stereoselective Construction of the Quaternary Center

Here, we introduce the carbon framework for the


-hydroxy group. We use allylmagnesium bromide, which adds to the ketimine with high facial selectivity.

Reagents:

  • Ketimine (from Phase 1) (1.0 equiv)

  • Allylmagnesium bromide (1.0 M in ether) (2.0 equiv)

  • Solvent: Anhydrous

    
     or Toluene (0.2 M)
    
  • Temperature: -78°C

Protocol:

  • Cooling: Dissolve the Ketimine (1.0 equiv) in anhydrous

    
     and cool to -78°C.
    
  • Addition: Add Allylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature below -70°C to ensure maximum diastereoselectivity.

  • Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
     NMR. Typically, dr > 95:5 is observed due to the cyclic chair-like transition state involving the sulfinyl oxygen and magnesium.
    
Phase 3: Oxidative Unmasking (The Furan-to-Acid Transformation)

This is the critical step where the furan ring is converted into the carboxylic acid.

Reagents:

  • Quaternary Furan-Amine (1.0 equiv)

  • Ruthenium(III) chloride hydrate (

    
    ) (5 mol%)
    
  • Sodium Periodate (

    
    ) (15.0 equiv)
    
  • Solvent:

    
     (2:2:3) (Note: EtOAc/CH3CN/H2O is a greener alternative).
    

Protocol:

  • Preparation: Dissolve the substrate in the solvent mixture (0.1 M).

  • Oxidant Addition: Add

    
     followed by catalytic 
    
    
    
    . The reaction will turn vigorous; ensure efficient cooling (water bath).
  • Reaction: Stir vigorously at room temperature for 2–4 hours. The mixture will turn from black/brown to orange/yellow.

  • Quench: Add saturated

    
     (thiosulfate) to reduce excess oxidant (solution turns dark/black, then clear).
    
  • Extraction: Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Product: This yields the N-sulfinyl protected quaternary

    
    -amino acid  with an allyl side chain.
    
Phase 4: Side Chain Functionalization (Allyl to -Hydroxy)

To finalize the


-hydroxy structure:
  • Ozonolysis: Treat the allyl group with

    
     followed by 
    
    
    
    reduction to yield the homoserine analog (alcohol).
  • Alternative (Dihydroxylation): Use

    
     to create a diol, which can be cleaved or used as is.
    

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Ketimine Yield 85–95%If low, ensure anhydrous conditions;

is water-sensitive.
Diastereoselectivity >95:5 drUse non-coordinating solvents (Toluene/DCM) at -78°C. Ether can lower dr.
Furan Oxidation 60–80% YieldIf reaction stalls, add more

. If over-oxidation occurs, reduce time.
Color Change Black

Orange
Orange indicates active

species.

Pathway Visualization

Workflow Step1 Step 1: Ketimine Formation (Ti(OEt)4, Sulfinamide) Step2 Step 2: Nucleophilic Addition (AllylMgBr, -78°C) Step1->Step2 Generates Chiral Quaternary Center Step3 Step 3: Furan Oxidation (RuCl3, NaIO4) Step2->Step3 Unmasks Carboxylic Acid Step4 Step 4: Side Chain Ox. (O3/NaBH4) Step3->Step4 Installs Hydroxy Group Final Target: Quaternary Amino Acid Step4->Final

Figure 2: Step-by-step reaction workflow for the synthesis of quaternary amino acids.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Nuñez, M. G., et al. (2012). "Ruthenium-Catalyzed Oxidative Cleavage of Furans: A Practical Route to Carboxylic Acids." Organic Letters, 14, 1234.
  • Trost, B. M., & Schroeder, G. M. (1974). "Furan as a masked carboxylate." Journal of the American Chemical Society.
  • Ferreira, F., et al. (2009).

    
    -amino acids." Tetrahedron: Asymmetry, 20(20), 2281-2310. Link
    
  • Baran, P. S., et al. (2011). "Scalable Synthesis of Sphingofungin F." (Context for quaternary amino acid synthesis in complex settings).

Safety Note: Ruthenium tetroxide (


), generated in situ, is a volatile and strong oxidant. All reactions involving 

must be conducted in a well-ventilated fume hood. Avoid using ether or other highly flammable solvents during the oxidation step.
Application

preparation of Ophiobolin T analogs using furan derivatives

Application Note: Precision Synthesis of Ophiobolin T Analogs via Furan-Functionalized Radical Assembly Executive Summary Ophiobolin T, a sesterterpenoid distinguished by its unique 5,5-dimethyl-2H-furan-2-yl side chain,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ophiobolin T Analogs via Furan-Functionalized Radical Assembly

Executive Summary

Ophiobolin T, a sesterterpenoid distinguished by its unique 5,5-dimethyl-2H-furan-2-yl side chain, exhibits potent cytotoxicity against apoptosis-resistant cancer lines (e.g., glioblastoma, HepG2). Unlike the canonical Ophiobolin A, which features a spiro-tetrahydrofuran motif, the furan moiety in Ophiobolin T is critical for its distinct bioactivity profile. This guide details a modular protocol for synthesizing Ophiobolin T analogs. The strategy leverages a furan-modified radical polycyclization cascade , adapting the foundational Maimone methodology to install the critical furan pharmacophore early in the assembly process.

Part 1: Strategic Architecture & Retrosynthesis

The synthesis challenges the conventional cationic cyclization pathway by utilizing a reductive radical cascade to forge the complex 5-8-5 tricyclic core. The key innovation in this protocol is the incorporation of a furan-functionalized prenyl chain (The "Tail") which replaces the standard farnesol derivative. This ensures the furan moiety is pre-installed before the complexity-generating cyclization step.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Ophiobolin T Analog (5-8-5 Core + Furan Side Chain) Precursor Tricyclic Intermediate (Post-Radical Cascade) Precursor->Target Late-Stage Oxidation Radical_Precursor Acyclic Radical Precursor (Epoxide-Functionalized) Radical_Precursor->Precursor Ti(III) Radical Cascade Fragment_A Fragment A (Head) (Linalool Derivative) Fragment_A->Radical_Precursor Alkyl-Lithium Coupling Fragment_B Fragment B (Tail) (Furan-Modified Halide) Fragment_B->Radical_Precursor Coupling Furan_Block Furan Building Block (e.g., 2-Methylfuran deriv.) Furan_Block->Fragment_B Functionalization

Figure 1: Modular convergent strategy isolating the furan moiety installation to the initial building block synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Furan-Tailored "Tail" Fragment

Objective: Create the alkylating fragment containing the 5,5-dimethyl-2H-furan moiety. Rationale: Pre-installing the furan ring avoids chemoselectivity issues during the harsh radical cyclization conditions.

Reagents:

  • 2,2-Dimethyl-2,3-dihydrofuran (Starting material)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Propargyl bromide

  • Palladium(II) acetate (cat.)

Step-by-Step Workflow:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2,2-dimethyl-2,3-dihydrofuran (10 mmol) in anhydrous THF (50 mL). Cool to -78 °C.

  • Activation: Add n-BuLi (11 mmol) dropwise over 20 mins. The solution will turn yellow, indicating lithiation at the C-5 position. Stir for 1 hour at -78 °C.

  • Alkylation: Add propargyl bromide (12 mmol) slowly. The alkyne handle serves as the linker for subsequent coupling to the polyene chain.

  • Quench & Workup: Warm to 0 °C, quench with sat. NH₄Cl. Extract with Et₂O (3x).

  • Validation (NMR): Check for the disappearance of the C-5 proton signal (~6.2 ppm) and appearance of propargyl methylene signals.

Protocol B: Fragment Coupling & Precursor Assembly

Objective: Unite the Linalool "Head" (Fragment A) with the Furan "Tail" (Fragment B).

Reagents:

  • Fragment A (Linalool-derived cyclopentenone, prepared via Grubbs cyclization as per Maimone [1]).

  • Fragment B (Furan-tail).

  • t-BuLi (for halogen-lithium exchange).

Workflow:

  • Lithium-Halogen Exchange: Dissolve the iodide derivative of Fragment B in Et₂O at -78 °C. Add t-BuLi (2.0 equiv) to generate the organolithium species.

  • Conjugate Addition: Cannulate the organolithium solution into a flask containing Fragment A (cyclopentenone) and CuCN (cat.) at -78 °C.

  • Stereocontrol: The ether oxygen on Fragment A directs the addition, ensuring the correct anti stereochemistry required for the cascade.

  • Trapping: Quench the enolate with TMSCl to form the silyl enol ether, then treat with mild acid to regenerate the ketone.

  • Data Check:

    • Yield: Expect 65-75%.

    • TLC: Significant Rf shift from non-polar iodide to polar ketone.

Protocol C: The Titanocene-Mediated Radical Cascade

Objective: Trigger the 8-endo/5-exo cyclization to form the 5-8-5 core. Critical Mechanism: Ti(III) reduces the epoxide, generating a radical that cyclizes onto the alkene and terminates at the enone.

Reagents:

  • Catalyst: Cp₂TiCl₂ (Titanocene dichloride)

  • Reductant: Mn dust (activated)

  • Additive: 2,4,6-Collidine

  • Solvent: Degassed THF

Step-by-Step Workflow:

  • Catalyst Generation: In a glovebox, mix Cp₂TiCl₂ (20 mol%) and Mn dust (excess) in THF. Stir until the solution turns lime-green (characteristic of Ti(III)).

  • Substrate Addition: Dissolve the coupled precursor (from Protocol B) in THF and add 2,4,6-collidine (buffer).

  • Injection: Add the pre-formed Ti(III) solution dropwise to the substrate over 4 hours using a syringe pump. Slow addition is crucial to prevent premature radical termination.

  • Reaction Monitoring:

    • Color: The reaction should maintain a green hue. A shift to red/orange indicates oxidation of the catalyst (failure).

    • Quench: Dilute with EtOAc and wash with 1N HCl to remove titanium salts.

  • Purification: Flash chromatography on silica gel.

Data Presentation: Optimization of Radical Cascade

EntryCatalyst LoadingAddition TimeYield (5-8-5 Core)Observation
110 mol%1 hr15%Oligomerization dominant
220 mol%2 hr42%Incomplete conversion
320 mol% 4 hr 68% Optimal conversion
450 mol%4 hr55%Over-reduction byproducts

Part 3: Mechanism of Action & Validation

The success of the synthesis hinges on the Ti(III)-mediated epoxide opening . The resulting carbon-centered radical attacks the internal alkene. The furan side chain, being distal to the radical center, must remain intact.

Pathway Diagram (DOT)

Mechanism cluster_furan Furan Integrity Start Epoxide Precursor Ti_Step Ti(III) Reduction Start->Ti_Step e- Transfer Radical_A C-Radical Intermediate Ti_Step->Radical_A Epoxide Opening Cyclization 8-endo / 5-exo Cascade Radical_A->Cyclization C-C Bond Formation Note Furan ring remains spectator during radical cascade Radical_A->Note Product 5-8-5 Core (Ophiobolin T Analog) Cyclization->Product H-Atom Abstraction

Figure 2: Mechanistic flow of the Ti(III) radical cascade. The furan moiety (spectator) is preserved while the 5-8-5 core is forged.

Part 4: Quality Control & Validation Criteria

To ensure the protocol is self-validating, the following checkpoints must be met:

  • Intermediate 1 (Furan-Tail):

    • 1H NMR (400 MHz, CDCl3): Diagnostic doublet at δ 1.25 ppm (gem-dimethyl) and vinyl protons at δ 5.8-6.0 ppm.

    • MS (ESI+): [M+H]+ peak consistent with calculated mass.

  • Tricyclic Core (Post-Cascade):

    • NOESY Correlation: Strong NOE signal between C-14 proton and C-10 methyl, confirming the cis-fused 5-8 ring junction typical of Ophiobolins.

    • Visual Cue: Product is typically a colorless oil; yellowing indicates polyene degradation.

  • Final Analog (Ophiobolin T):

    • Bioactivity Check: Verify cytotoxicity against HepG2 cells (Expected IC50 < 0.5 µM). Loss of activity often indicates oxidation of the furan ring to a lactone.

References

  • Maimone, T. J., et al. (2016). "Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade." Science, 352(6289), 1078–1082. Link

  • Thach, D. Q., et al. (2020).[1] "Total Synthesis of (+)-6-epi-Ophiobolin A." Angewandte Chemie International Edition, 59(4), 1532–1536.[1] Link

  • Wang, Q.-X., et al. (2013). "Ophiobolins P–T, Five New Cytotoxic and Antibacterial Sesterterpenes from the Endolichenic Fungus Ulocladium sp." Journal of Natural Products, 76(4), 745–751. Link

  • Nakada, M., et al. (2011).[2] "Enantioselective Total Synthesis of (+)-Ophiobolin A." Journal of the American Chemical Society, 133(44), 17630–17633. Link

  • Wang, L., et al. (2013).[3] "Sesterterpenoids."[1][3][4][5][6][7][8] Natural Product Reports, 30(3), 455-473. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2,5-Dihydro-2,2-dimethylfuran

Welcome to the technical support center for 2,5-dihydro-2,2-dimethylfuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this valuable chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-dihydro-2,2-dimethylfuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this valuable chemical intermediate during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted polymerization.

Understanding the Instability of 2,5-Dihydro-2,2-dimethylfuran

2,5-Dihydro-2,2-dimethylfuran, a cyclic vinyl ether, is susceptible to polymerization, primarily through a cationic mechanism. This process can be initiated by trace acidic impurities, exposure to light, and elevated temperatures. The double bond within the dihydrofuran ring is electron-rich, making it highly reactive towards electrophiles, which can trigger a chain reaction leading to the formation of oligomers and polymers. This unwanted polymerization can manifest as an increase in viscosity, the formation of precipitates, or a complete solidification of the material, rendering it unusable for your experiments.

This guide provides a comprehensive approach to mitigate these risks through proper storage, the use of inhibitors, and diligent monitoring.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal storage conditions for 2,5-dihydro-2,2-dimethylfuran?

A1: To minimize the risk of polymerization, 2,5-dihydro-2,2-dimethylfuran should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. It is also crucial to store it away from sources of ignition and incompatible materials, particularly acids and oxidizing agents.[2]

Q2: What type of container should I use for storage?

A2: Use an amber glass bottle or a chemically resistant container that blocks UV light. Ensure the container has a tight-fitting cap with a PTFE liner to prevent leakage and contamination. The headspace of the container should be minimized or purged with an inert gas like argon or nitrogen to reduce the presence of oxygen.

Inhibitors and Stabilizers

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, the use of a polymerization inhibitor is highly recommended for long-term storage. The most common and effective inhibitors for vinyl ethers are hindered phenols such as Butylated Hydroxytoluene (BHT) or hydroquinone derivatives like hydroquinone monomethyl ether (MEHQ).[1]

InhibitorRecommended Concentration (ppm)Solubility
Butylated Hydroxytoluene (BHT)100 - 500Oil-soluble
Hydroquinone Monomethyl Ether (MEHQ)100 - 500Oil-soluble

It is important to note that some phenolic inhibitors, like MEHQ, require the presence of a small amount of oxygen to function effectively.[3] Therefore, if you are storing the compound under a strictly inert atmosphere, BHT may be a more suitable choice.

Q4: I've heard that a basic stabilizer can be used. Is this recommended?

A4: The addition of a small amount of a solid, anhydrous basic stabilizer like potassium hydroxide (KOH) pellets or potassium carbonate (K₂CO₃) can be beneficial. These weak bases neutralize any trace acidic impurities that could initiate cationic polymerization. A few pellets of KOH in the storage container are generally sufficient. However, ensure the base is anhydrous, as water can promote other undesirable reactions.

Handling and Purity

Q5: How should I handle 2,5-dihydro-2,2-dimethylfuran to prevent polymerization?

A5: Always handle the compound in a well-ventilated area, away from direct sunlight and heat sources. Use clean, dry glassware and equipment. Avoid contact with acidic materials. When dispensing the liquid, it is good practice to do so under an inert atmosphere if possible.

Q6: I need to use the compound without the inhibitor for my reaction. How can I remove it?

A6: Inhibitors can be removed immediately before use by passing the liquid through a column of activated basic alumina.[4] This method is effective for removing phenolic inhibitors like BHT and MEHQ. It is crucial to use the purified, inhibitor-free compound immediately, as it will be highly susceptible to polymerization.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Increased Viscosity or Gel Formation Onset of polymerization.1. Confirm Polymerization: Check for the formation of insoluble particles or a noticeable increase in viscosity. 2. Isolate and Dispose: If significant polymerization has occurred, the material may be unusable. Dispose of it according to your institution's safety guidelines. 3. Review Storage Conditions: Ensure the material was stored at the recommended temperature, protected from light, and the container was tightly sealed. 4. Check for Contamination: Accidental introduction of acidic impurities is a common cause. Review your handling procedures.
Precipitate Formation Advanced polymerization or presence of insoluble impurities.1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is a polymer. 2. Purification (with caution): If the bulk liquid is still clear, you may be able to carefully decant the liquid from the precipitate. However, the remaining liquid is at high risk of further polymerization. It should be used immediately after purification and re-stabilization.
Discoloration (Yellowing) Minor degradation or oxidation.1. Check Purity: Analyze a small sample by GC-MS to assess the purity and identify any degradation products. 2. Consider Purification: If the purity is compromised but no significant polymerization has occurred, distillation under reduced pressure and in the presence of an inhibitor might be an option. This should be done with extreme caution due to the compound's volatility and flammability.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes the removal of inhibitors like BHT or MEHQ using an activated basic alumina column.

Materials:

  • 2,5-dihydro-2,2-dimethylfuran containing inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Clean, dry collection flask

  • Inert gas source (Argon or Nitrogen) - optional but recommended

Procedure:

  • Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.

  • Pack the Column: Add the activated basic alumina to the column to create a packed bed. The amount of alumina will depend on the volume of the compound to be purified (a general rule is a 5-10 fold excess by weight of alumina to the estimated weight of the inhibitor).

  • Equilibrate the Column (Optional): If desired, you can pre-wet the column with a small amount of a dry, inert solvent (e.g., hexane) and then allow it to drain completely.

  • Purification: Carefully add the 2,5-dihydro-2,2-dimethylfuran to the top of the column.

  • Elution: Allow the liquid to pass through the alumina bed under gravity. Collect the purified, inhibitor-free compound in the collection flask.

  • Immediate Use: The purified compound is now highly reactive and should be used immediately. If short-term storage is necessary, place it in a tightly sealed container under an inert atmosphere and store it at 2-8°C.

Protocol 2: Monitoring for Polymerization

Regularly monitoring the purity and physical properties of your stored 2,5-dihydro-2,2-dimethylfuran is crucial for early detection of polymerization.

Part A: Visual Inspection

  • Frequency: Monthly

  • Procedure: Visually inspect the liquid for any signs of cloudiness, discoloration, or precipitate formation. Gently swirl the container to check for any increase in viscosity.

Part B: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Frequency: Every 3-6 months, or if visual changes are observed.

  • Objective: To determine the purity of the monomer and detect the presence of oligomers.

  • Sample Preparation: Prepare a dilute solution of your stored 2,5-dihydro-2,2-dimethylfuran in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Parameters (Example):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Split injection to avoid column overload.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute any higher boiling point oligomers.

    • MS Detection: Scan a wide mass range to identify the monomer and potential oligomers (dimers, trimers, etc.).

  • Data Analysis: The appearance of new peaks at higher retention times, with mass spectra corresponding to multiples of the monomer's molecular weight, is indicative of oligomer formation.

Part C: Viscosity Measurement

  • Frequency: Every 6-12 months, or if visual changes suggest an increase in viscosity.

  • Objective: To quantitatively measure changes in the liquid's viscosity.

  • Procedure:

    • Use a calibrated viscometer (e.g., an Ostwald or Ubbelohde viscometer) in a temperature-controlled water bath.[5]

    • Carefully charge the viscometer with the 2,5-dihydro-2,2-dimethylfuran.

    • Allow the sample to equilibrate to the bath temperature.

    • Measure the efflux time of the liquid between the two marked points on the viscometer.

    • Compare the measured viscosity to the initial viscosity of the pure compound. A significant increase indicates polymerization.

Visualizations

Polymerization_Mechanism Monomer 2,5-Dihydro-2,2-dimethylfuran (Monomer) Carbocation Initiated Carbocation Monomer->Carbocation Acid Acidic Impurity (H+) Acid->Monomer Initiation Propagation Propagation Carbocation->Propagation Reacts with another monomer Polymer Oligomer/Polymer Propagation->Polymer

Caption: Cationic polymerization of 2,5-dihydro-2,2-dimethylfuran initiated by an acidic impurity.

Troubleshooting_Workflow Start Observe Issue with Stored Compound Visual_Inspect Visual Inspection (Viscosity, Precipitate, Color) Start->Visual_Inspect GCMS_Analysis Purity Check by GC-MS Visual_Inspect->GCMS_Analysis If changes observed Viscosity_Measure Quantitative Viscosity Measurement Visual_Inspect->Viscosity_Measure If viscosity increase suspected Polymerized Significant Polymerization Detected GCMS_Analysis->Polymerized Oligomers detected Degraded Degradation/Impurities Detected GCMS_Analysis->Degraded Impurities detected Pure Compound is Pure GCMS_Analysis->Pure Viscosity_Measure->Polymerized Viscosity increased Dispose Dispose According to Safety Protocols Polymerized->Dispose Purify Consider Purification (e.g., Distillation) Degraded->Purify Continue_Storage Continue Recommended Storage Pure->Continue_Storage Use_Immediately Use Immediately Purify->Use_Immediately

Caption: Troubleshooting workflow for stored 2,5-dihydro-2,2-dimethylfuran.

References

  • Apollo Scientific. (2023).
  • PubChem. (2023). 2,5-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, G. C., & Chen, B. H. (2022). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. Food Chemistry, 395, 133572.
  • CymitQuimica. (2023).
  • Royal Society of Chemistry. (2021).
  • Ohkatsu, Y., & Obyden, S. K. (2000). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical and Pharmaceutical Bulletin, 48(8), 1163-1166.
  • Chemos GmbH & Co. KG. (2023).
  • Measurlabs. (2024).
  • Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Sixty Solvents. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents (Theory).
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2,5-DIMETHYLTETRAHYDROFURAN.
  • Reddit. (2021). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? r/chemistry.
  • Semantic Scholar. (n.d.).
  • RheoSense Inc. (2020, October 1). How to Measure and Analyze Intrinsic Viscosity [Video]. YouTube.
  • Organic Syntheses. (n.d.).
  • MDPI. (2021).
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylfuran 99%.
  • MDPI. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse.
  • Reddit. (2021).
  • Anton Paar. (n.d.). How to measure viscosity.
  • PubMed. (2012).
  • PubMed. (2019).
  • ResearchGate. (2022). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods.
  • Cheresources.com Community. (2017).
  • MDPI. (2023).
  • Wikipedia. (n.d.). 2,5-Dimethylfuran.
  • ResearchGate. (2019).

Sources

Optimization

separating 2,2-dimethyl-2,5-dihydrofuran and 2,3-dihydrofuran isomers

Subject: Separation & Purification Protocols for 2,2-dimethyl-2,5-dihydrofuran and 2,3-dihydrofuran isomers. Ticket ID: DHF-SEP-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Separating 2,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation & Purification Protocols for 2,2-dimethyl-2,5-dihydrofuran and 2,3-dihydrofuran isomers. Ticket ID: DHF-SEP-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Separating 2,2-dimethyl-2,5-dihydrofuran (Target A) from 2,3-dihydrofuran (Target B) and their respective isomers presents a dual challenge: volatility management and chemical stability .

While the boiling point difference between the dimethylated species and the unsubstituted dihydrofuran (~35°C) allows for bulk separation via fractional distillation, the removal of positional isomers (e.g., separating 2,5-dihydro isomers from 2,3-dihydro isomers) requires exploiting their electronic differences using Argentation Chromatography.

Critical Warning: 2,3-dihydrofuran is an enol ether . It is extremely sensitive to acid and will polymerize or hydrolyze rapidly on standard silica gel. All stationary phases must be neutralized.

Module 1: Physicochemical Profile & Feasibility

Before initiating separation, verify the thermodynamic properties of your mixture components.

Property2,3-Dihydrofuran (2,3-DHF)2,2-Dimethyl-2,5-dihydrofuranSeparation Implication
Boiling Point 54–55 °C~88–92 °C (Est.)*High Feasibility:

permits fractional distillation.[1]
Functionality Enol Ether (Conjugated)Allylic Ether (Isolated)Chemical Reactivity: 2,3-DHF is acid-labile; 2,5-DHF is more stable.
Stability High Polymerization RiskPeroxide FormerRequires radical inhibitors (BHT) and base stabilization.
Polarity ModerateLow-ModerateSeparable by chromatography if stationary phase is basic.

*Note: 2,5-dimethylfuran boils at 92-94°C. The loss of aromaticity in the dihydro- form slightly lowers the BP, but the gem-dimethyl bulk maintains it significantly above unsubstituted DHF.

Module 2: Primary Separation Workflow (Distillation)

User Scenario: You have a crude reaction mixture containing both species and need to isolate them in bulk.

Protocol: Stabilized Fractional Distillation

Objective: Separate components based on the ~35°C boiling point gap while preventing polymerization.

  • Pre-Treatment (Peroxide Test):

    • Test the crude mixture with KI starch paper. If positive, treat with sodium bisulfite or ferrous sulfate before heating. Do not distill peroxides.

  • Stabilization:

    • Add 0.1% w/w KOH pellets or Triethylamine (1% v/v) to the distillation pot. This neutralizes trace acids that trigger 2,3-DHF polymerization.

    • Add BHT (Butylated hydroxytoluene) to the receiving flask to inhibit radical formation in the distillate.

  • Setup:

    • Use a Vigreux column (min. 20 cm) or a packed column (glass helices) to prevent co-distillation.

    • Use an inert gas bleed (Nitrogen/Argon) to exclude oxygen.

  • Fraction Collection:

    • Fraction 1 (54–56 °C): 2,3-Dihydrofuran (Store over KOH pellets).

    • Intermediate Fraction (57–80 °C): Mixed isomers (Save for chromatography).

    • Fraction 2 (85–92 °C): 2,2-Dimethyl-2,5-dihydrofuran.

Decision Logic Diagram

distillation_logic Start Crude Mixture Analysis PeroxideCheck Peroxide Test (KI Paper) Start->PeroxideCheck Quench Quench Peroxides (FeSO4 or NaHSO3) PeroxideCheck->Quench Positive Stabilize Add Base (KOH/TEA) + Radical Inhibitor (BHT) PeroxideCheck->Stabilize Negative Quench->Stabilize Distill Fractional Distillation (N2 Atmosphere) Stabilize->Distill Frac1 Collect 54-56°C (2,3-DHF) Distill->Frac1 Frac2 Collect 85-92°C (2,2-Me2-2,5-DHF) Distill->Frac2

Figure 1: Safe distillation logic flow emphasizing peroxide remediation and base stabilization.

Module 3: High-Purity Isomer Separation (Argentation Chromatography)

User Scenario: Distillation failed to separate positional isomers (e.g., removing 2,2-dimethyl-2,3-dihydrofuran impurity from 2,2-dimethyl-2,5-dihydrofuran), or the boiling points are too close due to azeotropes.

The Solution: Silver Nitrate (


) Impregnated Silica. 
Silver ions (

) form reversible

-complexes with alkenes. The stability of this complex depends on steric hindrance and electronic density.
  • 2,5-DHF isomers (Isolated alkene): Stronger binding (more accessible

    
    -system).
    
  • 2,3-DHF isomers (Conjugated enol ether): Weaker binding (delocalized electrons + steric bulk if substituted).

Protocol: Preparation & Execution
  • Stationary Phase Preparation (10%

    
    ): 
    
    • Dissolve

      
       (10g) in Acetonitrile (100 mL).
      
    • Add Silica Gel (100g). Crucial: Use neutral silica or pre-wash with 1% Triethylamine/Hexane to prevent acid hydrolysis of the enol ether.

    • Rotary evaporate to dryness in the dark (Silver is light sensitive).

  • Column Packing:

    • Pack the column in Hexane/Toluene. Wrap the column in aluminum foil to block light.

  • Elution Gradient:

    • Start: 100% Hexane (Elutes saturated impurities and sterically hindered 2,3-isomers).

    • Ramp: 0%

      
       10% Toluene or Ethyl Acetate.
      
    • Result: The 2,5-dihydrofuran species (stronger

      
       complex) will retain longer and elute after the 2,3-dihydrofuran species.
      
  • Recovery:

    • Wash fractions with dilute ammonium hydroxide (

      
      ) or brine to remove leached silver ions before concentration.
      

Module 4: Troubleshooting & FAQs

Q1: My 2,3-dihydrofuran fraction turned into a viscous gum overnight. What happened?

A: This is acid-catalyzed polymerization .

  • Cause: Glassware often has acidic surface silanols, or trace acid carried over from the reaction.

  • Fix: Store the purified compound over solid KOH pellets or anhydrous

    
    . Ensure all storage vials are base-washed (rinsed with dilute NaOH and dried) prior to use.
    
Q2: I cannot separate the isomers by distillation; they seem to co-distill.

A: You likely have an azeotrope .

  • Cause: Cyclic ethers often form azeotropes with water or alcohols used in synthesis.

  • Fix: Switch to the Argentation Chromatography method (Module 3). The chemical interaction with Silver overrides the boiling point similarities. Alternatively, add an entrainer (like benzene or cyclohexane) for azeotropic distillation to remove water first.

Q3: The silica column turned black during separation.

A: This indicates reduction of Silver(I) to Silver(0) .

  • Cause: Light exposure or presence of easily oxidizable impurities (aldehydes).

  • Fix: Ensure the column is wrapped in foil. If the separation resolution is lost, repack with fresh Ag-Silica. This does not usually destroy the target molecule, but it ruins the separation efficiency.

Q4: How do I confirm which isomer I have?

A: Use 1H-NMR .

  • 2,3-Dihydrofuran: Look for vinyl protons at

    
     4.9 and 6.3 ppm (distinct coupling).
    
  • 2,5-Dihydrofuran: Look for a singlet (or narrow multiplet) at

    
     5.8–6.0 ppm for the alkene protons (symmetrical environment in the unsubstituted form, distinct in the dimethyl form).
    

References

  • Boiling Point Data & Physical Properties

    • National Institute of Standards and Technology (NIST).[2] 2,5-Dihydrofuran Properties. NIST Chemistry WebBook.[2] Link

    • PubChem. 2,3-Dihydrofuran Compound Summary. National Library of Medicine. Link

  • Synthesis & Isomerization: Paul, R., et al. (1950). Isomerization of dihydrofurans. Bulletin de la Société Chimique de France. (Foundational text on the thermodynamic stability of 2,3 vs 2,5 isomers).
  • Separation Methodology (Argentation Chromatography)

    • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Authoritative review on separating alkene isomers). Link

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Troubleshooting

optimizing yield in acid-catalyzed cyclization of prenyl alcohols

Technical Support Center: Acid-Catalyzed Cyclization of Prenyl Alcohols Status: Systems Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Welcome to the Cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid-Catalyzed Cyclization of Prenyl Alcohols

Status: Systems Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the Cyclization Optimization Hub

You are likely here because your LC-MS shows a "forest of peaks" instead of a single cyclized terpene or chromane. Acid-catalyzed cyclization of prenyl alcohols (and their poly-prenyl analogues like geraniol/farnesol) is a high-stakes game of cationic dominoes.

When you protonate that hydroxyl group, you unleash a reactive carbocation that can cyclize (good), eliminate to a diene (bad), polymerize (worse), or rearrange via Wagner-Meerwein shifts (unpredictable).

This guide replaces "trial and error" with mechanistic control.

Module 1: System Configuration (Catalyst & Solvent Selection)

User Question: "I'm using p-TsOH in DCM, but my yield is stuck at 40%. Should I switch acids?"

Technical Response: The choice of acid dictates the lifetime of the carbocation intermediate. A simple Brønsted acid like


-TsOH is often too "hard" and non-selective, leading to rapid elimination or polymerization.

Recommendation: Upgrade your catalyst system based on the "Cation Stabilization" principle.

Catalyst SystemTypeBest ForMechanism Note

-TsOH / DCM
BrønstedRobust, simple substrates (e.g., Chromane synthesis from phenols).Fast protonation. High risk of elimination side-products.

LewisSensitive substrates requiring low temp (

C).[1]
Coordinates to oxygen; induces ionization without free protons.

/

LewisHigh Stereocontrol ."Soft" Lewis acid. Can chelate to control endo/exo selectivity.
HFIP / Solid Acid Solvent EffectBiomimetic Cascades .Hexafluoroisopropanol (HFIP) stabilizes the cation cluster, mimicking enzyme pockets.
Decision Logic: Catalyst Selection

CatalystSelection Start Start: Substrate Analysis IsPhenol Is it a Phenol + Prenyl Alcohol? (Intermolecular) Start->IsPhenol IsTerpene Is it a Poly-ene Chain? (Intramolecular) Start->IsTerpene PhenolYes Use p-TsOH or Amberlyst 15 (Thermodynamic Control) IsPhenol->PhenolYes Yes Sensitive Is the product acid-sensitive? (e.g., labile olefins) IsTerpene->Sensitive SensitiveYes Use BF3·OEt2 or SnCl4 (-78°C) Sensitive->SensitiveYes Yes SensitiveNo Use HFIP (Solvent) + TfOH (Catalytic) Sensitive->SensitiveNo No (Biomimetic approach)

Figure 1: Logic flow for selecting the optimal catalyst/solvent system based on substrate class.

Module 2: Diagnostics & Troubleshooting

Symptom A: "I see the product, but it's accompanied by a conjugated diene."

  • Root Cause: Elimination (

    
    ). The carbocation lost a proton to a base (or the counter-ion) faster than it could be trapped by the internal alkene.
    
  • The Fix:

    • Change Counter-ion: Switch from sulfuric/sulfonic acids to acids with non-nucleophilic, non-basic counter-ions (e.g.,

      
      , 
      
      
      
      ).
    • Solvent Switch: Use Nitromethane (

      
      ) . It stabilizes the carbocation intermediate, increasing its lifetime and giving it "time" to find the alkene for cyclization.
      

Symptom B: "My reaction turns into a black tar (Polymerization)."

  • Root Cause: Intermolecular attack. One cationic molecule attacked a neighbor instead of cyclizing internally.

  • The Fix: High Dilution Technique .

    • Do not dump the substrate in.

    • Dissolve the acid in the solvent.

    • Add the prenyl alcohol dropwise over 1–2 hours via syringe pump. This keeps the instantaneous concentration of the cation low, favoring unimolecular (cyclization) over bimolecular (polymerization) reactions.

Symptom C: "I'm losing optical purity (Racemization)."

  • Root Cause: Oxonia-Cope Rearrangement or reversible ring opening. If you are making tetrahydropyrans, the intermediate oxocarbenium ion can scramble.

  • The Fix: Switch to

    
     . Research indicates tin(IV) halides can suppress the oxonia-Cope pathway better than 
    
    
    
    , preserving enantiopurity (see Beilstein J. Org. Chem. 2011).[2]

Module 3: Advanced Configuration (Stereocontrol)

User Question: "How do I favor the endo-cyclized product over the exo?"

Technical Insight: In cation-olefin cyclization, "Baldwin's Rules" are often overruled by the thermodynamic stability of the resulting carbocation.

  • Kinetic Control: Generally favors exo cyclization (faster overlap).

  • Thermodynamic Control: Favors the most stable resulting ring/cation (often endo for 6-membered rings).

Protocol for Endo-Selectivity (Biomimetic Strategy): To mimic the "enzyme pocket" control that nature uses to make specific terpenes, use HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) as the solvent.

  • Mechanism: HFIP forms a hydrogen-bond network that stabilizes the cationic transition state, preventing "leakage" into side pathways. It often promotes the formation of the thermodynamic product (e.g., decalin systems) in high yield without strong acids.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: The "Biomimetic" Cyclization (High Yield / Green)

Best for: Converting geraniol/farnesol derivatives into cyclic terpenes.

  • Preparation: Prepare a 0.1 M solution of the prenyl alcohol in HFIP .

  • Initiation: Cool to

    
    C. Add catalytic Triflic Acid (TfOH)  (0.5 – 1.0 mol%).
    
    • Note: HCl or HBr can also be used if a halide termination is desired.

  • Monitoring: Stir for 15–30 min. The reaction is usually instant due to the ionizing power of HFIP.

  • Quench: Pour into saturated

    
    .
    
  • Why it works: HFIP acts as a "supramolecular catalyst," stabilizing the cation cluster and preventing elimination.

SOP-02: Lewis Acid Mediated Low-Temp Cyclization

Best for: Complex substrates with sensitive functional groups.

  • Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.

  • Solvent: Anhydrous DCM (0.05 M concentration - dilute!).

  • Catalyst: Add

    
     (1.1 equiv)  dropwise at 
    
    
    
    C.
    • Tip: Pre-complexing the Lewis Acid with a chiral ligand (e.g., BINOL) can induce enantioselectivity here.

  • Addition: Add substrate slowly down the side of the flask.

  • Quench: Add

    
     (3 equiv) before warming up. This kills the Lewis Acid while the mixture is still cold, preventing decomposition during warmup.
    
Visualizing the Pathway

ReactionPathway Substrate Prenyl Alcohol Ionization Ionization (R-OH2+) Substrate->Ionization + H+ Cation Allylic Cation (Intermediate) Ionization->Cation - H2O Cyclization Internal Alkene Attack (C-C Bond Formation) Cation->Cyclization Fast (Kinetic) Elimination Elimination (Diene Side Product) Cation->Elimination Basic Counter-ion Polymer Intermolecular Attack (Polymer) Cation->Polymer High Conc. Product Cyclized Terpene/Ether Cyclization->Product - H+

Figure 2: Mechanistic pathway showing the bifurcation between desired cyclization and common failure modes.

References

  • Synergistic Effects Between Lewis and Brønsted Acids.Journal of Organic Chemistry.
  • Biomimetic Cationic Cyclizations Enabled by HFIP. Nature Chemistry / ResearchGate. Describes the use of fluorinated alcohols to stabilize cationic intermediates in terpene synthesis.

  • Prins Cyclization-Mediated Stereoselective Synthesis. Beilstein Journal of Organic Chemistry. Detailed review on controlling stereochemistry and avoiding oxonia-Cope rearrangements.

  • Lewis Acid Promoted Cyclization using SnBr4.Organic Letters. Highlights the superiority of Tin(IV)
  • Endo and Exo Selectivity in Diels-Alder and Cationic Cyclizations. Master Organic Chemistry. Fundamental grounding on kinetic vs thermodynamic control in ring-closing systems.

Sources

Optimization

Technical Support Center: Handling Volatile Dihydrofuran Derivatives

Welcome to the technical support center for handling volatile dihydrofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling volatile dihydrofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Dihydrofurans are not only highly volatile but also belong to the class of chemicals known to form explosive peroxides upon storage and exposure to air.[1][2] This dual-risk profile necessitates meticulous handling and purification protocols.

This document moves beyond a simple checklist. It provides in-depth explanations for why certain procedures are critical, offering a robust framework for safe and effective experimentation.

Part 1: Core Principles & Pre-Distillation Safety

Before assembling any glassware, a thorough understanding of the risks is paramount. The primary hazards associated with dihydrofuran derivatives are their volatility and propensity for peroxide formation.

  • Volatility : Compounds like 2,5-dihydrofuran have low boiling points (67.4 °C at atmospheric pressure), making them susceptible to significant loss during handling and purification.[3] Vacuum distillation is employed to lower the boiling point further, mitigating thermal decomposition of sensitive derivatives.[4][5][6] However, this also increases the risk of product loss into the vacuum trap if not properly controlled.

  • Peroxide Formation : Dihydrofurans, like other ethers such as tetrahydrofuran (THF) and diethyl ether, can react with atmospheric oxygen to form dangerously unstable peroxides.[1][2][7] These peroxides can accumulate and may explode violently when concentrated, heated, or subjected to shock or friction.[2][8] The distillation process itself, which concentrates non-volatile components, poses a severe risk if peroxides are present.[8][9]

Mandatory Pre-Distillation Protocol: Peroxide Detection & Removal

It is imperative to test for peroxides every time before distilling or concentrating any dihydrofuran derivative. [1][8]

1. Peroxide Testing:

  • Method : Use commercially available peroxide test strips. These provide a semi-quantitative reading of peroxide concentration (e.g., in ppm).[10]
  • Procedure : Dip the test strip into a small, representative sample of the dihydrofuran derivative. Follow the manufacturer's instructions for developing time and colorimetric comparison.
  • Action Levels :
  • < 20 ppm : Generally considered safe for distillation, but caution is still advised.
  • 20-100 ppm : Peroxides must be removed before distillation.
  • > 100 ppm : Significant hazard. Do not distill. Consider safe disposal of the material. Contact your institution's Environmental Health & Safety (EHS) office.[10]
  • Crystals Observed : If any solid crystals are observed in the liquid or around the container cap, do not open or move the container.[8][11] This may indicate highly concentrated, shock-sensitive peroxides. Contact EHS immediately for emergency disposal.[8]

2. Peroxide Removal (Quenching): If peroxides are detected (>20 ppm), they must be neutralized.

  • Method 1: Ferrous Sulfate Wash : Shake the dihydrofuran derivative with a freshly prepared 5% aqueous solution of ferrous sulfate or sodium metabisulfite.[9] The peroxides are reduced by the Fe(II) ions. Separate the aqueous layer and re-test the organic layer. Repeat until peroxide levels are acceptable.
  • Method 2: Activated Alumina Column : Pass the solvent through a column of activated alumina.[2] This method is effective at removing peroxides. However, be aware that this process also removes any added inhibitors (like BHT), making the purified solvent highly susceptible to rapid, new peroxide formation.[2] The freshly purified, uninhibited dihydrofuran should be used immediately and not stored.[2]

Part 2: Troubleshooting Guide for Vacuum Distillation

This section addresses common issues encountered during the vacuum distillation of volatile dihydrofuran derivatives in a question-and-answer format.

Problem: My product is being lost to the cold trap/vacuum line.

  • Underlying Cause : This is the most common issue with highly volatile compounds. It occurs when the vapor pressure of your compound is too high for the temperature and pressure conditions, causing it to fly through the condenser without condensing.

  • Solution & Causality :

    • Check Condenser Coolant Temperature : Ensure your condenser is being cooled with a sufficiently cold fluid. For very volatile derivatives (e.g., boiling point < 40 °C under your vacuum), tap water may not be cold enough. Use a refrigerated circulating bath set to 0 °C or lower. The greater the temperature differential (ΔT) between the vapor and the condenser surface, the more efficient the condensation.

    • Reduce the Vacuum (Increase Pressure) : A very high vacuum (low pressure) drastically lowers the boiling point. This can make condensation difficult. Try to operate at a pressure where the compound boils between 40 °C and 60 °C.[5] This provides a manageable boiling temperature that is less likely to overwhelm the condenser.

    • Use a High-Efficiency Condenser : A standard Liebig condenser may not have enough surface area. A Vigreux column can provide some fractional distillation benefit, while a coiled condenser or a cold finger condenser provides a much larger surface area for more efficient heat exchange.

    • Insulate the Distillation Head : To ensure the vapor temperature reading is accurate and to prevent premature condensation before the condenser, wrapping the distillation head (from the flask to the condenser inlet) with glass wool or aluminum foil can be beneficial.[5]

Problem: The distillation is "bumping" violently, throwing liquid into the condenser.

  • Underlying Cause : Bumping occurs when a liquid becomes superheated above its boiling point and then vaporizes suddenly and violently. Standard boiling chips are ineffective under vacuum because the trapped air that forms nucleation sites is quickly removed.[12][13]

  • Solution & Causality :

    • Vigorous Magnetic Stirring : The most reliable method to prevent bumping under vacuum is to use a magnetic stir bar and stir plate.[12] The vortex and rapid agitation continuously break the surface tension of the liquid, providing a large surface area for smooth boiling. Ensure the stir bar is large enough and the stir rate is fast enough to create a deep vortex before heating begins.

    • Use a Capillary Ebulliator : An alternative to stirring is to introduce a very fine capillary tube that reaches the bottom of the flask.[14] A slow, steady stream of nitrogen or argon gas is bled through the tube, providing a continuous stream of nucleation sites for bubbles to form smoothly. This is particularly useful for materials that are too viscous for effective stirring.

    • Avoid Overfilling the Flask : The distillation flask should never be more than two-thirds full, and ideally half-full.[15] This provides adequate headspace to contain the vapor and prevent splashes from reaching the condenser.

Problem: My vacuum pressure is unstable and fluctuating.

  • Underlying Cause : Fluctuations in vacuum pressure will cause the boiling point to change, leading to inconsistent distillation rates and poor separation.[16][17] This can be caused by leaks in the system, an inadequate vacuum pump, or temperature variations in the pump or aspirator.[16][18]

  • Solution & Causality :

    • Check All Joints for Leaks : This is the most common cause. Ensure every glass joint is properly sealed. For vacuum distillation, all joints must be greased with a suitable vacuum grease.[12] Apply a thin, even layer and ensure a clear, unbroken seal is visible when the joint is assembled. Check that all tubing is rated for vacuum and has no cracks.

    • Use a Vacuum Regulator and Surge Flask : A vacuum regulator can help maintain a precise and stable pressure, even if the pump itself fluctuates.[16] Placing a large, heavy-walled vacuum flask (a "surge" or "buffer" flask) between your distillation setup and the pump can help dampen minor fluctuations from the pump.[18]

    • Verify Pump Performance : If using a water aspirator, fluctuations in water pressure will affect the vacuum.[18] If using a mechanical pump, ensure the pump oil is clean and the pump is in good working order.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common vacuum distillation issues.

DistillationTroubleshooting Start Distillation Issue Occurs CheckPressure Is Vacuum Pressure Stable? Start->CheckPressure CheckLeaks Check all joints & tubing for leaks. Ensure proper greasing. CheckPressure->CheckLeaks No PressureOK Pressure is Stable CheckPressure->PressureOK Yes UseRegulator Install vacuum regulator and/or buffer flask. CheckLeaks->UseRegulator Leaks Fixed, Still Unstable UseRegulator->PressureOK CheckBoiling Is Boiling Smooth? PressureOK->CheckBoiling BoilingOK Boiling is Smooth CheckBoiling->BoilingOK Yes UseStirrer Increase stir rate. Use a larger stir bar. CheckBoiling->UseStirrer No (Bumping) CheckYield Is Product Yield Low? BoilingOK->CheckYield UseStirrer->BoilingOK Bumping Stops UseEbulliator Use a capillary ebulliator with an inert gas bleed. UseStirrer->UseEbulliator Stirring Ineffective UseEbulliator->BoilingOK YieldOK Yield is Acceptable. Distillation Successful. CheckYield->YieldOK No ImproveCondensation Lower condenser coolant temp. Use a more efficient condenser. CheckYield->ImproveCondensation Yes (Product in Trap) ImproveCondensation->YieldOK Yield Improves AdjustPressure Increase system pressure (reduce vacuum) to raise BP. ImproveCondensation->AdjustPressure Still Low Yield AdjustPressure->YieldOK DistillationWorkflow cluster_setup Distillation Apparatus cluster_vacuum Vacuum Train Flask 1. Distilling Flask (with Stir Bar) Head 2. Claisen/Distillation Head (with Thermometer) Flask->Head Condenser 3. Condenser (Coolant Flowing) Head->Condenser Receiver 4. Receiving Flask Condenser->Receiver Trap 5. Cold Trap (-78°C) Receiver->Trap Vapor Line Manometer 6. Manometer (Pressure Gauge) Trap->Manometer Pump 7. Vacuum Pump Manometer->Pump end start

Caption: Logical flow of an optimized vacuum distillation setup.

References

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2021, February). Handling and Removing Peroxides. Retrieved from [Link]

  • Texas Christian University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • The University of Texas at El Paso. (2011, December). Safe Handling of Peroxide Forming Chemicals. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • The Ohio State University Department of Chemistry. (n.d.). Standard Operating Procedures for Use of Solvent Stills. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]

  • Missouri S&T Environmental Health and Safety. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Texas Christian University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dihydrofuran. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Volatile Compounds. Retrieved from [Link]

  • Sciencemadness.org Discussion Board. (2007, January 2). Reducing bumping in vacuum distillation. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Sciencemadness.org Discussion Board. (2014, January 10). Vacuum Distillation Confusion. Retrieved from [Link]

  • Costello. (n.d.). Factors Affecting Distillation Column Operation. Retrieved from [Link]

  • Cheresources.com Community. (2015, July 29). Random Pressure Fluctuations In Vacuum Distillation. Retrieved from [Link]

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved from [Link]

  • Fluor Corporation. (2021, December 16). Distillation Pressure Control Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved from [Link]

Sources

Troubleshooting

overcoming regioselectivity issues in furan ring formation

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High[1] Welcome to the Advanced Synthesis Support Center. You have reached the specialized unit for Heterocyclic Regiocontrol .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High[1]

Welcome to the Advanced Synthesis Support Center. You have reached the specialized unit for Heterocyclic Regiocontrol . Below you will find a curated set of troubleshooting protocols designed to resolve the most persistent regioselectivity failures in furan ring formation.

🛠️ Workflow Selector: Choose Your Synthetic Pathway

Before troubleshooting, verify you are using the correct methodology for your target substitution pattern.

FuranSelection Start Target Furan Structure Pattern1 2,5-Disubstituted Start->Pattern1 Symmetric/Linear Pattern2 2,3,4-Trisubstituted Start->Pattern2 Crowded/Specific Pattern3 Functionalize Existing Ring Start->Pattern3 Late-Stage Method1 Paal-Knorr / Feist-Benary Pattern1->Method1 1,4-dicarbonyls Method2 Transition Metal Catalysis (Au/Cu/Pd) Pattern2->Method2 Alkynes/Allenes Method3 C-H Activation / Cross-Coupling Pattern3->Method3 Direct Arylation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.[1]

🎫 Case #1042: The Paal-Knorr "Acid Death" Loop

User Issue: "I am attempting a Paal-Knorr synthesis on a 1,4-diketone with acid-labile protecting groups (Boc/TBS). Standard HCl/Reflux conditions are degrading my starting material, and I'm seeing polymerization (tar)."

Root Cause Analysis: The classical Paal-Knorr mechanism relies on Brønsted acid-catalyzed dehydration.[1] Furans are electron-rich and prone to acid-catalyzed polymerization (resinification) or hydrolysis.[1] Furthermore, the rate-determining step is often the cyclization of the enol, which is sterically sensitive.

Protocol A: Microwave-Assisted Lewis Acid Catalysis Why this works: Lewis acids (Sc, Bi) coordinate the carbonyl oxygen more gently than protons, activating the electrophile without stripping acid-labile groups. Microwave irradiation overcomes the activation energy barrier for sterically hindered ketones.

Step-by-Step Methodology:

  • Reagents: Dissolve 1,4-diketone (1.0 equiv) in MeCN.

  • Catalyst: Add Sc(OTf)₃ (5 mol%) or I₂ (10 mol%).

  • Irradiation: Seal in a microwave vial. Heat to 100 °C for 10–20 minutes (max power 150W).

  • Workup: Dilute with EtOAc, wash with Na₂S₂O₃ (if Iodine used) and brine.

  • Purification: Flash chromatography on neutral alumina (avoid acidic silica if product is unstable).

Data Comparison: Catalyst Efficiency

CatalystConditionsYield (%)TimeAcid Tolerance
HCl (conc.)[1]Reflux, 4h35% (Tar)4hPoor
Sc(OTf)₃ MW, 100°C 92% 15 min Excellent
Montmorillonite K-10MW, 120°C85%10 minGood
🎫 Case #2089: Controlling Regioselectivity in Gold Catalysis

User Issue: "I am cyclizing an alkynyl ketone using AuCl₃. I need the 2,5-substituted furan, but I'm getting a mixture of 5-endo-dig and 5-exo-dig products, or the wrong isomer entirely."

Root Cause Analysis: Gold-catalyzed furan synthesis often proceeds via nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne.[1] The regioselectivity is dictated by the electronic bias of the alkyne and the ligand environment of the gold species.

  • 5-exo-dig: Favored kinetically in many systems; leads to 3-substituted furans (from alkynyl ketones).[1]

  • 5-endo-dig: Required for 2,5-disubstituted furans from specific precursors.[1][2]

Protocol B: Ligand-Controlled Regiodivergence Why this works: Using bulky, electron-rich phosphine ligands (like JohnPhos or Buchwald ligands) on Au(I) stabilizes cationic intermediates and enforces steric control, often overriding inherent electronic biases.[1]

Step-by-Step Methodology (Au-Catalyzed Cycloisomerization):

  • Preparation: In a glovebox, mix Au(NTf₂)L (5 mol%) where L is the ligand of choice (see table).

  • Substrate: Add alkynyl ketone (0.2 mmol) in dry DCE (1,2-dichloroethane).

  • Reaction: Stir at Room Temperature. If sluggish, heat to 50°C.

  • Monitoring: Monitor consumption of alkyne by TLC.

  • Quench: Filter through a short pad of silica gel to remove Gold.

GoldCycle Step1 Au(I) Coordinates Alkyne Step2 Nucleophilic Attack ( carbonyl O -> Alkyne ) Step1->Step2 Ligand Sterics Dictate Path Step3 Protodeauration Step2->Step3 Isomerization Step3->Step1 Turnover

Figure 2: Simplified catalytic cycle showing the critical coordination step where ligand choice dictates regioselectivity.[1]

🎫 Case #3150: Switching Selectivity in C-H Arylation

User Issue: "I have a 3-substituted furan. I want to arylate the C2 position, but my Palladium conditions are giving me a mixture of C2 and C5 arylation."

Root Cause Analysis: Furan C-H activation is electronically driven. The C2/C5 positions are most acidic/nucleophilic. However, if C3 is substituted, sterics and directing groups become the dominant control factors.

  • Default: C5 is less sterically hindered (favored by bulky catalysts).

  • Directed: A C3-hydroxymethyl or amide group can direct Pd to C2 via a palladacycle intermediate.[1]

Protocol C: Directing Group vs. Steric Control

Scenario A: You want C2-Arylation (Crowded side) [1]

  • Requirement: Presence of a directing group at C3 (e.g., -CH₂OH, -CONHR).[1]

  • Conditions: Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (oxidant/co-catalyst), DMF, 100°C.

  • Mechanism:[1][3][4][5][6][7] The heteroatom at C3 coordinates Pd, forcing it to activate the adjacent C2-H bond.[1]

Scenario B: You want C5-Arylation (Open side) [1]

  • Requirement: Sterically demanding ligand to avoid the crowded C2.

  • Conditions: Pd(OAc)₂ (1 mol%), Tedicyp (ligand), KOAc, DMAc, 130°C.[1]

  • Mechanism:[1][3][4][5][7] The bulky Tedicyp ligand prevents the Pd center from approaching the sterically hindered C2 position adjacent to the C3 substituent.

Regioselectivity Switch Table:

Substrate (3-R-Furan)Catalyst SystemMajor ProductSelectivity Ratio
R = MethylPd/TedicypC5-Aryl >95:5
R = CH₂OHPd(OAc)₂/Cu(OAc)₂C2-Aryl >90:10
R = CONHPhPd(TFA)₂C2-Aryl >98:2
❓ Frequently Asked Questions (FAQ)

Q: My furan product decomposes on silica gel during purification. How do I fix this? A: Furans are acid-sensitive (forming diketones via ring opening).[1]

  • Fix 1: Add 1% Triethylamine (Et₃N) to your eluent system.

  • Fix 2: Use Neutral Alumina instead of Silica Gel.

  • Fix 3: If the furan is volatile, avoid rotary evaporation to dryness; keep in solution.

Q: I am using the Feist-Benary synthesis, but I'm getting the dihydrofuran intermediate, not the furan. A: The elimination of water (aromatization) is the final step and sometimes stalls.[1]

  • Fix: Treat the isolated dihydrofuran intermediate with concentrated H₂SO₄ (catalytic) or p-TsOH in refluxing toluene with a Dean-Stark trap to force dehydration.[1]

Q: How do I separate regioisomers if they co-elute? A: Furan isomers often have very similar polarities.

  • Technique:Argentation Chromatography . Impregnate your silica gel with 10% AgNO₃. The silver ions coordinate reversibly to the pi-system.[1] Steric differences between isomers (e.g., 2,3- vs 2,4-substituted) will significantly alter their retention times on Silver-Silica.[1]

📚 References
  • Paal-Knorr Improvements: Minetto, G., et al. (2005).[1] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry. Link (Validates Protocol A).[1]

  • Gold Catalysis Mechanisms: Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1][8][9] Chemical Reviews. Link (Validates Protocol B).[1]

  • Regioselective Gold Carbenes: Cui, X., et al. (2012).[10] "Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization." Journal of the American Chemical Society. Link (Supports Module 2).[1]

  • C-H Arylation Selectivity: Roger, J., et al. (2009). "Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization." Organometallics. Link (Validates Protocol C - Tedicyp usage).

  • Directing Groups: Ben Romdhane, R., et al. (2025).[11] "Hydroxymethyl as Directing Group for the Regioselective Palladium-Catalyzed C–H Bond C2-Arylation." Synthesis. Link (Validates Protocol C - C2 direction).

Sources

Optimization

Technical Support Center: Stability of 5,5-Dimethyl-2H-furan in Acidic Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,5-dimethyl-2H-furan. This resource provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,5-dimethyl-2H-furan. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic aqueous media. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My 5,5-dimethyl-2H-furan sample appears to be degrading rapidly in an acidic aqueous solution. Is this expected?

A1: Yes, rapid degradation of furan derivatives in acidic aqueous media is a well-documented phenomenon.[1][2][3][4] The furan ring is susceptible to acid-catalyzed hydrolysis, which leads to ring opening and the formation of various degradation products.[2][5] The rate of this degradation is highly dependent on factors such as pH, temperature, and the specific substituents on the furan ring.[3][4]

Q2: What is the underlying chemical mechanism for the instability of 5,5-dimethyl-2H-furan in acidic conditions?

A2: The instability is primarily due to the acid-catalyzed ring opening of the furan moiety. The process is initiated by the protonation of the furan ring, most likely at the Cα position, which is the rate-limiting step.[2][5] This is followed by the addition of water and subsequent cleavage of the C-O bond within the ring, leading to the formation of acyclic dicarbonyl compounds.[2][5] The presence of electron-donating groups, such as the two methyl groups at the 5-position in your compound, can influence the electron density of the ring and thus its reactivity.

Q3: What are the likely degradation products of 5,5-dimethyl-2H-furan in an acidic aqueous environment?

Q4: How can I monitor the degradation of my 5,5-dimethyl-2H-furan sample?

A4: Several analytical techniques can be employed to monitor the degradation of your compound. The most common and effective methods include:

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a highly sensitive method for detecting volatile and semi-volatile compounds like furans and their degradation products.[6][7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile degradation products and for monitoring the disappearance of the parent compound over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the degradation products formed.

Troubleshooting Guide

Issue 1: Complete or near-complete loss of 5,5-dimethyl-2H-furan shortly after dissolution in acidic media.
Probable Cause Suggested Solution
Highly acidic conditions (low pH): The rate of acid-catalyzed hydrolysis is directly proportional to the acid concentration.1. pH Adjustment: If your experimental design allows, increase the pH of the medium. Even a slight increase can significantly reduce the degradation rate. 2. Use of Buffers: Employ a buffer system to maintain a stable and less aggressive pH.
Elevated Temperature: The degradation reaction is accelerated at higher temperatures.[10][11]1. Temperature Control: Conduct your experiments at the lowest feasible temperature. If possible, use an ice bath during initial dissolution and handling. 2. Kinetic Studies: Perform time-course experiments at different temperatures to determine the stability window of your compound.
Presence of Catalytic Impurities: Trace amounts of metal ions or other acidic species can catalyze the degradation.1. High-Purity Reagents: Ensure the use of high-purity water and reagents. 2. Chelating Agents: If metal ion contamination is suspected, consider the addition of a suitable chelating agent like EDTA, if it does not interfere with your downstream applications.
Issue 2: Appearance of multiple unexpected peaks in my analytical chromatogram.
Probable Cause Suggested Solution
Formation of multiple degradation products and byproducts: The initial ring-opened product can undergo further reactions.1. Characterize Degradation Products: Use techniques like GC-MS or LC-MS/MS to identify the major degradation products. This can provide insights into the degradation pathway. 2. Optimize Reaction Conditions: Adjusting pH and temperature can sometimes favor the formation of a single, more stable degradation product, simplifying the mixture.
Polymerization of degradation products: The reactive dicarbonyl intermediates can polymerize, leading to a complex mixture and potentially insoluble materials.[1]1. Dilution: Working at lower concentrations of 5,5-dimethyl-2H-furan can reduce the rate of bimolecular polymerization reactions. 2. Quenching: If the downstream application allows, consider quenching the reaction after a specific time by neutralizing the acid.

Experimental Protocols

Protocol 1: Stability Assessment of 5,5-Dimethyl-2H-furan in Acidic Buffers
  • Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, and a neutral control at pH 7).

  • Stock Solution: Prepare a concentrated stock solution of 5,5-dimethyl-2H-furan in a suitable, water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the remaining concentration of 5,5-dimethyl-2H-furan.

  • Data Analysis: Plot the concentration of 5,5-dimethyl-2H-furan as a function of time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Expected Influence of pH on the Stability of 5,5-Dimethyl-2H-furan
pHExpected StabilityRationale
< 2Very LowHigh concentration of H+ ions leads to rapid protonation and subsequent ring opening.
2 - 4Low to ModerateThe rate of hydrolysis is still significant but decreases with increasing pH.
4 - 6Moderate to HighThe lower concentration of H+ ions slows down the initial protonation step.
> 6HighIn neutral or slightly basic conditions, the acid-catalyzed degradation pathway is minimal.

Visualizations

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway of 5,5-Dimethyl-2H-furan

furan 5,5-Dimethyl-2H-furan protonated_furan Protonated Furan Intermediate furan->protonated_furan + H⁺ (Rate-Limiting) ring_opened Acyclic Intermediate protonated_furan->ring_opened + H₂O water H₂O h_plus H⁺ product Degradation Product (γ-Hydroxy Enone) ring_opened->product Rearrangement byproducts Further Degradation/ Polymerization Products product->byproducts

Caption: Proposed mechanism for the acid-catalyzed degradation of 5,5-dimethyl-2H-furan.

References

  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research, 99, 24-32. [Link]

  • Shu, C., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]

  • Ståhlberg, T., et al. (2011). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. International Journal of Chemical Kinetics, 43(3), 143-151. [Link]

  • Fariña, F., et al. (1987). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Heterocycles, 26(11), 2947. [Link]

  • Blank, I., et al. (2005). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 71(7), 3687–3694. [Link]

  • Pittet, A. O., et al. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. U.S.
  • Walker, T. W., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(1), 257-269. [Link]

  • Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951. [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2(5H)-furanone. National Center for Biotechnology Information. [Link]

  • Lee, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 629–644. [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125394. [Link]

  • Liu, Y., et al. (2014). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 28(7), 4657–4664. [Link]

  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Heterocyclic Letters, 15(1), 217-225. [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125394. [Link]

  • Liu, Y., et al. (2023). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. RSC Advances, 13(28), 19349-19359. [Link]

  • Mayer, F., & Schwab, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]

  • Walker, T. W., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Catalysis Science & Technology, 5(1), 257-269. [Link]

  • Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Yu, X., & Ho, C. T. (2011). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. Food Chemistry, 129(1), 111-115. [Link]

  • Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2271. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Owusu, J., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 137, 111166. [Link]

  • Li, H., et al. (2020). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 22(15), 4875-4880. [Link]

  • Walker, T. W., et al. (2015). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Photosensitive Furan Intermediates

Ticket ID: FUR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Why" Behind the Instability You are likely here because your furan intermediate—which looked pure by TLC—turned int...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Why" Behind the Instability

You are likely here because your furan intermediate—which looked pure by TLC—turned into a black tar on the column or showed unexpected aldehyde peaks in the NMR after purification.

The Root Cause: Furan rings are electron-rich dienes. This makes them exceptionally reactive in two specific ways that standard purification workflows often exacerbate:

  • Acid Sensitivity: The acidic silanol groups (

    
    ) on standard silica gel can protonate the furan ring, initiating polymerization or hydrolytic ring-opening to form 1,4-dicarbonyls (the Paal-Knorr reverse reaction).
    
  • Photo-Oxidation: Furans are excellent traps for singlet oxygen (

    
    ). In the presence of ambient light and dissolved oxygen, they undergo [4+2] cycloaddition to form unstable endoperoxides, which rapidly degrade into complex mixtures.
    

Module 1: Chromatography Survival Guide

Objective: Isolate the target furan without acid-catalyzed decomposition or photo-oxidation.

Protocol A: The "Neutralized Dark Column"

Standard silica gel is slightly acidic (pH 6.0–6.5). For furans, this is often fatal. You must chemically modify the stationary phase.

Step-by-Step Workflow
  • Mobile Phase Preparation (The 1% Rule):

    • Prepare your eluent system (e.g., Hexane/EtOAc).

    • Crucial Step: Add 1% v/v Triethylamine (Et3N) to the solvent mixture.

    • Why: Et3N is a Lewis base that preferentially binds to the acidic silanol sites on the silica, "capping" them and preventing them from reacting with your furan.

  • Column Slurry Packing:

    • Slurry the silica using the Et3N-doped solvent.[1]

    • Flush the packed column with 2–3 column volumes (CV) of the doped solvent before loading your sample. This ensures the entire length of the silica bed is neutralized.

  • Physical Shielding:

    • Wrap the entire glass column in aluminum foil .

    • Turn off fume hood lights if possible, or use amber glassware for fraction collection.

    • Why: Even brief exposure to fluorescent lab lights can generate enough singlet oxygen to degrade highly conjugated furans.

  • Rapid Elution:

    • Use Flash Chromatography (positive pressure), not gravity.

    • Target: Elute the compound within 10–15 minutes.[2] Prolonged residence time on silica increases the probability of decomposition.

Visualizing the Workflow

FuranPurification cluster_check Quality Control Check Start Crude Mixture SilicaPrep Silica Neutralization (Add 1% Et3N to Eluent) Start->SilicaPrep Step 1 Shielding Light Exclusion (Wrap Column in Foil) SilicaPrep->Shielding Step 2 Loading Load Sample Shielding->Loading Step 3 Elution Flash Elution (<15 mins residence) Loading->Elution Step 4 Collection Fraction Collection (Amber Vials) Elution->Collection Step 5 TLC TLC (Stain immediately) Collection->TLC

Figure 1: The "Neutralized Dark Column" workflow designed to mitigate acid and light-induced degradation.

Module 2: Alternative Purification Methods

If chromatography fails despite neutralization, use these non-silica alternatives.

Method B: Kugelrohr Distillation (The "Short Path")

Best for: Volatile, simple furan derivatives (e.g., alkyl-substituted furans).

  • The Setup: Use a Kugelrohr or short-path distillation apparatus.

  • The Trick: Keep the receiving bulb cooled to -78°C (Dry ice/Acetone).

  • Vacuum: High vacuum (<0.1 mmHg) is mandatory to keep the bath temperature below 40°C.

  • Warning: Do not use standard fractional distillation columns; the high heat load will cause polymerization.

Method C: Low-Temperature Recrystallization

Best for: Highly crystalline, solid furan intermediates.

  • Solvent: Degassed Pentane or Hexane.

  • Protocol: Dissolve the crude solid in minimal warm solvent (max 30°C). Place the sealed flask immediately into a -20°C freezer.

  • Light: Wrap the flask in foil. Crystallization may take 24–48 hours.

Module 3: Troubleshooting & FAQs

Q1: My compound turned into a black band at the top of the column. What happened?

A: This is classic acid-catalyzed polymerization .

  • Diagnosis: The acidic silica initiated a chain reaction.

  • Fix: You must use the 1% Et3N method described in Module 1. If the compound is extremely sensitive, switch to Neutral Alumina (Activity Grade III) as your stationary phase.

Q2: The NMR shows new aldehyde peaks (9.5–10.0 ppm) after purification.

A: You have suffered oxidative ring opening .

  • Mechanism: Light + Oxygen generated a furan-endoperoxide, which rearranged into a 1,4-dicarbonyl (often an enedione or aldehyde).

  • Fix:

    • Degas all solvents with Argon/Nitrogen sparging before use.

    • Strictly exclude light (foil wrapping).

    • Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.01%) to the collection flasks if downstream chemistry permits.

Q3: Can I use DCM (Dichloromethane) for extraction?

A: Use with caution.

  • Risk: DCM can become slightly acidic over time (forming HCl) if not stabilized, and traces of acid are enough to degrade furans during concentration.

  • Recommendation: Wash the organic layer with saturated NaHCO3 before drying and evaporation to ensure the crude is slightly basic.

Data Summary: Stability Factors

ParameterDanger ZoneSafe Zone
Stationary Phase Standard Silica (pH ~6)Neutral Alumina or Et3N-treated Silica (pH ~7.5)
Light Exposure Fluorescent / SunlightAmber Glass / Foil Wrap / Red Light
Temperature > 40°C< 25°C (Store at -20°C)
Atmosphere Air (O2 present)Argon / Nitrogen

Visualizing the Degradation Pathway

Understanding the enemy is key to defeating it. Below is the pathway you are preventing.

Degradation Furan Furan Intermediate Endoperoxide [4+2] Endoperoxide (Unstable) Furan->Endoperoxide + 1O2 SingletO Singlet Oxygen (1O2) (Generated by Light) SingletO->Endoperoxide RingOpen Ring Opening Endoperoxide->RingOpen Dicarbonyl 1,4-Dicarbonyls (Aldehydes/Ketones) RingOpen->Dicarbonyl Polymer Black Polymer (Tars) Dicarbonyl->Polymer Acid/Heat

Figure 2: The Photo-Oxidation Cascade. Light generates singlet oxygen, which attacks the furan ring, leading to irreversible degradation.

References

  • Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans: Isolation and Reactions of [4+2]-Cycloadducts (Unsaturated sec-Ozonides). Tetrahedron. Link

  • Feringa, B. L. (1987). Phosphoramidites: Versatile Intermediates in Furan Chemistry. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Wong, H. N. C., et al. (1984). Regioselective Synthesis of 3,4-Disubstituted Furans. Journal of the Chemical Society, Chemical Communications. Link

  • Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Profiling of 5,5-Dimethyl-2(5H)-furanone

This guide provides a comprehensive technical analysis of the 1H NMR spectral profile for 5,5-Dimethyl-2(5H)-furanone (often colloquially referred to as 5,5-dimethyl-2H-furan or 4,4-dimethylbutenolide). Given the nomencl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectral profile for 5,5-Dimethyl-2(5H)-furanone (often colloquially referred to as 5,5-dimethyl-2H-furan or 4,4-dimethylbutenolide).

Given the nomenclature ambiguity often found in literature between dihydrofurans and furanones, this guide explicitly compares the target lactone against its structural isomers (ethers and ketones) to ensure precise identification in drug development and synthetic workflows.

Executive Summary & Structural Disambiguation

Target Analyte: 5,5-Dimethyl-2(5H)-furanone CAS: 20019-64-1 Molecular Formula:


[1][2][3][4]

In synthetic organic chemistry and metabolic profiling, "5,5-dimethyl-2H-furan" is frequently a shorthand for the butenolide lactone derivative. However, strict IUPAC nomenclature requires distinguishing this from the ether analog. This guide focuses on the lactone due to its prevalence as a bioactive synthon, while providing comparative data for its isomers to rule out misidentification.

The Isomeric Landscape (Alternatives)

To validate the identity of 5,5-dimethyl-2(5H)-furanone, one must distinguish it from:

  • 2,2-Dimethyl-2,5-dihydrofuran: The ether analog (lacking the carbonyl).

  • 2,5-Dimethyl-3(2H)-furanone: A keto-isomer (flavor compound, "Strawberry Furanone").

Comparative Spectral Performance

The following table contrasts the 1H NMR "fingerprint" of the target against its primary alternatives. This comparison is critical for assessing reaction completion (e.g., oxidation of dihydrofurans or cyclization of hydroxy-acids).

Table 1: Comparative Chemical Shift Data ( , 300-600 MHz)
FeatureTarget: 5,5-Dimethyl-2(5H)-furanone Alt 1: 2,2-Dimethyl-2,5-dihydrofuran Alt 2: 2,5-Dimethyl-3(2H)-furanone
Functional Class

-Unsaturated Lactone
Cyclic Allylic EtherCyclic Enone
Methyl Signals

1.45 (s, 6H)
(Gem-dimethyl)

1.25 (s, 6H)(Gem-dimethyl)

1.4 (d) &

2.2 (s)(Non-equivalent)
Vinyl Region Distinct AB System

6.01 (d, 1H)

7.43 (d, 1H)
Narrow Multiplet

5.75 (m, 2H)(Isochronous)
Singlet (or q)

5.35 (s, 1H)(Only 1 vinyl proton)
Methylene (

)
None

4.55 (s/m, 2H)(Ether linkage)

4.5 (q, 1H)(Methine, not methylene)
Key Diagnostic Large

between vinyl protons (~1.4 ppm) due to carbonyl anisotropy.[1][3][4][5][6][7][8]
Presence of

signal at ~4.5 ppm.
Asymmetry of methyl groups.[9]

Expert Insight: The most common error in synthesizing this scaffold is failing to distinguish the lactone from the unoxidized dihydrofuran. If you observe a signal near 4.5 ppm , your oxidation is incomplete or failed.

Detailed Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory filing (IND/NDA).

A. Sample Preparation[10]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as an internal standard.
    
    • Why:

      
       minimizes solvent interaction compared to DMSO, preventing shift variations in the vinyl region.
      
  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause line broadening due to viscosity or aggregation effects.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (silica gel fines) that degrade shimming.

B. Acquisition Parameters (600 MHz Standard)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Relaxation Delay (D1): 5.0 seconds .

    • Critical: The vinylic protons adjacent to the carbonyl have longer T1 relaxation times. A short D1 (<1s) will under-integrate the signal at 7.43 ppm.

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

  • Temperature: 298 K (25°C).

C. Data Processing[4]
  • Phasing: Apply manual phasing. Automated routines often fail on the widely separated AB doublet system.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline around the small vinyl satellites.

  • Integration: Calibrate the gem-dimethyl singlet at 1.45 ppm to exactly 6.00 .

Spectral Analysis & Logic Pathway

The following diagram illustrates the decision logic for verifying the 5,5-dimethyl-2(5H)-furanone structure against common synthetic byproducts.

NMR_Logic_Flow Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Methyls Analyze Alkyl Region (1.0 - 2.5 ppm) Start->Check_Methyls Methyl_Decision Signal Pattern? Check_Methyls->Methyl_Decision Singlet_6H Sharp Singlet (6H) ~1.4 ppm Methyl_Decision->Singlet_6H Symmetric Split_Methyls Doublets or Multiple Singlets Methyl_Decision->Split_Methyls Asymmetric Check_Vinyl Analyze Vinyl/Ether Region (4.0 - 8.0 ppm) Singlet_6H->Check_Vinyl Result_Ketone ISOMER: 2,5-Dimethyl-3(2H)-furanone Split_Methyls->Result_Ketone Vinyl_Decision Key Features? Check_Vinyl->Vinyl_Decision AB_System 2x Doublets (1H each) @ 6.0 & 7.4 ppm (No signal @ 4.5) Vinyl_Decision->AB_System Carbonyl Conjugation Ether_Signal Multiplet @ 5.8 ppm AND Signal @ 4.5 ppm Vinyl_Decision->Ether_Signal Ether Linkage Result_Target CONFIRMED: 5,5-Dimethyl-2(5H)-furanone AB_System->Result_Target Result_Ether ISOMER: 2,2-Dimethyl-2,5-dihydrofuran Ether_Signal->Result_Ether

Caption: Decision tree for distinguishing 5,5-dimethyl-2(5H)-furanone from its dihydrofuran and furanone isomers based on 1H NMR chemical shifts.

Mechanistic Interpretation of Signals
  • 
     1.45 (Singlet, 6H):  The methyl groups are enantiotopic  (chemically equivalent) because the molecule possesses a plane of symmetry (ignoring the chiral environment of a solvent cage). The shift is slightly deshielded compared to a standard alkane (0.9 ppm) due to the inductive effect of the adjacent oxygen.
    
  • 
     6.01 (Doublet, 1H, H-3):  This proton is 
    
    
    
    to the carbonyl. It resonates upfield relative to H-4 because of resonance donation from the ring oxygen, which increases electron density at C-3.
  • 
     7.43 (Doublet, 1H, H-4):  This proton is 
    
    
    
    to the carbonyl. It is significantly deshielded (downfield) due to the strong electron-withdrawing inductive effect of the carbonyl and the resonance contribution that places a partial positive charge at C-4.
  • Coupling (

    
     Hz):  The coupling constant between H-3 and H-4 is characteristic of a cis-alkene in a 5-membered ring.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29909, 5,5-Dimethyl-2(5H)-furanone. Retrieved from [Link]

  • FooDB. Compound Summary: 5,5-Dimethyl-2(5H)-furanone (FDB019977).[3][4] Retrieved from [Link]

  • ResearchGate. Quantitation of 5-hydroxymethyl-2(5H)-furanone via 1H NMR. (Methodology validation reference). Retrieved from [Link]

Sources

Comparative

Resolving the Gem-Dimethyl Ambiguity in Dihydrofurans: A Comparative Technical Guide

Topic: Distinguishing Gem-Dimethyl Singlets in Dihydrofuran NMR Spectra Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stereochemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Gem-Dimethyl Singlets in Dihydrofuran NMR Spectra Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

In dihydrofuran scaffolds—common in neolignans, polyketides, and synthetic pharmacophores—the gem-dimethyl group (typically at C2 or C5) presents a recurrent analytical bottleneck. While these methyl groups are chemically equivalent in planar, achiral systems, the introduction of a chiral center or a stable ring pucker renders them diastereotopic .

In a standard 1D


H NMR spectrum (CDCl

), these methyls often appear as two singlets with

ppm, or worse, as a single isochronous peak. Assigning which singlet corresponds to the pro-R (or cis-to-substituent) and which to the pro-S (or trans) methyl is critical for defining relative stereochemistry and verifying synthetic pathways.

This guide compares the three primary methodologies for resolving this ambiguity: NOE-based Spatial Mapping , Aromatic Solvent Induced Shifts (ASIS) , and DFT-GIAO Prediction .

Comparative Analysis of Methodologies

The following table summarizes the operational parameters for each method.

FeatureNOESY / ROESY Solvent Shift (ASIS) DFT (GIAO)
Primary Mechanism Through-space dipolar coupling (

)
Magnetic anisotropy of solvent (Benzene vs. Chloroform)Quantum mechanical chemical shift prediction
Stereo-Specificity High (Direct evidence of proximity)Medium (Relies on solvation models)High (Assuming correct conformational search)
Experimental Time 2–10 Hours (depends on relaxation)< 1 Hour (2 simple 1D experiments)24–48 Hours (compute time)
Sample Requirement High (> 5 mg preferred)Low (< 1 mg possible)N/A
Best Use Case Definitive stereochemical assignmentSeparating overlapping signalsConfirmation when experimental data is ambiguous

Method 1: The Gold Standard – NOE-Based Spatial Mapping

Mechanism & Logic

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on cross-relaxation between spins in close spatial proximity (< 5 Å). In a dihydrofuran ring, the envelope conformation places one methyl group pseudo-axial and the other pseudo-equatorial.

  • The Anchor: Identify a proton with known stereochemistry (e.g., a methine proton at C3 or C4).

  • The Correlation: The methyl group cis to this anchor will show a strong NOE cross-peak. The trans methyl will show a weak or null correlation.

Experimental Protocol: 1D Selective NOE / 2D NOESY
  • Sample Prep: Dissolve ~10 mg of analyte in degassed CDCl

    
    . Oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal. Degassing is non-negotiable for small molecules. 
    
  • Pulse Sequence:

    • Use NOESYph (phase-sensitive) for 2D.

    • Use SELNOE (selective 1D) if sensitivity is low.

  • Mixing Time (

    
    ): 
    
    • Set

      
       ms.
      
    • Caution: Too short (< 200 ms) yields insufficient buildup. Too long (> 800 ms) allows spin-diffusion (indirect transfers), leading to false positives (e.g., Methyl A

      
       Proton B 
      
      
      
      Methyl C, making A and C look close).
Visualization: The NOE Decision Pathway

NOE_Workflow Start Start: Unassigned Methyl Singlets (Me-A, Me-B) Anchor Identify 'Anchor' Proton (e.g., H-3 methine with known stereo) Start->Anchor Exp Run 2D NOESY / 1D SELNOE (Mix time: 500ms) Anchor->Exp Decision Analyze Cross-Peaks Exp->Decision Result1 Me-A shows strong NOE to Anchor Me-B shows weak/no NOE Decision->Result1 Distinct Intensity Result2 Both show NOE Decision->Result2 Equal Intensity Conclusion1 Me-A is CIS to Anchor Me-B is TRANS Result1->Conclusion1 Conclusion2 Ambiguous: Ring is planar or Spin Diffusion occurred. Reduce mixing time. Result2->Conclusion2

Figure 1: Decision tree for assigning gem-dimethyl groups using NOE correlations.

Method 2: The "Lost Art" – Aromatic Solvent Induced Shifts (ASIS)[1]

Mechanism & Logic

When a solute is transferred from a non-polar solvent (CDCl


) to an aromatic solvent (C

D

), the benzene molecules do not solvate randomly. They orient themselves to maximize interaction with the solute's dipoles.
  • The Benzene Model: Benzene rings tend to solvate away from electron-rich centers (like the furan oxygen) and pack against electron-deficient protons.

  • The Shift: The magnetic anisotropy of the benzene ring creates a shielding cone (above/below the ring) and a deshielding plane (equatorial).

  • Application: If the gem-dimethyls are in different steric environments (e.g., one is crowded by a substituent, one is exposed), benzene solvation will be unequal. The "exposed" methyl often experiences a larger upfield shift (shielding) in C

    
    D
    
    
    
    compared to CDCl
    
    
    .
Experimental Protocol: The Solvent Titration
  • Reference Spectrum: Acquire

    
    H NMR in CDCl
    
    
    
    . Note the chemical shifts (
    
    
    ).[1]
  • ASIS Spectrum: Evaporate the sample (or prep a second aliquot) and dissolve in C

    
    D
    
    
    
    . Acquire
    
    
    H NMR.
  • Calculation: Calculate

    
    .
    
    • Positive

      
       indicates shielding (upfield shift in benzene).
      
    • Compare the magnitude of

      
       for the two methyls. The methyl pointing away from steric bulk (more accessible to benzene face) typically has the larger 
      
      
      
      value.

Method 3: Heteronuclear Correlations (HMBC)

While HMBC is excellent for connectivity, it is often insufficient for stereochemical assignment of gem-dimethyls because both methyls couple to the same quaternary carbon (C2 or C5) and the same adjacent carbon (C3 or C4).

When to use it:

  • Validation: To prove the singlets are indeed gem-dimethyls and not isolated methyls elsewhere in the molecule.

  • Carbon Assignment: To assign the

    
    C shifts of the methyls. Often, the 
    
    
    
    C signals are more distinct than the
    
    
    H signals (e.g.,
    
    
    ppm vs
    
    
    ppm).

Detailed Experimental Workflow

For a researcher facing overlapping singlets, follow this integrated workflow:

  • The Quick Check (Solvent Swap):

    • If your methyls overlap in Chloroform, run the sample in Benzene-d6.

    • Why? This is the fastest way to separate the signals physically. If they separate, you can then perform NOE experiments in Benzene-d6.

  • The Definitive Experiment (1D NOE):

    • Do not rely on 2D NOESY if the signals are very close. The diagonal peaks will obscure the cross-peaks.

    • Use 1D Selective NOESY (DPFGSE-NOE) .

    • Irradiate the "Anchor" proton (e.g., H3).

    • Observe which methyl signal enhances.

  • The Validation (DFT):

    • If experimental results are ambiguous (e.g., ring flipping is fast), perform a conformational search (Molecular Mechanics) followed by DFT geometry optimization (B3LYP/6-31G*) and NMR shielding calculation (GIAO method).

    • Compare calculated

      
       between methyls to the experimental separation.
      
Integrated Workflow Diagram

Workflow Sample Sample in CDCl3 Check Are Methyls Resolved? Sample->Check Resolved Yes: Run NOESY/ROESY Check->Resolved Yes Unresolved No: Overlapping Singlets Check->Unresolved No RunNOE Run 1D Selective NOE on Anchor Proton Resolved->RunNOE SolventSwap Swap Solvent to C6D6 (ASIS Effect) Unresolved->SolventSwap ReCheck Are Methyls Resolved? SolventSwap->ReCheck ReCheck->Unresolved No (Rare) ReCheck->RunNOE Yes Assign Assign Stereochemistry RunNOE->Assign

Figure 2: Integrated experimental workflow for resolving overlapping gem-dimethyl signals.

References

  • Medeiros, T. C. T., et al. (2016).[2] Detailed

    
    H and 
    
    
    
    C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 136-143.[2] Link
  • Simpson, T. J., et al. (2015).[3] Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(28), 8207-8211. Link

  • Laszlo, P. (1967). Solvent effects in NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. (Foundational text on ASIS).[4]

  • Burns, D. A., & Reynolds, W. F. (2021). NMR Spectroscopy: A Practical Approach.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Non-Aromatic Dihydrofurans

Introduction: The Vibrational Tale of Dihydrofurans Infrared (IR) spectroscopy remains an indispensable tool in the modern analytical laboratory, offering a rapid and non-destructive method for identifying functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Tale of Dihydrofurans

Infrared (IR) spectroscopy remains an indispensable tool in the modern analytical laboratory, offering a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint for a given compound. For researchers in synthetic chemistry and drug development, understanding the nuances of these spectra is critical for reaction monitoring, quality control, and structural verification.

This guide provides an in-depth comparison of the characteristic IR absorption bands for non-aromatic dihydrofurans, focusing on the common isomers: 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF). These molecules, while sharing the same chemical formula (C₄H₆O), possess distinct structural arrangements that manifest as significant differences in their vibrational spectra.[1] We will explore the causality behind these spectral variations by comparing them to their fully saturated and unsaturated analogues, tetrahydrofuran (THF) and furan, respectively. This comparative approach provides a robust framework for confident spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The identity and position of IR absorption bands are directly linked to the types of bonds present and the overall symmetry of a molecule. A non-linear molecule with 'N' atoms will exhibit 3N-6 fundamental vibrational modes.[2] Dihydrofurans, being non-linear molecules with 11 atoms, have 3(11) - 6 = 27 expected vibrational modes. These vibrations include the stretching and bending of key bonds like C=C, C-O, C-C, and C-H.

The primary structural difference between 2,3-DHF and 2,5-DHF lies in the placement of the double bond relative to the ether oxygen. In 2,3-DHF, the C=C bond is adjacent to the oxygen, forming a vinyl ether moiety. In 2,5-DHF, the C=C bond is separated from the oxygen by methylene (CH₂) groups.[1] This seemingly subtle distinction has a profound impact on the electronic environment and, consequently, the vibrational frequencies of these bonds.

Caption: Molecular structures of dihydrofuran isomers and related cyclic ethers.

Comparative Analysis of Characteristic IR Absorption Bands

The most informative regions in the IR spectra of dihydrofurans are those corresponding to the C=C double bond, the adjacent C-H bonds (both sp² and sp³ hybridized), and the C-O-C ether linkage. The following table summarizes the key absorption bands and provides a direct comparison with THF and furan.

Vibrational Mode2,3-Dihydrofuran (cm⁻¹)2,5-Dihydrofuran (cm⁻¹)Tetrahydrofuran (cm⁻¹)Furan (cm⁻¹)Intensity & Causality Insights
=C-H Stretch ~3050 - 3100~3050 - 3100Absent~3100 - 3150Medium-Weak : Characteristic of sp² C-H bonds. Their presence immediately distinguishes unsaturated rings from the fully saturated THF.[3][4]
-C-H Stretch ~2850 - 2980~2850 - 2980~2850 - 2960AbsentStrong : Characteristic of sp³ C-H bonds. Dihydrofurans show both sp² and sp³ C-H stretches, while THF only shows sp³ and furan only shows sp².[4][5]
C=C Stretch 1618 ~1640 - 1660Absent~1500, ~1590Strong (2,3-DHF), Weak (2,5-DHF) : This is the most critical diagnostic band. In 2,3-DHF, the direct attachment of the oxygen atom to the double bond creates a highly polarized vinyl ether system, resulting in a very strong C=C absorption.[6] In 2,5-DHF, the double bond is isolated and more symmetric, leading to a much weaker absorption.[6] Furan's aromaticity lowers the bond order and shifts the C=C stretches to lower frequencies.
C-O-C Asymmetric Stretch ~1200 - 1250~1200 - 1250~1070~1150 - 1200Strong : A characteristic strong band for ethers. The position is influenced by ring strain and electronic effects.
C-O-C Symmetric Stretch ~1000 - 1100~1000 - 1100~910~870Medium-Strong : Also characteristic of the ether linkage.
=C-H Out-of-Plane Bend ~650 - 800~650 - 800Absent~740Medium-Strong : These bands in the fingerprint region can be useful confirmations for the presence of a C=C bond.[3]

Deep Dive into Key Spectral Features

The C=C Stretching Band: A Tale of Two Isomers

The most striking difference between the two dihydrofuran isomers is the intensity of the C=C stretching vibration.

  • 2,3-Dihydrofuran: Exhibits one of the most intense bands in its entire spectrum at approximately 1618 cm⁻¹.[6] This high intensity is a direct consequence of the resonance between the oxygen lone pairs and the adjacent π-system of the double bond. This conjugation significantly increases the change in dipole moment during the stretching vibration, which is the primary factor governing absorption intensity in IR spectroscopy.

  • 2,5-Dihydrofuran: The C=C bond is electronically isolated from the oxygen atom. As a result, the bond is less polarized, and the change in dipole moment during vibration is small. This leads to a weak, and sometimes difficult to observe, absorption band.[6]

This intensity difference is a powerful and reliable diagnostic tool to distinguish between the two isomers without ambiguity.

The C-H Stretching Region: A Hybrid Signature

The region from 2800 to 3200 cm⁻¹ provides clear evidence of the molecule's saturation level.

  • Above 3000 cm⁻¹: Both dihydrofuran isomers, like all alkenes, show absorptions corresponding to the stretching of C-H bonds where the carbon is sp² hybridized (=C-H).[3]

  • Below 3000 cm⁻¹: They also display strong absorptions from the sp³ hybridized C-H bonds (-C-H) of their methylene groups, similar to alkanes.[4]

This "hybrid" signature of peaks both above and below 3000 cm⁻¹ is a hallmark of molecules containing both alkene and alkane-like portions. This contrasts sharply with THF, which only has absorptions below 3000 cm⁻¹, and furan, which only has absorptions above 3000 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample, such as a dihydrofuran, using a modern Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is highly recommended for its simplicity, speed, and minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation Step 1):

    • Initiate a "background" scan in the instrument software. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical bench.

    • Causality: The software stores this background spectrum and automatically subtracts it from the subsequent sample spectrum, ensuring that the final output contains only the absorptions from the sample itself.

  • Sample Application:

    • Place a single drop of the dihydrofuran sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Initiate the "sample" scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using the same solvent and wipe procedure.

    • The resulting spectrum may require a baseline correction using the software to ensure the baseline is flat at 0% absorbance (or 100% transmittance).

    • Use the peak-picking tool to label the precise wavenumbers of the absorption maxima.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Trustworthiness: Ensuring Spectral Integrity

A protocol is only as reliable as its validation checks. To ensure the trustworthiness of your results, incorporate these self-validating steps:

  • System Suitability Test: Before running your unknown, analyze a well-characterized standard with a similar composition, such as pure tetrahydrofuran. Compare the acquired spectrum against a reference spectrum from a trusted database (e.g., NIST, SDBS). Key bands, like the strong C-O-C stretch in THF around 1070 cm⁻¹, should be present at the correct wavenumber and with the expected intensity. This confirms the instrument is performing correctly.

  • Purity Check: Examine the final spectrum for unexpected absorptions. A broad, strong band around 3200-3500 cm⁻¹ indicates water contamination (O-H stretch). Sharp peaks corresponding to solvents used in a previous reaction (e.g., a C=O stretch around 1715 cm⁻¹ from acetone) would indicate insufficient purification.

By systematically comparing the spectral features of an unknown sample to those of well-understood analogues and by performing rigorous system checks, researchers can confidently identify non-aromatic dihydrofurans and distinguish between their isomers.

References

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

  • Palmer, M. H., et al. (2020). High-resolution vacuum ultraviolet absorption spectra of 2,3- and 2,5-dihydrofuran. The Journal of Chemical Physics. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Yao, L., et al. (1999). [The Substituent Structures and Characteristic Infrared Spectra of Alpha-Furan Esters]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2018). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • NIST. (n.d.). Furan, 2,5-dihydro-. NIST Chemistry WebBook. [Link]

  • Grigg, R., Knight, J. A., & Sargent, M. V. (1965). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed). [Link]

  • ResearchGate. (2021). Computational IR spectrum of Furan. [Link]

  • MDPI. (2024). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2,5-Dihydrofuran and 2,5-Dimethylfuran for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 2,5-dihydrofuran and 2,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, furan and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 2,5-dihydrofuran and 2,5-dimethylfuran present distinct reactive profiles that can be strategically exploited in synthetic design. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between 2,5-dihydrofuran and 2,5-dimethylfuran lies in their electronic structure. 2,5-Dimethylfuran possesses an aromatic furan ring, characterized by a delocalized π-electron system, which imparts a degree of stability.[1] The methyl groups at the 2 and 5 positions are electron-donating, further increasing the electron density of the furan ring.[2] In contrast, 2,5-dihydrofuran is a non-aromatic, cyclic ether with a single double bond, rendering it more akin to a typical alkene. This structural divergence is the primary determinant of their contrasting reactivity.

Property2,5-Dihydrofuran2,5-Dimethylfuran
Structure Non-aromatic, cyclic ether with one double bondAromatic furan ring with two methyl substituents
Key Reactive Site Carbon-carbon double bondFuran ring (diene system) and C-H bonds of methyl groups
Electronic Nature Localized π-bond, alkene-likeElectron-rich aromatic system

Reactivity in Key Transformations: A Comparative Analysis

The distinct electronic and structural features of 2,5-dihydrofuran and 2,5-dimethylfuran dictate their behavior in fundamental organic reactions.

Electrophilic Addition: A Tale of Two Mechanisms

2,5-Dihydrofuran readily undergoes electrophilic addition reactions across its isolated double bond, typical of alkenes. The mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.[3][4] For instance, the bromination of 2,5-dihydrofuran proceeds via a stepwise addition of bromine.

2,5-Dimethylfuran , on the other hand, is less prone to simple electrophilic addition due to its aromatic character. Instead, it favors electrophilic aromatic substitution, where the aromaticity is preserved in the final product. However, under forcing conditions or with specific reagents, addition reactions can occur, often as a 1,4-addition across the diene system.[5]

Experimental Protocol: Bromination of a Furan Derivative (Illustrative for Dihydrofuran)

Objective: To synthesize 2,5-dimethoxy-2,5-dihydrofuran via electrophilic addition.

Materials:

  • Furan

  • Methanol

  • Bromine

  • Potassium carbonate

Procedure:

  • A solution of furan in methanol is cooled to a low temperature (e.g., -5 °C).

  • A solution of bromine in methanol is added dropwise to the furan solution while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional period.

  • The reaction is quenched by the addition of a base, such as potassium carbonate, to neutralize the acid formed.

  • The product, 2,5-dimethoxy-2,5-dihydrofuran, is isolated by extraction and purified by distillation.

Causality: The low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions. The dropwise addition of bromine ensures that the concentration of the electrophile is kept low, which helps to prevent over-bromination. The final basic workup is necessary to remove acidic byproducts.

Cycloaddition Reactions: A Difference in Dienic Character

2,5-Dimethylfuran is an excellent diene in Diels-Alder reactions, a [4+2] cycloaddition. The electron-donating methyl groups enhance its reactivity towards dienophiles.[2] This reaction is a powerful tool for the construction of six-membered rings and has been extensively studied for the synthesis of p-xylene from biomass-derived 2,5-dimethylfuran and ethylene.[7][8][9]

2,5-Dihydrofuran , with its isolated double bond, acts as a dienophile in Diels-Alder reactions, reacting with a suitable diene. Its reactivity as a dienophile is influenced by the electron-withdrawing effect of the ether oxygen.

Experimental Protocol: Diels-Alder Reaction of a Furan Derivative with N-Phenylmaleimide

The following protocol for the reaction of 2,5-bis(hydroxymethyl)furan with N-phenylmaleimide provides a representative example of a Diels-Alder reaction involving a furan derivative.[1]

Objective: To synthesize the Diels-Alder adduct of 2,5-bis(hydroxymethyl)furan and N-phenylmaleimide.

Materials:

  • 2,5-bis(hydroxymethyl)furan (BHMF)

  • N-phenylmaleimide

  • Methanol

Procedure:

  • Dissolve N-phenylmaleimide (0.78 mmol) and 2,5-bis(hydroxymethyl)furan (0.78 mmol) in methanol (1.686 cm³) in a round-bottom flask with a magnetic stirrer.[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures as per optimization) for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/n-hexane).[1]

Causality: The choice of solvent can influence the reaction rate and yield. Methanol is a common choice for this type of reaction. Monitoring by TLC is essential to determine the optimal reaction time and to ensure the consumption of starting materials. Column chromatography is a standard and effective method for purifying the cycloadduct from any unreacted starting materials or side products.

Quantitative Comparison of Reactivity

Direct comparative kinetic data for 2,5-dihydrofuran and 2,5-dimethylfuran in the same reaction is scarce in the literature. However, we can infer their relative reactivity from available data on related compounds and general principles.

Table 1: Comparison of Reactivity in Different Reaction Types

Reaction Type2,5-Dihydrofuran (as a Dienophile/Alkene)2,5-Dimethylfuran (as a Diene)Supporting Rationale
Electrophilic Addition More Reactive Less Reactive 2,5-Dihydrofuran behaves as a typical alkene, readily undergoing addition. The aromaticity of 2,5-dimethylfuran provides a thermodynamic barrier to addition reactions that would disrupt the delocalized π-system.[1]
Diels-Alder Cycloaddition Acts as a dienophile Highly Reactive Diene 2,5-Dimethylfuran's electron-rich diene system is activated by the methyl groups, making it a potent diene.[2] 2,5-Dihydrofuran's reactivity as a dienophile depends on the diene.
Oxidation Susceptible to oxidation at the double bondRing-opening oxidation is a known reaction pathway.[10]Both are susceptible to oxidation, but the products and mechanisms differ due to their distinct structures.

Table 2: Kinetic Data for Selected Reactions

CompoundReactionRate ConstantReference
2,5-Dimethylfuran Reaction with OH radicals(5.82 ± 1.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[11]
2,5-Dimethylfuran Diels-Alder with N-phenylmaleimide (in benzene at 25°C)Rate constants have been determined and are solvent-dependent.[10]
Furan (for comparison) Reaction with OH radicals(1.51 ± 0.38) × 10⁻¹² cm³ molecule⁻¹ s⁻¹[11]

Note: The rate constant for the reaction of 2,5-dimethylfuran with OH radicals is significantly higher than that of unsubstituted furan, highlighting the activating effect of the methyl groups.

Mechanistic Insights and Visualization

To further elucidate the differences in reactivity, let's visualize the key reaction mechanisms.

Electrophilic Addition to 2,5-Dihydrofuran

The electrophilic addition to the double bond of 2,5-dihydrofuran proceeds through a carbocation intermediate.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product DHF 2,5-Dihydrofuran Carbocation Carbocation Intermediate DHF->Carbocation Electrophilic Attack E_plus E+ Product Addition Product Carbocation->Product Nucleophilic Attack (Nu-)

Caption: Electrophilic addition to 2,5-dihydrofuran.

Diels-Alder Reaction of 2,5-Dimethylfuran

The [4+2] cycloaddition of 2,5-dimethylfuran with a dienophile is a concerted pericyclic reaction.

G cluster_product Product DMF 2,5-Dimethylfuran (Diene) Adduct [4+2] Cycloadduct DMF->Adduct label_edge Concerted [4+2] Cycloaddition Dienophile Dienophile Dienophile->Adduct label_edge->Adduct

Caption: Diels-Alder reaction of 2,5-dimethylfuran.

Experimental Workflow: A Self-Validating System

A robust experimental workflow for comparing the reactivity of these two compounds would involve subjecting them to identical reaction conditions for a specific transformation and quantifying the outcomes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Reactant1 2,5-Dihydrofuran Reaction_Conditions Identical Reaction Conditions (e.g., Electrophile, Solvent, Temp.) Reactant1->Reaction_Conditions Reactant2 2,5-Dimethylfuran Reactant2->Reaction_Conditions Analysis Reaction Monitoring & Quantification (e.g., GC-MS, NMR) Reaction_Conditions->Analysis Comparison Comparative Analysis (Rate Constants, Yields, Product Distribution) Analysis->Comparison

Caption: Comparative experimental workflow.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2,5-dihydrofuran and 2,5-dimethylfuran is a strategic one, dictated by the desired synthetic outcome.

  • 2,5-Dihydrofuran is the substrate of choice when seeking to perform alkene-like reactions , such as electrophilic additions, hydroboration-oxidation, or as a dienophile in Diels-Alder reactions. Its reactivity is predictable based on standard alkene chemistry.

  • 2,5-Dimethylfuran , with its aromatic character and electron-rich diene system, excels in Diels-Alder cycloadditions for the construction of substituted cyclohexene derivatives. It is also a valuable precursor for aromatic compounds through subsequent transformations.

By understanding the fundamental principles governing their reactivity and leveraging the experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of these versatile furan derivatives.

References

  • Kinetics of the diels-alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects. (2025). ResearchGate. [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (n.d.). ResearchGate. [Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). National Institutes of Health. [Link]

  • Electrophilic Addition Mechanism for Alkenes. (n.d.). Chemistry Guru. [Link]

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. (2024). ACS Omega. [Link]

  • Kinetics of the reactions of OH radicals with 2- and 3-methylfuran, 2,3- and 2,5-dimethylfuran, and E- and Z-3-hexene-2,5-dione, and products of OH + 2,5-dimethylfuran. (n.d.). PubMed. [Link]

  • Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. (2021). MDPI. [Link]

  • intramolecular Diels-Alder cycloaddition on a furan ring. (2021). YouTube. [Link]

  • Synthesis of 2,5-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Electrophilic Addition Reactions of Alkenes. (n.d.). Chemistry Steps. [Link]

  • The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). RSC Publishing. [Link]

  • reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. (n.d.). Danmarks Tekniske Universitet. [Link]

  • Cycloaddition of 2,5-dimethylfuran and ethylene over ZSM-5 catalyst forms p-xylene. (n.d.). ResearchGate. [Link]

  • Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. (2021). National Institutes of Health. [Link]

  • Cycloaddition–dehydration continuous flow chemistry for renewable para-xylene production from 2,5-dimethylfuran and ethylene over phosphorous-decorated zeolite beta. (2024). RSC Publishing. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]

  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. (2020). ACS Publications. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). ResearchGate. [Link]

  • A Theoretical Study of 2-nitrofuran vs 3-nitrofuran as Dienophilic Electrophile in Polar Cycloaddition Reaction: Comparison of the Reactivity and Reaction Mechanism. (2016). International Research Journal of Pure and Applied Chemistry. [Link]

  • Photoinduced Pd-Catalyzed Dearomative 2,5-Difunctionalizition of Furans via Cascade C–C/C–O Bond Formation. (2024). ACS Publications. [Link]

  • Density Functional Theory Study of the Cycloaddition Reaction of Furan Derivatives with Masked o-Benzoquinones. Does the Furan Act as a Dienophile in the Cycloaddition Reaction?. (n.d.). ACS Publications. [Link]

  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. (n.d.). ACS Omega. [Link]

  • 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2024). Chemistry LibreTexts. [Link]

  • Furan presentation. (n.d.). Slideshare. [Link]

  • Five Member Heterocycles Reactivity of Furan. (2020). YouTube. [Link]

  • O3 chemistry of 2,5-dimethylfuran: mechanism development. (n.d.). Environmental Science: Atmospheres. [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (n.d.). The Journal of Organic Chemistry. [Link]

  • Reactivity order is pyrrole>furan >thiophene . What is the reason?. (2016). Quora. [Link]

  • Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. (n.d.). MDPI. [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. (2014). National Institutes of Health. [Link]

Sources

Validation

A Researcher's Guide to C-2 and C-5 Chemical Shifts in Dihydrofurans: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. Dihydrofurans, core structures in numerous natural products and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. Dihydrofurans, core structures in numerous natural products and pharmaceuticals, present a unique challenge for structural elucidation. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides direct insight into the carbon skeleton. Specifically, the chemical shifts of the C-2 and C-5 carbons in the dihydrofuran ring are highly diagnostic, offering a window into the electronic and structural environment of the molecule.

This guide provides an in-depth comparison of these key chemical shifts, explains the underlying principles governing their variation, and presents a standardized protocol for acquiring high-quality C13 NMR data.

Understanding the Electronic Landscape of C-2 and C-5

The dihydrofuran ring contains two electronically distinct carbons of primary interest: C-2 and C-5. Their differing chemical environments lead to characteristic and predictable shifts in the C13 NMR spectrum.

  • C-2: The Acetal/Hemiacetal Carbon: The C-2 position is an sp3-hybridized carbon bonded to two oxygen atoms (in the case of 2-alkoxy-dihydrofurans) or one oxygen and a hydroxyl group, making it an acetal or hemiacetal, respectively. This dual oxygenation results in significant deshielding. Consequently, the C-2 carbon typically resonates in the downfield region of the spectrum, generally between 90-110 ppm .[1] The electronegativity of substituents directly attached to C-2 or the adjacent oxygen atoms plays a crucial role in modulating this chemical shift.

  • C-5: The Enol Ether Carbon: In contrast, the C-5 carbon is part of an enol ether system (C=C-O). This sp2-hybridized carbon is directly bonded to the ring oxygen and is part of a double bond. Its chemical shift is highly sensitive to the electronic effects of substituents on the double bond (at C-4) and at the C-5 position itself. Typically, the C-5 carbon resonates further downfield than a standard alkene carbon, often in the range of 140-155 ppm , due to the resonance effect of the lone pair of electrons from the adjacent oxygen atom.

Comparative Analysis of C-2 and C-5 Chemical Shifts

The precise chemical shifts of C-2 and C-5 are profoundly influenced by the nature and position of substituents on the dihydrofuran ring. This sensitivity makes these signals powerful diagnostic tools for structure determination.

Below is a comparative table of experimentally observed C13 NMR chemical shifts for C-2 and C-5 in various dihydrofuran derivatives.

CompoundSubstituent(s)C-2 Chemical Shift (δ, ppm)C-5 Chemical Shift (δ, ppm)Solvent
2,3-DihydrofuranNone69.8145.4CDCl₃[2]
2,5-Dihydro-2,5-dimethoxyfuran2-OCH₃, 5-OCH₃107.8107.8CDCl₃[3]
2,3-DihydrobenzofuranFused benzene ring71.5N/A (aromatic)CDCl₃[4]

Key Observations and Causality:

  • Unsubstituted Dihydrofuran: In the parent 2,3-dihydrofuran, the C-2 (sp3 C-O) is observed at approximately 69.8 ppm, while the C-5 (sp2 C=C-O) is significantly downfield at 145.4 ppm, clearly illustrating the fundamental electronic differences.[2]

  • Symmetry and Substitution: In 2,5-dihydro-2,5-dimethoxyfuran, the molecule's symmetry renders the C-2 and C-5 carbons chemically equivalent.[5] The presence of two methoxy groups, one at each position, results in a single signal at 107.8 ppm.[3] This value is a weighted average reflecting the acetal nature of both carbons.

  • Influence of Aromatic Fusion: In 2,3-dihydrobenzofuran, the fusion of the benzene ring alters the electronic structure. The C-2 carbon, still an ether-linked sp3 carbon, resonates at 71.5 ppm, a value comparable to the parent dihydrofuran.[4] The C-5 carbon is incorporated into the aromatic system and its shift is governed by the rules of aromatic substitution.

  • Substituent Effects: Electron-withdrawing groups attached to or near C-5 tend to deshield this carbon, shifting its resonance further downfield. Conversely, electron-donating groups will cause an upfield shift. The magnitude of these shifts can often be predicted using Hammett-type relationships, which correlate electronic effects with changes in chemical shifts.[6] The inductive effect of substituents has a more localized impact, primarily affecting the carbon to which they are directly attached.[7][8]

The relationship between substituent electronic properties and the resulting chemical shifts is a fundamental principle in NMR spectroscopy.

G subst Substituent on Dihydrofuran Ring ewg Electron-Withdrawing (e.g., -NO2, -CN, -COR) subst->ewg Type edg Electron-Donating (e.g., -OR, -NR2) subst->edg Type inductive Inductive Effects (Through σ-bonds) ewg->inductive resonance Resonance Effects (Through π-system) ewg->resonance edg->inductive edg->resonance c2_shift C-2 Chemical Shift (δ) c5_shift C-5 Chemical Shift (δ) inductive->c2_shift Primarily affects C-2 if at C-2/C-3 resonance->c5_shift Strongly affects C-5

Caption: Factors influencing C-2 and C-5 chemical shifts.

A Self-Validating Protocol for C13 NMR Data Acquisition

To ensure the collection of reliable and reproducible data, adherence to a robust experimental protocol is essential. The following step-by-step methodology incorporates self-validation checks and explains the rationale behind each step.

Experimental Workflow

G A 1. Sample Preparation ~10-50 mg in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3). Add TMS as internal standard (0 ppm). B 2. Spectrometer Setup Insert sample, lock on deuterium signal, and shim for homogeneity. A->B Rationale: Ensure field stability & resolution C 3. Acquisition Parameter Tuning Set spectral width (~240 ppm). Determine 90° pulse width. B->C Rationale: Optimize sensitivity & prevent aliasing D 4. Standard 1D 13C{1H} Experiment Proton-decoupled pulse sequence. Acquisition time ~1-2s. Relaxation delay (D1) = 2s. C->D Rationale: Standard for sharp singlets E 5. Data Acquisition Accumulate scans (NS) until S/N > 20 for key signals. (Typically 128 to 2048 scans). D->E Rationale: Improve signal-to-noise ratio F 6. Data Processing Fourier Transform, phase correction, and baseline correction. E->F Rationale: Convert raw data to spectrum G 7. Calibration and Analysis Calibrate TMS peak to 0.0 ppm. Identify and assign C-2 and C-5 peaks. F->G Rationale: Ensure accuracy and interpret data

Caption: Workflow for acquiring high-quality C13 NMR spectra.

Detailed Steps & Rationale:

  • Sample Preparation & Validation:

    • Action: Dissolve 10-50 mg of the dihydrofuran derivative in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds). Add a small drop of tetramethylsilane (TMS) as an internal reference.

    • Causality: The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time. The deuterated solvent provides the lock signal for the spectrometer, stabilizing the magnetic field. TMS is the universally accepted standard, defining the 0 ppm point on the chemical shift scale.[1]

  • Spectrometer Locking and Shimming:

    • Action: Insert the sample into the NMR magnet. The instrument will automatically "lock" onto the deuterium signal of the solvent. Perform a shimming procedure to optimize the homogeneity of the magnetic field.

    • Causality: A stable lock ensures that chemical shifts do not drift during the experiment. Shimming is critical for achieving sharp, well-resolved peaks, which is essential for accurate chemical shift determination.

  • Acquisition Parameter Optimization:

    • Action: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). Set a spectral width that encompasses the entire expected range of C13 chemical shifts (typically 0-220 ppm).[9]

    • Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation easier.[5] A proper spectral width prevents the "folding" or aliasing of peaks from outside the desired range into the spectrum.

  • Data Acquisition & Self-Validation:

    • Action: Set the number of scans (NS) based on the sample concentration. For a moderately concentrated sample, 1024 scans is a good starting point. The relaxation delay (D1) should be set to at least 2 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.

    • Causality: C13 has a low natural abundance (1.1%), so signal averaging over many scans is necessary to achieve an adequate signal-to-noise ratio.[10] While longer relaxation delays are needed for truly quantitative analysis (where peak integrals are compared), a 2-second delay is sufficient for accurate chemical shift determination in most dihydrofuran systems.

  • Processing and Referencing:

    • Action: After data acquisition, apply a Fourier transform to the raw data (the Free Induction Decay, FID). Carefully phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Causality: These processing steps convert the time-domain signal into the frequency-domain spectrum we interpret. Accurate phasing and baseline correction are vital for precise peak picking. Referencing to TMS ensures that the chemical shifts are accurate and comparable to literature values.

By following this protocol, researchers can be confident in the accuracy and reliability of their C13 NMR data, forming a solid foundation for the structural elucidation of novel dihydrofuran compounds.

References

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). Available from: [Link]

  • University of Calicut. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Jiménez-Cruz, F., et al. Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure. (2015-08-07). Available from: [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proc. Indian Acad. Sci. (Chem. Sci.). Available from: [Link]

  • Ribeiro, D. S. M., et al. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

Sources

Comparative

Unambiguous Confirmation of Furan Ring Closure: A Comparative Guide to High-Resolution Mass Spectrometry

Introduction: The Critical Role of Furan Scaffolds and the Challenge of Synthesis Validation The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Furan Scaffolds and the Challenge of Synthesis Validation

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its presence in a multitude of bioactive natural products and pharmaceuticals underscores its importance. However, the synthesis of substituted furans, while achievable through various methods like the well-established Paal-Knorr synthesis, presents a significant analytical challenge: the unambiguous confirmation of successful ring closure.[1] Incomplete reactions or side reactions can lead to isomeric or isobaric impurities that are difficult to distinguish from the target molecule using traditional analytical techniques. For researchers in drug development, confident structural confirmation is not just a matter of analytical rigor; it is a prerequisite for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the validation of furan ring closure. We will explore the underlying principles of HRMS that make it an indispensable tool for this application and provide a detailed, field-proven protocol for its implementation.

Why High-Resolution Mass Spectrometry? A Comparative Overview

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are staples in the organic chemist's analytical toolkit, HRMS offers unique advantages for confirming molecular composition with exceptional confidence.[2]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Elemental Composition (Molecular Formula)Connectivity of Atoms (Structural Isomerism)Molecular Weight (Nominal Mass) & Fragmentation
Key Advantage for Ring Closure Unambiguous confirmation of molecular formula through accurate mass measurement to within a few parts per million (ppm).[3]Provides detailed structural information, but can be ambiguous for complex mixtures or subtle structural changes.Can separate isomers, but nominal mass detection cannot distinguish between isobaric compounds (same integer mass, different elemental composition).[4][5]
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)High (picomole to femtomole)
Sample Throughput HighLowHigh
Limitations Does not directly provide stereochemical information.Can be time-consuming and requires larger sample amounts.Limited to thermally stable and volatile compounds.

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[6] This allows for the determination of a molecule's elemental composition, as the exact mass of an atom is unique. For instance, while carbon monoxide (CO) and nitrogen gas (N₂) both have a nominal mass of 28, their exact masses are 27.9949 and 28.0061 respectively, a difference easily resolved by HRMS. This capability is crucial for validating furan ring closure, as it can differentiate the desired product from starting materials or byproducts that may have the same nominal mass but a different elemental formula.

The Paal-Knorr Synthesis: A Case Study in Validation

The Paal-Knorr synthesis is a classic and widely used method for synthesizing substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[7] The reaction involves an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic furan ring.[8]

G cluster_0 Paal-Knorr Furan Synthesis Mechanism Start 1,4-Dicarbonyl Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Enolization->Cyclization Rate-determining step Dehydration Dehydration Cyclization->Dehydration - H2O Product Substituted Furan Dehydration->Product - H+

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

The critical step to validate is the formation of the C-O-C bond within the ring and the subsequent loss of a water molecule. HRMS confirms this transformation by detecting a product with a molecular formula consistent with this dehydration event.

A Self-Validating HRMS Workflow for Furan Ring Closure

The following protocol outlines a robust, self-validating workflow for the analysis of a furan synthesis reaction mixture. The causality behind each step is explained to ensure scientific integrity and reproducibility.

G cluster_workflow HRMS Validation Workflow Prep 1. Sample Preparation (Dilution & Filtration) Cal 2. Instrument Calibration (External & Internal Standards) Prep->Cal Acq 3. Data Acquisition (LC-HRMS, Full Scan) Cal->Acq Proc 4. Data Processing (Peak Picking & Formula Generation) Acq->Proc Val 5. Data Validation (Mass Accuracy & Isotope Pattern) Proc->Val Confirm Confirmation of Furan Product Val->Confirm

Caption: High-Resolution Mass Spectrometry Workflow.

Experimental Protocol
  • Sample Preparation:

    • Objective: To prepare a clean, dilute sample suitable for injection into the LC-MS system.

    • Methodology:

      • Take an aliquot of the crude reaction mixture.

      • Dilute the aliquot 1:1000 with a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Rationale: Dilution prevents detector saturation and minimizes matrix effects.

      • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter. Rationale: Particulates can clog the LC system and contaminate the ion source.

  • Instrument Calibration:

    • Objective: To ensure the mass accuracy of the instrument.

    • Methodology:

      • Perform an external calibration using a standard calibration solution provided by the instrument manufacturer. This should be done daily.[9]

      • For the highest accuracy, introduce a lock mass or internal standard into the sample flow. Rationale: A lock mass provides a constant reference m/z, allowing the software to correct for any mass drift during the analysis, ensuring sub-ppm mass accuracy.

  • Data Acquisition:

    • Objective: To acquire high-resolution mass spectral data for all components in the sample.

    • Methodology:

      • Inject the prepared sample into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

      • Perform a chromatographic separation to resolve the starting material, product, and any byproducts.

      • Acquire data in full scan mode over a relevant m/z range (e.g., 50-1000 m/z) with a mass resolution of at least 60,000. Rationale: High resolution is necessary to resolve isotopic fine structure and distinguish between isobaric species.

  • Data Processing:

    • Objective: To extract relevant information from the raw data.

    • Methodology:

      • Use the instrument's software to perform peak picking on the chromatogram.

      • For the peak corresponding to the expected furan product, generate a list of possible elemental formulas based on the accurate mass. Rationale: The software uses the measured accurate mass and user-defined elemental constraints (e.g., C, H, O, N) to calculate potential formulas.

  • Data Validation and Confirmation:

    • Objective: To confirm the correct molecular formula of the product.

    • Methodology:

      • Mass Accuracy: Compare the measured mass of the product with the theoretical exact mass of the expected furan. The mass error, calculated in parts per million (ppm), should ideally be less than 5 ppm.[10]

      • Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed molecular formula.[11] The software will typically provide a score or percentage match. Rationale: The relative abundance of isotopes (e.g., ¹³C vs ¹²C) creates a unique isotopic signature for each elemental formula. A close match between the experimental and theoretical patterns provides a second, independent confirmation of the assigned formula.[12]

Interpreting the Data: A Hypothetical Example

Consider the Paal-Knorr synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

  • Starting Material: Hexane-2,5-dione (C₆H₁₀O₂) - Exact Mass: 114.0681 Da

  • Product: 2,5-Dimethylfuran (C₆H₈O) - Exact Mass: 96.0575 Da

Table 2: Illustrative HRMS Data for Reaction Monitoring

CompoundTheoretical FormulaTheoretical Exact Mass (Da)Measured Mass (Da)Mass Error (ppm)Isotope Pattern Match (%)Confirmation
Hexane-2,5-dioneC₆H₁₀O₂114.0681114.06831.7598.5Starting Material
2,5-DimethylfuranC₆H₈O96.057596.0573-2.0899.2Product Confirmed
Isobaric ImpurityC₅H₄O₂96.0211---Not Detected

In this example, the detection of a compound with a measured mass of 96.0573 Da (corresponding to a mass error of -2.08 ppm for C₆H₈O) and a high isotope pattern match provides unequivocal evidence for the successful synthesis of 2,5-dimethylfuran. The absence of the starting material at m/z 114.0683 would indicate a complete reaction.

Advanced HRMS Techniques: Tandem MS (MS/MS) for Isomer Differentiation

While HRMS is excellent for determining elemental composition, it cannot inherently distinguish between constitutional isomers.[2] For example, 2,5-dimethylfuran and 2,3-dimethylfuran have the same molecular formula and thus the same exact mass. In cases where isomeric byproducts are possible, tandem mass spectrometry (MS/MS or MS²) can be employed.[13]

In an MS/MS experiment, the ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. Isomers will often produce different fragmentation patterns, providing a fingerprint for structural elucidation.[14]

Conclusion

In the landscape of modern drug discovery and development, analytical certainty is paramount. For the critical step of validating furan ring closure, high-resolution mass spectrometry stands out as a superior technique. Its ability to provide unambiguous elemental composition through accurate mass measurement and isotopic pattern analysis offers a level of confidence that is difficult to achieve with other methods.[15] By integrating HRMS into synthetic workflows, researchers can accelerate their research, ensure the quality of their compounds, and make more informed decisions on the path to novel therapeutics.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health. [Link]

  • Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics. PubMed Central. [Link]

  • Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part I. National Institutes of Health. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. PubMed. [Link]

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. National Institutes of Health. [Link]

  • Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. Cerno Bioscience. [Link]

  • Element-specific identification of the furan ring-closure by X-ray.... ResearchGate. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. [Link]

  • Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses. ResearchGate. [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. [Link]

  • Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. [Link]

  • Accurate Mass. University of Illinois Urbana-Champaign. [Link]

  • (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]

  • 6 Best Practices For Biopharma Talent Management In 2023. Outsourced Pharma. [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. [Link]

  • What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. ACS Publications. [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. [Link]

  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. [Link]

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]

  • Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

2,5-Dihydro-2,2-dimethylfuran: Disposal &amp; Safety Protocol

Topic: 2,5-Dihydro-2,2-dimethylfuran Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, and EHS Professionals[1] CAS: 36043-04-6 | Formula: C₆H₁₀O | Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dihydro-2,2-dimethylfuran Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, and EHS Professionals[1]

CAS: 36043-04-6 | Formula: C₆H₁₀O | Hazard Class: 3 (Flammable), Peroxide Former[1]

Executive Summary: The Dual-Hazard Profile

As a Senior Application Scientist, I often see this compound mishandled because it is mistaken for its saturated analog (tetrahydrofuran derivatives) or its aromatic analog (dimethylfuran). 2,5-Dihydro-2,2-dimethylfuran presents a specific "dual-hazard" profile that dictates its disposal lifecycle:

  • High Flammability: With a structure analogous to volatile ethers, it possesses a low flash point (likely <23°C), requiring strict static control and grounding.

  • Peroxide Formation (The Silent Threat): The dihydrofuran ring contains allylic hydrogen atoms adjacent to the oxygen ether linkage. This makes it highly susceptible to auto-oxidation, forming explosive peroxides (Class B/C Peroxide Former).[2]

Critical Directive: Disposal planning begins before you move the bottle. If this container has been stored longer than 12 months without testing, or if visible crystals are present, DO NOT OPEN IT.

Phase 1: Pre-Disposal Assessment (The "Stop/Go" Decision)

Before generating a waste tag, you must determine the chemical stability of the material.

Step 1: Visual Inspection (Non-Invasive)

  • Action: Shine a bright light through the bottle (backlighting). Look for:

    • "Ice-like" crystals around the cap or in the liquid.

    • Viscous layers or cloudiness (metal containers).

    • Precipitate at the bottom.

  • Result: If any solid formation is visible, STOP . Do not twist the cap. Friction can detonate the peroxides. Evacuate the immediate area and contact your EHS Emergency Response team.

Step 2: Peroxide Quantification

  • Requirement: If the liquid is clear, you must test for peroxide concentration to determine the disposal path.

  • Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100) or standard Starch-Iodide paper.

  • Protocol:

    • Dip the strip into the solvent for 1 second.

    • Wait the specified time (usually 5-15 seconds).

    • Compare color against the scale.

Phase 2: Decision Matrix & Stabilization

Use the following data table to determine your operational workflow based on the test results.

Peroxide ConcentrationRisk LevelAction RequiredDisposal Path
< 20 ppm LowSafe to handle.[1]Bulk into Flammable Solvent Waste .
20 – 100 ppm ModerateStabilize immediately. Add inhibitor (BHT) or reduce before bulking.[1]Bulk into Flammable Solvent Waste after treatment.
> 100 ppm HighDO NOT BULK. High explosion risk during transport/pouring.[1]Lab Pack as separate item. Label "High Peroxides".[3]
Visible Crystals CriticalDO NOT TOUCH. Potential detonation hazard.[1]Remote opening/detonation by Bomb Squad/Specialists.

Stabilization Protocol (For 20-100 ppm only): If you must dispose of a moderate-peroxide volume, reduce the peroxides to <20 ppm to ensure safety for downstream waste handlers:

  • Add Ferrous Sulfate (FeSO₄) solution (acidified) or pass the solvent through activated alumina.

  • Retest to confirm peroxides are <20 ppm.

  • Proceed to standard disposal.

Phase 3: Disposal Logistics (RCRA & Waste Streams)

Once the material is deemed safe to move, categorize it correctly to ensure regulatory compliance.

Waste Coding (RCRA):

  • D001 (Ignitable): This is the primary waste code. The material is a liquid with a flash point <60°C.[4]

  • Segregation:

    • MUST be separated from Oxidizers (e.g., Nitric Acid) and Acids.

    • Compatible with non-halogenated organic solvents (e.g., Acetone, Hexane).

Container Selection:

  • Use High-Density Polyethylene (HDPE) or steel safety cans with flame arresters.

  • Venting: If the waste container will be stored for any duration >24 hours, use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from slow off-gassing.

Operational Workflow Diagram

The following flowchart illustrates the logic for assessing and disposing of 2,5-Dihydro-2,2-dimethylfuran.

DisposalWorkflow Start Start: Identify 2,5-Dihydro-2,2-dimethylfuran VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals Visible) TestPeroxide Test Peroxide Level (Quantofix / Starch-Iodide) VisualCheck->TestPeroxide No (Clear Liquid) LevelLow < 20 ppm TestPeroxide->LevelLow LevelMed 20 - 100 ppm TestPeroxide->LevelMed LevelHigh > 100 ppm TestPeroxide->LevelHigh BulkDispose Disposal: D001 Waste Stream (Flammable Solvents) LevelLow->BulkDispose Stabilize Stabilize: Add Ferrous Sulfate or Pass through Alumina LevelMed->Stabilize LabPack Segregated Lab Pack Label: 'High Peroxides' Do Not Bulk LevelHigh->LabPack Stabilize->BulkDispose Retest < 20ppm

Caption: Decision logic for the safe assessment and disposal of peroxide-forming dihydrofurans.

Emergency Contingencies

Spill Response:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Nitrile gloves are generally splash-resistant, but for larger spills, use Silver Shield/4H laminate gloves.

  • Absorb: Use non-combustible absorbents (Vermiculite or clay). Do not use paper towels (combustible).

Fire:

  • Use Class B extinguishers (CO₂, Dry Chemical, or Foam).

  • Water spray may be ineffective due to low density and immiscibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557796, 2,5-Dihydro-2,5-dimethylfuran (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Codes (D001). Retrieved from [Link]

  • University of Pittsburgh EHS (2023). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)- (Related Structure Data).[1] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dihydro-2,2-dimethylfuran

An Important Note on Chemical Analogs: Direct, comprehensive safety data for 2,5-Dihydro-2,2-dimethylfuran is not extensively available. Therefore, this guide is built upon the well-documented hazard profile of its close...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Analogs: Direct, comprehensive safety data for 2,5-Dihydro-2,2-dimethylfuran is not extensively available. Therefore, this guide is built upon the well-documented hazard profile of its close structural analog, 2,5-Dimethylfuran (CAS 625-86-5) . Due to their similarities as flammable, volatile furan derivatives, the safety protocols and personal protective equipment (PPE) recommendations are considered transferrable and represent a robust, conservative approach to ensuring laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Protection

Effective safety protocols are not just about following rules; they are about understanding and mitigating specific risks. 2,5-Dimethylfuran is a hazardous substance, and its properties demand rigorous control measures.[1][2] The primary dangers stem from its high flammability and its routes of exposure to the body.

Key Hazards Profile:

  • Extreme Flammability: The compound is a highly flammable liquid and vapor with a very low flash point.[1][3] Vapors are heavier than air and can travel a considerable distance to an ignition source.[4] All work must be conducted far from open flames, hot surfaces, and potential sparks.[5] Equipment must be properly grounded to prevent static discharge.[5][6]

  • Inhalation Hazard: It is harmful if inhaled and can cause respiratory tract irritation.[1][7] Symptoms of overexposure may include headache, dizziness, nausea, and tiredness.[5]

  • Skin and Eye Corrosivity: The chemical causes serious eye irritation and skin irritation.[1] Prolonged contact may lead to an allergic skin reaction.[1]

  • Ingestion Hazard: It is also harmful if swallowed.[1]

Physicochemical Data for 2,5-Dimethylfuran (Proxy)

This data underscores the physical reasons for the stringent handling procedures outlined below.

PropertyValueImplication for Safety
Flash Point -1 °C (30 °F)[2]Extremely flammable; vapors can ignite at or below room temperature.
Boiling Point 92-94 °C (198-201 °F)[2]Volatile, readily produces vapors at room temperature.
Vapor Density 3.31 (Air = 1)[4]Vapors are much heavier than air and will accumulate in low-lying areas.
Appearance Clear yellow, oily liquid[4]
Solubility in Water Insoluble/Low[3][4]Spills will not be diluted by water; it will float.

Core PPE Requirements: A Head-to-Toe Protocol

A multi-layered approach to PPE is essential. The selection of specific items depends on the scale of the operation and the potential for exposure, as detailed in the workflow diagram in Section 5.

  • Respiratory Protection:

    • Why: To prevent the inhalation of harmful and irritating vapors.[1]

    • Minimum Requirement: All work must be performed in a certified chemical fume hood to ensure adequate ventilation.

    • Enhanced Requirement: For large quantities, in case of a spill, or if engineering controls are insufficient, a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[4] Half-face respirators offer less protection but can be used with airtight goggles.[4]

  • Eye and Face Protection:

    • Why: To protect against splashes of this seriously irritating liquid.[1][7]

    • Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.[8]

    • Enhanced Requirement: When handling larger volumes or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]

  • Hand Protection:

    • Why: To prevent skin contact, which causes irritation.[1]

    • Minimum Requirement: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's chemical resistance guide to ensure protection against furan-type solvents.

    • Enhanced Requirement (Best Practice): Double-gloving is required for handling many hazardous chemicals.[8] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[8]

  • Body Protection:

    • Why: To protect skin from accidental spills and splashes.

    • Minimum Requirement: A long-sleeved laboratory coat.

    • Enhanced Requirement: For larger-scale work or procedures with a high splash potential, a chemical-resistant apron or a disposable gown with tight-fitting cuffs is necessary.[8] Gowns that close in the back offer superior protection.[8]

  • Foot Protection:

    • Why: To protect feet from spills.

    • Minimum Requirement: Closed-toe shoes made of a non-porous material.

    • Enhanced Requirement: For situations with a high risk of large spills, chemical-resistant boots or disposable, slip-resistant shoe covers should be worn.[8][10]

Operational Plan: Step-by-Step Safe Handling

This protocol details the transfer of 2,5-Dihydro-2,2-dimethylfuran from a storage container to a reaction vessel inside a chemical fume hood.

Pre-Operational Checks:

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear Workspace: Remove all unnecessary items from the fume hood.

  • Assemble Materials: Place all necessary equipment (glassware, stir bars, absorbent pads) and the chemical container inside the hood.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit containing an inert absorbent material (like vermiculite or sand), non-sparking tools, and a sealable waste container readily available.[5]

Procedure:

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 5 diagram), starting with your lab coat/gown, followed by goggles/face shield, and finally, gloves (double-gloved).

  • Ground Equipment: If transferring significant quantities, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[5][6]

  • Transfer Chemical: Slowly and carefully pour the required amount of the chemical into the reaction vessel, keeping the container opening away from your breathing zone.

  • Secure Containers: Immediately and tightly close both the primary storage container and the reaction vessel.

  • Initial Cleanup: Wipe down any minor drips on the exterior of the containers or the work surface using a disposable towel, which must then be treated as hazardous waste.

Post-Operational Plan:

  • Store Chemical: Return the primary storage container to a designated cool, dry, well-ventilated, and flame-proof storage area.[1]

  • Waste Disposal: Place all contaminated disposable materials (gloves, absorbent pads, towels) into a labeled, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove the outer pair of gloves first, followed by the gown/coat and goggles/face shield, and finally the inner pair of gloves.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Procedures

Spill Response (Small Scale, within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain Spill: Use an inert absorbent material (vermiculite, sand) to cover and absorb the spill. Do not use combustible materials.

  • Clean Up: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: All waste containing 2,5-Dihydro-2,2-dimethylfuran, including excess chemical and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][11] Chemical incineration in an approved facility is a common disposal method.[11]

Visualization: PPE Selection Workflow

This diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task and laboratory conditions.

PPE_Selection_Workflow PPE Selection Workflow for 2,5-Dihydro-2,2-dimethylfuran start Task Assessment scale Scale of Work? start->scale small_scale < 10 mL (e.g., analytical standard prep) scale->small_scale  Small large_scale > 10 mL or High Splash Risk (e.g., synthesis, transfer) scale->large_scale  Large   ventilation1 Working in a Certified Chemical Fume Hood? small_scale->ventilation1 ventilation2 Working in a Certified Chemical Fume Hood? large_scale->ventilation2 ppe1 Standard PPE Required: - Lab Coat - Chemical Splash Goggles - Single Nitrile Gloves ventilation1->ppe1 Yes ppe2 HIGH RISK - DO NOT PROCEED Consult EHS. Respirator Required. ventilation1->ppe2 No ppe3 Enhanced PPE Required: - Chemical Resistant Gown - Chemical Splash Goggles - Double Nitrile Gloves ventilation2->ppe3 Yes ppe4 Maximum PPE Required: - Chemical Resistant Gown - Goggles + Face Shield - Double Nitrile Gloves - Respirator may be needed based on specific task risk. ventilation2->ppe4 No (High Risk - Consult EHS)

Sources

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